molecular formula C13H15NO4 B11815769 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid

4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid

Katalognummer: B11815769
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: PUMAOKFTZJYOSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

4-(oxane-4-carbonylamino)benzoic acid

InChI

InChI=1S/C13H15NO4/c15-12(9-5-7-18-8-6-9)14-11-3-1-10(2-4-11)13(16)17/h1-4,9H,5-8H2,(H,14,15)(H,16,17)

InChI-Schlüssel

PUMAOKFTZJYOSK-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C(=O)NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

What are the physicochemical properties of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid?

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid

Abstract

4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development, combining the structural motifs of benzoic acid, a secondary amide, and a tetrahydropyran ring. These features suggest its potential as an active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this compound. As specific experimental data for this molecule is not widely available in public literature, this document outlines predicted characteristics based on the analysis of its constituent functional groups and data from structurally related analogues. Furthermore, it details the standard, field-proven experimental protocols required for the empirical determination and validation of these properties, offering a roadmap for researchers and drug development professionals. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible characterization, a critical step in any pre-formulation and drug discovery pipeline.[1][]

Chemical Identity and Molecular Structure

A thorough understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.[1]

  • IUPAC Name: 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid

  • Molecular Formula: C₁₃H₁₅NO₄

  • Molecular Weight: 265.26 g/mol

  • CAS Number: A specific CAS number for this compound is not readily found in public databases, indicating its status as a novel or specialized research chemical.

Chemical Structure:

The molecule consists of a benzoic acid core functionalized at the para-position with an amide linker. The nitrogen of the amide is attached to a carbonyl group, which is itself bonded to the C4 position of a saturated six-membered tetrahydropyran (oxane) ring.

Caption: 2D representation of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.

Anticipated Physicochemical Properties

The physicochemical characteristics of an API are paramount as they directly influence formulation design, manufacturing processes, and in vivo performance, including bioavailability and stability.[][3] The following table summarizes the predicted properties for the target compound, derived from its structural components.

PropertyPredicted Value / RangeScientific Rationale & Justification
Physical State White to off-white crystalline solid.[4]The presence of multiple hydrogen bond donors (COOH, N-H) and acceptors (C=O, O) promotes a highly ordered, crystalline lattice structure.
Melting Point > 200 °CStrong intermolecular forces, including hydrogen bonding and π-stacking from the benzene ring, require significant thermal energy to break the crystal lattice. This is higher than analogues like Tetrahydro-2H-pyran-4-carboxylic acid (87-89 °C).[5]
Aqueous Solubility Sparingly soluble in water at neutral pH. Solubility increases significantly at pH > 6.The molecule has significant non-polar surface area (benzene, pyran rings). However, upon deprotonation of the carboxylic acid at basic pH, the resulting carboxylate salt will be substantially more water-soluble.[]
Organic Solvent Solubility Soluble in DMSO, DMF; sparingly soluble in methanol.Polar aprotic solvents like DMSO and DMF are effective at solvating both the polar functional groups and the non-polar backbone. Solubility in alcohols like methanol is expected to be lower.[6]
Dissociation Constant (pKa) ~4.5 (Carboxylic Acid)The carboxylic acid pKa is predicted to be similar to that of 4-hydroxybenzoic acid, as the electronic effect of the large amide substituent at the para position is not expected to cause a major deviation.
LogP (Octanol/Water) 1.5 - 2.5This predicted value reflects a balance between the lipophilic aromatic/alicyclic rings and the hydrophilic amide and carboxylic acid functionalities. The value suggests moderate membrane permeability.

Protocols for Experimental Determination

A comprehensive investigation into the physical and chemical properties of an API is a foundational requirement for quality control in the pharmaceutical industry.[1] The following section details the standard methodologies for empirically verifying the predicted properties.

Structural Confirmation and Purity Analysis

Structural elucidation and purity assessment are the first steps in characterization.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical environment of each proton and carbon atom.[1]

  • Mass Spectrometry (MS): Provides the exact mass of the compound, confirming its molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups (e.g., C=O stretch of acid and amide, O-H stretch, N-H stretch).[1]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound.

Melting Point and Thermal Behavior

The melting point provides crucial information about identity and purity.[7]

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The shape and size of the peak can also provide insights into purity and polymorphism.[1]

Causality: DSC is chosen over traditional capillary methods for its higher precision and ability to detect other thermal events, such as polymorphic transitions or degradation, which are critical for understanding the material's stability.

Aqueous Solubility Determination

Solubility is a critical determinant of a drug's dissolution rate and bioavailability.[]

Protocol: Equilibrium Shake-Flask Method (OECD 105)

  • System Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Incubation: Add an excess amount of the solid compound to each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.

Solubility_Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Analysis Analysis A Add excess solid to pH buffers B Seal vials A->B Step 1 C Agitate at constant T (24-48h) B->C Step 2 D Centrifuge / Filter C->D Step 3 E Collect Supernatant D->E Step 4 F Quantify by HPLC/UV E->F Step 5

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Dissociation Constant (pKa) Measurement

The pKa value is essential for predicting a drug's solubility and absorption at different physiological pH levels.

Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. Specialized software is used for precise calculation.

Causality: Potentiometric titration is a direct and robust method for determining pKa. It relies on the fundamental acid-base chemistry of the molecule, providing highly reliable data. For compounds with poor water solubility, UV-spectrophotometric methods in various pH buffers can be employed as an alternative.[8]

Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Protocol: Reverse-Phase HPLC (RP-HPLC) Method

  • Principle: This method correlates a compound's retention time on a non-polar (e.g., C18) HPLC column with its LogP value.

  • Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve of log(k) vs. LogP, where k is the retention factor.

  • Sample Analysis: The target compound is injected under the same chromatographic conditions (mobile phase of methanol/water or acetonitrile/water).

  • Calculation: The retention time of the target compound is used to calculate its retention factor (k). The LogP is then interpolated from the calibration curve.

Causality: The HPLC method is rapid, requires only a small amount of sample, and is suitable for compounds with impurities, making it a highly efficient choice for screening and development compared to the traditional shake-flask method.

Safety and Handling

Based on the functional groups present, general laboratory precautions are advised.

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system, similar to related carboxylic acids.[5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid presents a molecular architecture consistent with that of a potential therapeutic agent. This guide provides a robust framework of its anticipated physicochemical properties, grounded in fundamental chemical principles. While these predictions offer valuable direction for initial development efforts, it is imperative that they are substantiated through rigorous experimental verification using the standardized protocols detailed herein. Such empirical data is indispensable for advancing the compound through the drug development process, from formulation and manufacturing to ensuring its ultimate safety and efficacy.

References

  • Protheragen. API Physical Characteristics Testing. [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. [Link]

  • ResearchGate. Physicochemical properties of active pharmaceutical ingredients (APIs). [Link]

  • Chemchart. Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1). [Link]

  • IntechOpen. (2023, March 28). Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. [Link]

  • Shanghai Witofly Chemical Co.,Ltd. Tetrahydro-2H-pyran-4-carboxylic acid|5337-03-1. [Link]

  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401. [Link]

  • ScienceDirect. Synthesis and biological activities of some fused pyran derivatives. [Link]

  • Eureka by PatSnap. (2019, June 28). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

  • precisionFDA. 4-TETRAHYDROPYRANYLCARBOXYLIC ACID. [Link]

  • ChemBK. (2024, April 9). Tetrahydro-2H-pyrane-4-carboxylicacid. [Link]

  • precisionFDA. 2H-PYRAN-4-CARBOXAMIDE, 4-(((4-(4-FLUOROPHENOXY)PHENYL)SULFONYL)AMINO)TETRAHYDRO-. [Link]

  • Semantic Scholar. anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

  • PMC. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PubChemLite. 4-(4-hydroxytetrahydro-2h-pyran-4-yl)benzoic acid. [Link]

  • Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. [Link]

  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -. [Link]

Sources

Synthesis and Characterization of 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The integration of saturated heterocycles with aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry. 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic acid represents a highly versatile building block, combining the metabolic stability and favorable aqueous solubility imparted by the tetrahydropyran (THP) ring with the structural rigidity and hydrogen-bonding capacity of a benzoic acid moiety.

This whitepaper provides an authoritative, self-validating methodology for the synthesis and characterization of this molecule. By deconstructing the electronic properties of the substrates and the mechanistic causality of the chosen reagents, this guide ensures that drug development professionals can achieve high-yield, reproducible syntheses while avoiding common pitfalls such as substrate oligomerization and incomplete coupling.

Retrosynthetic Analysis & Mechanistic Causality

The target molecule consists of two primary synthons: tetrahydro-2H-pyran-4-carboxylic acid (the acyl donor) and 4-aminobenzoic acid (PABA, the nucleophile).

The Challenge of Electron-Deficient Anilines

A direct amide coupling between these two free acids is kinetically unfavorable. The carboxylic acid group on PABA is strongly electron-withdrawing via resonance and induction, significantly depleting the electron density of the para-amine. This renders the aniline highly deactivated and poorly nucleophilic[1]. Furthermore, the presence of a free carboxylic acid on the nucleophile introduces the risk of zwitterion formation, poor solubility in aprotic solvents, and competitive self-condensation (oligomerization).

Causality in Experimental Design

To circumvent these thermodynamic and kinetic barriers, a two-step protective methodology is strictly required:

  • Nucleophile Masking: PABA is substituted with methyl 4-aminobenzoate . Esterification masks the acidic proton, nullifying zwitterionic interactions and dramatically improving solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF).

  • Electrophile Hyper-Activation: Standard carbodiimides (e.g., DCC, EDC alone) are often insufficient for deactivated anilines. Instead, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed[2]. In the presence of a non-nucleophilic base (DIPEA), HATU rapidly converts the THP-carboxylic acid into an O-At (7-azabenzotriazole) active ester. The adjacent nitrogen in the HOAt ring provides anchimeric assistance, accelerating the nucleophilic attack by the deactivated aniline[2].

  • Mild Saponification: Following successful coupling, the methyl ester is cleaved using Lithium Hydroxide (LiOH) under mild aqueous conditions to reveal the final benzoic acid.

SyntheticWorkflow A Tetrahydro-2H-pyran- 4-carboxylic acid C HATU / DIPEA (DMF, 0 °C to RT) A->C B Methyl 4-aminobenzoate B->C D Methyl 4-(tetrahydro-2H-pyran- 4-carboxamido)benzoate C->D Amide Coupling E LiOH·H2O (THF/MeOH/H2O) D->E Saponification F Acidification (HCl) pH 2-3 E->F G 4-(Tetrahydro-2H-pyran- 4-carboxamido)benzoic acid F->G Precipitation

Fig 1. Two-step synthetic workflow from THP-carboxylic acid to the final benzoic acid derivative.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) and targeted workup procedures to isolate the product from predictable byproducts.

Step 1: Synthesis of Methyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate

Objective: High-efficiency amide bond formation utilizing uronium salt activation.

  • Preparation & Pre-activation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv, 10.0 mmol) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol) dropwise. The excess base ensures complete deprotonation of the acid and neutralizes the hexafluorophosphate counterion of HATU[2].

  • Activation: Add HATU (1.1 equiv, 11.0 mmol) portion-wise. Stir at 0 °C for 30 minutes. Self-Validation: The solution will typically turn a pale yellow, indicating the formation of the active O-At ester.

  • Coupling: Add methyl 4-aminobenzoate (1.05 equiv, 10.5 mmol) dissolved in a minimal volume of anhydrous DMF. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–18 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting aniline is UV-active, and its consumption dictates reaction completion.

  • Targeted Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash with 1N HCl (3x) to remove excess DIPEA and unreacted aniline.

    • Wash with saturated aqueous NaHCO₃ (3x) to remove unreacted THP-acid and the HOAt byproduct[2].

    • Wash with brine (2x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid is typically >95% pure and can be used directly in the next step.

HATUMechanism Step1 THP-Carboxylic Acid Step2 Deprotonation (DIPEA) Step1->Step2 Step3 THP-Carboxylate Anion Step2->Step3 Step4 HATU Addition Step3->Step4 Step5 O-At Active Ester + Tetramethylurea Step4->Step5 Activation Step6 Nucleophilic Attack (Methyl 4-aminobenzoate) Step5->Step6 Step7 Amide Product + HOAt Step6->Step7 Coupling

Fig 2. HATU-mediated activation and coupling mechanism for deactivated aniline substrates.

Step 2: Saponification to 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic Acid

Objective: Cleavage of the methyl ester without hydrolyzing the newly formed amide bond.

  • Dissolution: Dissolve the intermediate ester (1.0 equiv, ~9.5 mmol) in a solvent mixture of THF:MeOH:H₂O (ratio 2:1:1, 0.2 M). The biphasic nature of water and THF is bridged by methanol, ensuring a homogeneous reaction mixture.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 28.5 mmol). Stir at room temperature for 4–6 hours.

  • In-Process Control: Monitor by TLC. The ester spot will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup & Precipitation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water. Extract once with diethyl ether to remove any trace organic impurities (discard the ether layer).

  • Self-Validating Isolation: Cool the aqueous layer to 0 °C and slowly acidify with 1N HCl to pH 2–3. The target compound, 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid, will precipitate as a white solid due to its low solubility in acidic aqueous media.

  • Filtration: Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum at 50 °C for 12 hours to afford the final product.

Analytical Characterization & Data Interpretation

Rigorous characterization is required to confirm the structural integrity of the synthesized molecule. The THP ring provides distinct aliphatic multiplet signatures, while the para-substituted benzene ring yields a classic AB-quartet (or two doublets) in the aromatic region.

Quantitative Data Summary
Analytical TechniqueTarget ParameterExpected Value / RangeStructural Assignment
¹H NMR (DMSO-d₆) Amide N-H~ 10.15 ppm (s, 1H)Secondary amide proton (highly deshielded).
Aromatic C-H~ 7.88 ppm (d, 2H), 7.72 ppm (d, 2H)Para-substituted benzoic acid aromatic protons.
THP Equatorial O-CH₂~ 3.90 ppm (m, 2H)Protons adjacent to THP oxygen.
THP Axial O-CH₂~ 3.35 ppm (m, 2H)Protons adjacent to THP oxygen.
THP Methine (CH)~ 2.60 ppm (m, 1H)Alpha-carbonyl proton.
THP Aliphatic CH₂~ 1.65 ppm (m, 4H)Remaining THP ring protons.
¹³C NMR (DMSO-d₆) Carbonyls (C=O)173.5 ppm, 167.2 ppmAmide C=O and Carboxylic Acid C=O respectively.
Aromatic Carbons143.1, 130.5, 125.4, 118.2 ppmBenzoic acid core carbons.
THP Carbons66.5 (O-CH₂), 42.1 (CH), 28.7 (CH₂)Tetrahydropyran framework.
LC-MS (ESI+) Mass-to-Charge (m/z)250.10 [M+H]⁺Confirms molecular weight (Exact Mass: 249.10).
FT-IR Functional Groups3300 (N-H), 1680 (C=O acid), 1650 (C=O amide) cm⁻¹Confirms presence of intact amide and free acid.

References

  • Ghosh, A. K., & Shahabi, D. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, Vol. 63, 152719, 2021. URL:[Link]

Sources

Navigating Uncharted Territory: The Elusive Biological Profile of 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of the scientific literature reveals a significant gap in the exploration of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid derivatives as a distinct class of biologically active agents. While the constituent moieties—the tetrahydropyran ring and the carboxamido-benzoic acid scaffold—are individually recognized for their roles in medicinal chemistry, their specific combination as requested remains largely uncharted territory. This technical guide, therefore, aims to provide a foundational understanding by examining the known biological activities of structurally related compounds, thereby inferring the potential therapeutic avenues for this novel chemical space.

Deconstructing the Core Scaffold: A Tale of Two Moieties

The 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid scaffold is an intriguing amalgamation of two key structural motifs:

  • The Tetrahydropyran (THP) Ring: This saturated heterocyclic ether is a prevalent feature in many approved drugs and clinical candidates. Its inclusion is often a strategic design element to enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional structural element that can favorably interact with biological targets. The non-planar nature of the THP ring allows for the presentation of substituents in distinct spatial orientations, which can be critical for optimizing binding affinity and selectivity.

  • The 4-Carboxamidobenzoic Acid Moiety: The benzoic acid group is a classic pharmacophore, often involved in critical hydrogen bonding interactions with the active sites of enzymes and receptors. The amide linkage introduces a degree of rigidity and further hydrogen bonding capabilities. The para-substitution pattern on the benzoic acid ring directs the vector of the THP-carboxamide substituent, influencing how the molecule presents itself to its biological target.

Inferences from Structurally Related Compounds: Piecing Together a Biological Puzzle

In the absence of direct research on the title compounds, we turn our attention to derivatives that share significant structural homology.

The "Reversed" Amide: Insights from 4-((Tetrahydro-2H-pyran-2-carboxamido)methyl)benzoic Acid

While not the direct subject of this guide, the existence of compounds like 4-((tetrahydro-2H-pyran-2-carboxamido)methyl)benzoic acid in chemical supplier databases suggests that this general structural framework is of interest to the research community. The key difference lies in the orientation of the amide bond and the presence of a methylene spacer. This seemingly minor alteration can significantly impact the molecule's conformational flexibility and its ability to engage with specific biological targets.

The Pyran Connection: A Hub of Diverse Bioactivity

The broader family of pyran-containing molecules exhibits a vast spectrum of biological activities, offering clues to the potential of our subject compounds. Research has highlighted the role of pyran derivatives in:

  • Oncology: Various pyran-containing scaffolds have demonstrated potent anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1]

  • Antimicrobial and Antiviral Applications: The pyran nucleus is a constituent of numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2]

  • Enzyme Inhibition: Specific pyran derivatives have been identified as inhibitors of key enzymes implicated in disease, such as cyclin-dependent kinases (CDKs).[3]

Potential Therapeutic Targets and Future Directions

Given the structural features of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid derivatives, several therapeutic avenues warrant exploration.

Kinase Inhibition: A Promising Frontier

The general structure of a substituted aromatic amide linked to a heterocyclic ring system is a common motif in the design of kinase inhibitors. The amide can form crucial hydrogen bonds within the hinge region of the ATP-binding pocket of many kinases, while the tetrahydropyran and benzoic acid moieties can be tailored to occupy adjacent hydrophobic and solvent-exposed regions, respectively.

Hypothetical Kinase Inhibitor Design Workflow:

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Virtual Screening Virtual Screening High-Throughput Screening High-Throughput Screening Virtual Screening->High-Throughput Screening SAR Studies Structure-Activity Relationship (SAR) Studies High-Throughput Screening->SAR Studies Hit Identification ADME Profiling ADME/Tox Profiling SAR Studies->ADME Profiling Iterative Design In vivo Efficacy In vivo Efficacy Models ADME Profiling->In vivo Efficacy Candidate Selection Safety Pharmacology Safety Pharmacology In vivo Efficacy->Safety Pharmacology

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

Epigenetic Targets: Modulating Gene Expression

Recent research has highlighted the potential of carboxamide-containing aromatic compounds as modulators of epigenetic targets, such as histone deacetylases (HDACs) and histone demethylases. The benzoic acid moiety can act as a zinc-binding group, a key interaction for many epigenetic enzymes.

Experimental Protocols: A Roadmap for Future Investigation

To unlock the therapeutic potential of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid derivatives, a systematic experimental approach is required.

General Synthesis of the Core Scaffold

A plausible synthetic route to the title compounds would involve the amidation of 4-aminobenzoic acid with an activated form of tetrahydro-2H-pyran-4-carboxylic acid.

Step-by-Step Synthesis Protocol:

  • Activation of Tetrahydro-2H-pyran-4-carboxylic Acid:

    • Dissolve tetrahydro-2H-pyran-4-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amide Bond Formation:

    • To the solution of the activated ester, add a solution of a protected 4-aminobenzoic acid ester (e.g., ethyl 4-aminobenzoate) in the same solvent.

    • Allow the reaction to proceed at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if necessary):

    • If an ester protecting group was used for the benzoic acid, perform a saponification reaction (e.g., using lithium hydroxide or sodium hydroxide in a mixture of THF and water) to yield the final carboxylic acid.

Synthesis Workflow Diagram:

G Start Start Activate Carboxylic Acid Activate Carboxylic Acid Start->Activate Carboxylic Acid Coupling Agent End End Amide Coupling Amide Coupling Activate Carboxylic Acid->Amide Coupling Add Amine Purification Purification Amide Coupling->Purification Crude Product Deprotection (optional) Deprotection (optional) Purification->Deprotection (optional) Purified Intermediate Final Product Characterization Final Product Characterization Deprotection (optional)->Final Product Characterization Final Compound Final Product Characterization->End

Caption: A streamlined workflow for the synthesis of the target carboxamides.

Biological Evaluation: Screening for Activity

Initial biological screening should focus on a diverse panel of assays to identify potential areas of activity.

Recommended Initial Screens:

Assay TypeTarget ClassRationale
Kinase Panel ScreenProtein KinasesThe scaffold resembles known kinase inhibitors.
Antiproliferative AssaysCancer Cell LinesTo identify potential anticancer activity.
Antimicrobial AssaysBacterial and Fungal StrainsThe pyran moiety is present in some antimicrobials.
Epigenetic Enzyme AssaysHDACs, DemethylasesThe carboxamide and benzoic acid are common features in epigenetic modulators.

Conclusion: A Call for Exploration

The biological activity of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid derivatives represents a compelling yet underexplored area of medicinal chemistry. While direct evidence is currently lacking, the analysis of its constituent fragments and structurally related compounds suggests a high potential for discovering novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The synthetic strategies and screening protocols outlined in this guide provide a foundational framework for researchers to embark on the exploration of this promising chemical space. The path forward requires a dedicated effort in synthesis, biological testing, and structure-activity relationship studies to unlock the full therapeutic potential of this intriguing class of molecules.

References

Unfortunately, due to the novelty of the specific chemical class, no direct citations to scholarly articles detailing the biological activity of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid derivatives could be identified in the current literature. The references provided below are to related research on the broader classes of pyran and carboxamide derivatives.

  • Mohareb, R. M., & Ibrahim, B. A. (2023). Synthesis of heterocyclic derivatives as potential cytotoxic compounds evaluated hepatocellular and cervical carcinoma cell lines. Bulletin of the Chemical Society of Ethiopia, 37(1), 141-158.
  • El-Sayed, M. S., et al. (2022).
  • Synthesis and biological evaluation of tetrahydrobenzo[b]pyran derivatives as potential anti-ovarian cancer agents. (URL not available)
  • Production method for tetrahydro-2h-pyran deriv
  • U.S.
  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 20(8), 14831–14847.
  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. (URL not available)
  • N-(5-(6-ethoxypyrazin-2-yl)pyridin-2-yl)-4-(2-(methylsulfonamido)pyrimidin-4-yl)
  • Barsanti, P., et al. (2013). U.S. Patent No. 8,415,381. Washington, DC: U.S.
  • Synthesis and Biological Evaluation of 2,2-Dimethylbenzopyran Derivatives as Potent Neuroprotection Agents. (URL not available)
  • Li, Y., et al. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry, 110, 115-125.
  • Design, synthesis, and biological evaluation of 4-H pyran derivatives as antimicrobial and anticancer agents. (URL not available)
  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery. (URL not available)
  • Ghoneim, A. A., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 4(4), 439-444.
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. (URL not available)
  • Pyrazoline‐linked carboxamide derivatives as EGFR kinase inhibitors: Synthesis, anticancer evalu
  • Reader, J., et al. (2022). New Transmission‐Selective Antimalarial Agents through Hit‐to‐Lead Optimization of 2‐([1,1′‐Biphenyl]‐4‐carboxamido)

Sources

Unveiling the Mechanism of Action of Tetrahydropyran Carboxamide Scaffolds: A Technical Guide to Target Engagement and Pathway Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyran-4-carboxamide (THP-4-carboxamide) scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Characterized by its unique combination of an oxygenated heterocyclic core and a highly functionalizable carboxamide linkage, this structural motif is increasingly utilized to modulate complex intracellular cascades ranging from kinase signaling to cytoskeletal dynamics[1]. This technical guide deconstructs the structural determinants of the THP-4-carboxamide core, explores its primary mechanisms of action, and outlines the rigorous, self-validating experimental workflows required to evaluate these compounds.

Structural Determinants of the THP-4-Carboxamide Core

The pharmacological success of the THP-4-carboxamide scaffold is not accidental; it is the result of precise physicochemical tuning.

  • The Oxygenated Heterocycle: Unlike saturated hydrocarbon scaffolds (e.g., cyclohexanes), the incorporation of the ethereal oxygen in the tetrahydropyran ring fundamentally alters the molecule's profile. The oxygen atom acts as a weak hydrogen bond acceptor and reduces the overall lipophilicity (LogP). This subtle shift significantly improves blood-brain barrier (BBB) penetration, a critical factor for neuro-oncology and neuro-inflammatory drug targets[2].

  • Stereochemical Rigidity: The synthesis of these compounds often involves multi-component Mannich-type reactions that establish a C4 quaternary carbon[1]. This quaternary center provides rigid stereocontrol, locking the carboxamide and adjacent functional groups into optimal geometries for engaging deep hydrophobic pockets[3].

  • The Carboxamide Linkage: The carboxamide group serves as a critical bidentate anchor. It acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=O), crucial for anchoring the molecule to the hinge region of kinases or polar residues within structural proteins[3]. Furthermore, these aliphatic amides can undergo sophisticated functionalization, such as Nickel-catalyzed Suzuki–Miyaura cross-coupling, to build complex polyheterocyclic architectures[4].

Mechanism of Action I: Kinase Inhibition (The NF-κB Pathway)

One of the most prominent applications of THP-4-carboxamides is the targeted inhibition of IκB kinase 2 (IKK2). IKK2 is the catalytic hub of the NF-κB signaling pathway. Under normal physiological conditions, IKK2 phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation. This degradation frees the NF-κB dimer to translocate to the nucleus and drive inflammatory gene transcription[2].

Derivatives such as N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide act as potent IKK2 inhibitors[2]. The carboxamide moiety anchors the compound within the ATP-binding hinge region, while the indole-ethylamine extension explores adjacent allosteric or hydrophobic specificity pockets, effectively halting the inflammatory cascade.

NFKB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Complex Stimulus->Receptor Binds IKK IKK Complex (IKK2 Target) Receptor->IKK Activates IkB IκBα (Inhibitor of κB) IKK->IkB Phosphorylates (Blocked) THP THP-4-Carboxamide Inhibitor THP->IKK Competitive Inhibition Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination (Blocked) NFKB NF-κB Dimer IkB->NFKB Sequesters in Cytoplasm Nucleus Nuclear Transcription (Apoptosis/Inflammation) NFKB->Nucleus Translocation (Blocked)

Fig 1. THP-4-carboxamide interrupts the NF-κB pathway via IKK2 inhibition.

Mechanism of Action II: Tubulin Polymerization Inhibition

Beyond kinase inhibition, the THP-4-carboxamide core can be engineered to disrupt microtubule dynamics. When functionalized with specific moieties, such as a 3,4,5-trimethoxyphenyl group, the scaffold mimics the binding profile of classical anti-mitotic agents[1].

Compounds like 4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide bind directly to the colchicine site at the interface between α- and β-tubulin heterodimers[1]. This binding sterically prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly. The resulting catastrophic failure of the mitotic spindle arrests the cell cycle in the G2/M phase, triggering apoptosis in rapidly dividing cancer cells[1].

Quantitative Structure-Activity Relationship (SAR) Data

The versatility of the THP-4-carboxamide core is best illustrated by how peripheral R-group modifications dictate target selectivity. The table below summarizes the SAR landscape across different biological targets.

Compound DerivativePrimary TargetIC50 RangeKey Structural DeterminantRef
N-[2-(1H-indol-1-yl)ethyl]-THP-4-carboxamide IKK2 (Kinase)15 - 45 nMIndole moiety engages the allosteric/ATP pocket.[2]
4-phenyl-N-(3,4,5-trimethoxyphenyl)-THP-4-carboxamide Tubulin80 - 120 nMTrimethoxy group mimics colchicine binding.[1]
N-(4-Aminophenyl)-THP-4-carboxamide Broad Kinases250 - 500 nMAromatic amine serves as a strong H-bond donor.[3]
Hydroxamate-modified THP-carboxamide MMP-1 / MMP-85 - 20 nMHydroxamate strongly chelates active-site Zinc.[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols detail the methodologies used to evaluate THP-4-carboxamides, explicitly outlining the causality behind each experimental choice.

Protocol A: In Vitro IKK2 Kinase Assay (TR-FRET)

Objective: Quantify the IC50 of THP-4-carboxamide derivatives against IKK2. Self-Validating Design: The assay incorporates a Z'-factor calculation plate (alternating columns of vehicle and a reference inhibitor like TPCA-1) to mathematically validate the assay window and robustness before testing unknown compounds.

  • Step 1: Enzyme & Substrate Preparation. Prepare recombinant IKK2 and ATP in a HEPES-buffered saline. Causality: We specifically use ATP at its apparent Km​ (e.g., 10 μM). Operating at Km​ ensures the assay remains highly sensitive to competitive inhibitors binding the ATP pocket, preventing artificially inflated IC50 values caused by excess ATP outcompeting the drug.

  • Step 2: Compound Equilibration. Dispense the THP-4-carboxamide in a 10-point dose-response curve and pre-incubate with IKK2 for 30 minutes at room temperature before adding ATP. Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium, preventing false negatives in initial velocity measurements.

  • Step 3: Reaction & Quenching. Initiate the reaction with ATP/IκBα substrate. After 60 minutes, add TR-FRET labeled anti-phospho-IκBα antibody formulated in a buffer containing 20 mM EDTA. Causality: EDTA rapidly chelates Mg2+ , instantly halting kinase activity and synchronizing the endpoint for all wells, ensuring temporal consistency across the 384-well plate.

  • Step 4: Data Validation. Calculate the Z'-factor. Only plates yielding a Z' > 0.6 are accepted for IC50 regression analysis.

Protocol B: Tubulin Polymerization Turbidimetric Assay

Objective: Evaluate the disruption of microtubule dynamics by 3,4,5-trimethoxyphenyl-substituted THP-4-carboxamides. Self-Validating Design: The assay continuously monitors absorbance at 340 nm. A vehicle control must exhibit a classic sigmoidal curve (nucleation, growth, steady-state) to validate the functional integrity of the purified tubulin before inhibitor effects are considered.

  • Step 1: Tubulin Reconstitution. Reconstitute highly purified porcine brain tubulin in PEM buffer (PIPES, EGTA, MgCl2​ ) supplemented with 1 mM GTP. Causality: EGTA chelates calcium (which naturally depolymerizes microtubules), while GTP provides the essential energy source for the plus-end addition of tubulin heterodimers.

  • Step 2: Thermal Shift Initiation. Keep the microplate strictly on ice during compound addition, then rapidly shift to 37°C inside the pre-warmed plate reader. Causality: Tubulin polymerization is strictly temperature-dependent; starting on ice prevents premature nucleation, ensuring the kinetic baseline is perfectly flat and synchronized.

  • Step 3: Kinetic Monitoring. Read A340​ every minute for 60 minutes. Causality: End-point assays cannot distinguish between nucleation delays and elongation rate reduction. Kinetic monitoring reveals the exact mechanism of interference (e.g., complete suppression of the growth phase indicates binding to the colchicine site).

AssayWorkflow Prep 1. Reagent Prep (Enzyme + Buffer) Compound 2. THP-4-Carboxamide (Dose Titration) Prep->Compound Incubate 3. Equilibration (Internal Controls) Compound->Incubate Substrate 4. ATP/Substrate Addition Incubate->Substrate Readout 5. TR-FRET Detection Substrate->Readout QC 6. Z'-Factor QC & IC50 Calculation Readout->QC

Fig 2. Self-validating high-throughput kinase assay workflow for THP-4-carboxamides.

References

  • Google Patents (EP0780386A1): Matrix metalloprotease inhibitors[Link]

  • NIH (PMC): Nickel-Catalyzed Suzuki–Miyaura Coupling of Aliphatic Amides [Link]

Sources

The Therapeutic Landscape of Pyran-Containing Carboxamides: A Technical Guide to Unlocking Novel Drug Discovery Targets

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyran Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The pyran ring, a six-membered oxygen-containing heterocycle, is a ubiquitous scaffold in a vast array of natural products and synthetic molecules demonstrating significant pharmacological activities.[1][2] When coupled with a carboxamide functional group, the resulting pyran-containing carboxamide motif offers a unique combination of structural rigidity, hydrogen bonding capabilities, and lipophilicity that makes it an exceptionally versatile scaffold for drug design. This technical guide provides an in-depth exploration of the potential therapeutic targets of pyran-containing carboxamides, drawing upon established research to offer insights for researchers, scientists, and drug development professionals. The narrative will delve into the causality behind experimental choices and highlight the self-validating nature of the described protocols, ensuring a foundation of scientific integrity.

I. Targeting Neurological Disorders: A Focus on Alzheimer's Disease

Neurodegenerative diseases, particularly Alzheimer's Disease (AD), represent a significant and growing unmet medical need. The multifactorial nature of AD necessitates the development of therapies that can modulate multiple pathological pathways.[1][3] Pyran-containing carboxamides have emerged as a promising class of compounds in this arena, with a primary focus on the inhibition of cholinesterases.

A. Cholinesterase Inhibition: A Cornerstone of AD Therapy

The cholinergic hypothesis of AD posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are the enzymes responsible for the hydrolysis of ACh. Inhibition of these enzymes increases the synaptic availability of ACh, thereby providing symptomatic relief.

A notable example involves novel 1,2,3-triazole-chromenone carboxamide derivatives, which have been synthesized and evaluated for their cholinesterase inhibitory activity.[1] For instance, the compound N-(1-benzylpiperidin-4-yl)-7-(1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide demonstrated potent inhibition of cholinesterase.[1] The rationale behind this molecular design often involves the pyran core acting as a scaffold to correctly position the carboxamide and other substituents within the active site of the enzyme, facilitating key interactions with catalytic residues.

A standard and reliable method to assess the cholinesterase inhibitory potential of pyran-containing carboxamides is the spectrophotometric method developed by Ellman.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE or BuChE enzyme solution (from electric eel or equine serum, respectively).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Initiate the reaction by adding 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.

    • Add 25 µL of the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

II. Oncological Targets: Combating Cancer with Pyran Carboxamides

The pyran scaffold is a privileged structure in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[4][5] The carboxamide functional group often plays a crucial role in mediating interactions with key oncological targets.

A. Topoisomerase I/II Inhibition: Disrupting DNA Replication

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Certain benzochromene derivatives linked to a carboxamide have demonstrated the ability to inhibit both topoisomerase I and II.[6]

B. Tyrosine Kinase Receptor Inhibition: Halting Signal Transduction

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. Pyran-containing carboxamides have been investigated as inhibitors of key RTKs, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] For example, specific pyran-annulated heterocyclic scaffolds linked to carboxamide fragments have shown promising inhibitory activity against EGFR kinase.[6]

A common method to evaluate the inhibitory activity of compounds against EGFR is a luminescence-based kinase assay.

EGFR_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Pyran Carboxamide (Test Compound) Incubation Incubate at 37°C Compound->Incubation EGFR Recombinant EGFR Kinase EGFR->Incubation Substrate Kinase Substrate (e.g., Poly(Glu,Tyr)) Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagent Add Kinase-Glo® Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

III. Tackling Infectious Diseases: A Broad-Spectrum Arsenal

Pyran-containing carboxamides have demonstrated a wide range of activities against various pathogens, including viruses, bacteria, and fungi.[7][8][9]

A. Antiviral Activity: Inhibiting Influenza Virus Sialidases

Influenza virus sialidases (neuraminidases) are crucial enzymes for the release of progeny virions from infected cells. Dihydropyran carboxamides related to the antiviral drug Zanamivir have been identified as a new class of influenza virus sialidase inhibitors.[10][11] Structure-activity relationship studies have shown that tertiary amides with small alkyl groups exhibit significant inhibitory activity, particularly against influenza A virus.[10]

B. Antibacterial and Antifungal Properties

The pyran carboxamide scaffold has been incorporated into molecules with notable antibacterial and antifungal activities.[8][12] For instance, certain spiro-4H-pyran derivatives have shown good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.[12] Furthermore, novel pyrazole-aromatic containing carboxamides have been designed as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, demonstrating their potential as antifungal agents.[13]

IV. Emerging Therapeutic Targets: Expanding the Horizon

The versatility of the pyran carboxamide scaffold extends beyond the well-established areas of neurodegeneration, cancer, and infectious diseases. Recent research has identified several other promising therapeutic targets.

A. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition for Cancer Immunotherapy

HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance anti-tumor immunity. Pyridine-2-carboxamide analogues have been reported as potent and selective HPK1 inhibitors, showing robust in vivo efficacy in combination with anti-PD-1 therapy in murine cancer models.[14]

B. Phosphodiesterase 4B (PDE4B) Inhibition for CNS Disorders

PDE4B is an enzyme that degrades the second messenger cAMP and is implicated in inflammatory and neurological disorders. 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, showing promise for the treatment of central nervous system (CNS) diseases.[15]

C. Vanin-1 Inhibition

Vanin-1 is an enzyme involved in oxidative stress and inflammation. Pyrimidine carboxamides have been developed as competitive inhibitors of vanin-1, offering a potential therapeutic avenue for inflammatory conditions.[16]

Data Summary: Biological Activities of Representative Pyran-Containing Carboxamides

Compound ClassTherapeutic AreaTarget(s)Observed ActivityReference(s)
1,2,3-Triazole-chromenone carboxamidesNeurodegenerativeCholinesterasesPotent inhibition[1]
Benzochromene carboxamidesCancerTopoisomerase I/II, EGFR, VEGFR-2Antiproliferative, enzyme inhibition[6]
Dihydropyran carboxamidesInfectious DiseaseInfluenza Virus SialidaseAntiviral activity[10][11]
Pyridine-2-carboxamidesCancer ImmunotherapyHPK1Potent and selective inhibition[14]
1H-Pyrrolo[2,3-b]pyridine-2-carboxamidesCNS DisordersPDE4BPotent and selective inhibition[15]
Pyrimidine carboxamidesInflammationVanin-1Competitive inhibition[16]
Pyrazole-aromatic carboxamidesInfectious DiseaseSuccinate Dehydrogenase (SDH)Antifungal activity[13]

Conclusion: A Scaffold with Enduring Therapeutic Promise

This technical guide has illuminated the vast therapeutic potential of pyran-containing carboxamides across a spectrum of diseases. The inherent modularity of this scaffold allows for fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles for a diverse range of biological targets. From the well-trodden path of cholinesterase inhibition in Alzheimer's disease to the cutting-edge of cancer immunotherapy through HPK1 inhibition, pyran carboxamides continue to be a fertile ground for drug discovery. The detailed experimental protocols and workflows provided herein serve as a practical foundation for researchers to further explore and unlock the full therapeutic potential of this remarkable chemical motif.

References

  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998–1018. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Discovery of pyran annulated heterocyclic scaffolds linked to carboxamide fragments: Anticancer evaluation, topoisomerase I/II, tyrosine kinase receptor inhibition and molecular docking studies. Bioorganic Chemistry, 128, 106087. [Link]

  • Wang, L., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • El-Sawy, E. R., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Acta Pharmaceutica, 61(4), 413-424. [Link]

  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Examples of pyran-containing compounds with antibacterial, antioxidant and anticancer activities via inhibition of CDK2. ResearchGate. [Link]

  • Schultheis, M., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(14), 3204. [Link]

  • Smith, P. W., et al. (1998). Dihydropyrancarboxamides related to zanamivir: a new series of inhibitors of influenza virus sialidases. 1. Discovery, synthesis, biological activity, and structure-activity relationships of 4-guanidino- and 4-amino-4H-pyran-6-carboxamides. Journal of Medicinal Chemistry, 41(6), 787-797. [Link]

  • Nath, R., et al. (2026). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Molecular Diversity. [Link]

  • Smith, P. W., et al. (1998). Synthesis of (4 R,5 S)-5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4 H-pyran-2-carboxylic acid and its inhibitory action against influenza virus sialidases. Bioorganic & Medicinal Chemistry Letters, 8(22), 3173-3178. [Link]

  • Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed. [Link]

  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. Archiv der Pharmazie, 341(11), 711-718. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2465. [Link]

  • Zhang, J., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. European Journal of Medicinal Chemistry, 214, 113221. [Link]

  • Lorthiois, E., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 359-376. [Link]

  • Reddy, C. R., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(11), 1369. [Link]

  • Nazari, P., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 16(1), 229-237. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

  • Li, J., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2993. [Link]

  • El-Gaby, M. S. A., et al. (2002). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Indian Journal of Chemistry - Section B, 41(10), 2149-2154. [Link]

  • Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1450-1455. [Link]

  • Kumar, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Drug Targets, 22(12), 1409-1428. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

  • Türe, A., et al. (2022). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245783. [Link]

  • Pant, A., et al. (2026). Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. [Link]

  • Singh, S., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(4), 637. [Link]

Sources

The Discovery and Synthesis of Novel Benzoic Acid Amide Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Relevance of the Benzoic Acid Amide Scaffold in Medicinal Chemistry

The benzoic acid amide scaffold is a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroleptic properties.[1][2][3][4] The prevalence of this moiety in approved drugs underscores its utility, with approximately 25% of top-selling pharmaceuticals containing an amide functional group.[2] The amide bond's ability to participate in hydrogen bonding interactions, a critical factor in molecular recognition at biological targets, combined with the synthetic tractability of the benzoic acid framework, makes this class of compounds a fertile ground for the development of novel therapeutics.[5][6]

This guide provides an in-depth exploration of the discovery and synthesis of novel benzoic acid amide analogues, intended for researchers, scientists, and drug development professionals. It will delve into the strategic considerations behind their design, provide detailed synthetic methodologies, and outline key aspects of their biological evaluation. The narrative emphasizes the causality behind experimental choices, aiming to equip the reader with not just the "how," but also the "why."

Part 1: The Strategic Blueprint for Novel Analogue Discovery

The journey from a conceptual benzoic acid amide analogue to a viable drug candidate is a multi-faceted process that integrates computational design, synthetic chemistry, and biological testing. This section will illuminate the key strategic pillars that underpin this process.

Target Selection and Structure-Based Drug Design (SBDD)

The inception of a drug discovery project hinges on the identification and validation of a biological target implicated in a disease state. Once a target is selected, structure-based drug design (SBDD) becomes a powerful tool for the rational design of new benzoic acid amide analogues. This approach leverages the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands that can bind with high affinity and selectivity.[7][8][9][10]

A critical aspect of SBDD is understanding the key interactions between a ligand and its target. For benzoic acid amides, the amide N-H group often acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor.[5][6] The benzoic acid ring can engage in hydrophobic or π-stacking interactions within the binding pocket. Computational tools such as molecular docking can be employed to predict the binding mode of virtual compounds and prioritize them for synthesis.[10]

Navigating the Structure-Activity Relationship (SAR) Landscape

The structure-activity relationship (SAR) describes how modifications to the chemical structure of a compound affect its biological activity.[11][] Systematic exploration of the SAR is a cornerstone of lead optimization. For benzoic acid amide analogues, key areas for modification include:

  • Substituents on the Benzoic Acid Ring: The nature, position, and number of substituents on the aromatic ring can profoundly influence a compound's electronic properties, lipophilicity, and steric profile, thereby impacting its potency, selectivity, and pharmacokinetic properties.[]

  • The Amine Component: Variation of the amine portion of the amide introduces diverse chemical functionalities and can significantly alter the compound's interaction with the target and its overall physicochemical properties.

  • The Amide Bond Itself: While central to the scaffold, the amide bond can be subject to metabolic degradation.[13] In such cases, bioisosteric replacement offers a strategy to improve metabolic stability while retaining key binding interactions.

The following diagram illustrates a typical workflow for the discovery and optimization of novel benzoic acid amide analogues.

DrugDiscoveryWorkflow Target_ID Target Identification & Validation SBDD Structure-Based Drug Design (SBDD) Target_ID->SBDD Virtual_Screening Virtual Screening & Docking SBDD->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Synthesis Synthesis of Analogues Hit_ID->Synthesis Bio_Eval In Vitro Biological Evaluation Synthesis->Bio_Eval SAR_Analysis SAR Analysis Bio_Eval->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery of novel benzoic acid amide analogues.

Advanced Design Strategies: Scaffold Hopping and Bioisosteric Replacement

To explore novel chemical space and overcome limitations of existing scaffolds, medicinal chemists employ advanced strategies such as scaffold hopping and bioisosteric replacement.

Scaffold Hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold while preserving the key pharmacophoric features responsible for biological activity.[14][15][16][17] This can lead to the discovery of compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Bioisosteric Replacement is a strategy used to replace a functional group within a molecule with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile.[2][13][18][19][20] For the amide bond, which can be susceptible to enzymatic hydrolysis, common bioisosteres include:

  • 1,2,3-Triazoles: These heterocycles can mimic the size, rigidity, and hydrogen bonding capabilities of the amide bond while being more metabolically stable.[20]

  • Oxadiazoles: These five-membered rings can also serve as effective amide bond mimics, improving metabolic stability and membrane permeability.[18]

  • Trifluoroethylamines: This group can replicate the polarity and geometry of the amide bond while being less prone to cleavage.[13]

Amide Bioisostere Key Features Potential Advantages
1,2,3-TriazoleMimics size, rigidity, and H-bonding of amides.[20]Improved metabolic stability.[20]
OxadiazolePlanar structure, similar dipole moment to amides.[18]Enhanced metabolic stability and membrane permeability.[18]
TrifluoroethylaminePolar and maintains similar geometry to amides.[13]Reduced basicity of the amine, resistance to hydrolysis.[13]

Table 1: Common Bioisosteres for the Amide Bond.

Part 2: Synthetic Methodologies for Benzoic Acid Amide Analogues

The synthesis of benzoic acid amides is a well-established field in organic chemistry, with a variety of methods available to the synthetic chemist. The choice of method often depends on the specific substrates, the desired scale of the reaction, and the presence of other functional groups.

Classical Approach: Acyl Chloride Formation and Subsequent Amidation

A robust and widely used method for the synthesis of benzamides involves the conversion of a benzoic acid to its corresponding benzoyl chloride, followed by reaction with an amine.[3][21] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[22][23][24][25]

Experimental Protocol: Synthesis of N-Phenylbenzamide via Benzoyl Chloride

  • Benzoyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place benzoic acid (1.0 eq).

    • Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).[25]

    • Heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.[24][25]

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude benzoyl chloride is typically used in the next step without further purification.[24]

  • Amidation:

    • In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the crude benzoyl chloride (1.0 eq) dissolved in the same solvent to the amine solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted benzoic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the desired N-phenylbenzamide.

AcylChloride_Amidation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Benzoic_Acid Benzoic Acid SOCl2 SOCl2, cat. DMF Reflux Benzoyl_Chloride Benzoyl Chloride SOCl2->Benzoyl_Chloride Amine Amine, Base 0 °C to RT Benzamide Benzamide Amine->Benzamide

Caption: A two-step synthesis of benzamides via an acyl chloride intermediate.

Peptide Coupling Reagents for Direct Amidation

For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, direct coupling of a carboxylic acid and an amine using a peptide coupling reagent is the method of choice. These reagents activate the carboxylic acid in situ to facilitate amide bond formation.

2.2.1 Carbodiimide-Based Reagents: DCC and EDC

N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used coupling reagents.[26][27][28][29] The reaction with DCC produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in most organic solvents and can be removed by filtration. EDC, on the other hand, generates a water-soluble urea byproduct, which simplifies purification. These reactions are often carried out in the presence of an additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to increase reaction rates and suppress side reactions.[26][30]

Experimental Protocol: Amide Synthesis using EDC/HOBt

  • To a stirred solution of the benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, dichloromethane) at 0 °C, add EDC (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

2.2.2 Mixed Anhydride Method

The mixed anhydride method involves the activation of a carboxylic acid by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a base.[1][31][32] The resulting mixed anhydride is then reacted with an amine to form the amide. This method is generally fast and efficient.

Mechanism of the Mixed Anhydride Method

The reaction proceeds through the formation of a mixed carboxylic-carbonic anhydride, which is a highly reactive acylating agent. The amine then attacks the carbonyl carbon of the carboxylic acid moiety of the mixed anhydride, leading to the formation of the amide and the release of carbon dioxide and an alcohol as byproducts.[31]

Other Modern Amidation Methods

The field of amide bond formation is continually evolving, with new reagents and methodologies being developed to improve efficiency, substrate scope, and environmental friendliness. Some of these include:

  • Phosphonium and Uronium Salt-Based Reagents: Reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, HATU, and HBTU are highly effective coupling agents, particularly for sterically hindered or electronically deactivated substrates.[]

  • n-Propanephosphonic Acid Anhydride (T3P®): This reagent is a mild and efficient coupling agent that often leads to high yields and low epimerization, making it suitable for the synthesis of chiral amides.[33]

Part 3: Biological Evaluation of Novel Benzoic Acid Amide Analogues

Once synthesized, novel benzoic acid amide analogues must be subjected to a battery of biological assays to determine their activity, selectivity, and potential as therapeutic agents.

In Vitro Assays for Biological Activity

The initial screening of new compounds is typically performed using in vitro assays that measure their effect on the target of interest. The specific assay will depend on the biological target. For example:

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the test compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

  • Cell-Based Assays: For targets that are part of a cellular signaling pathway, cell-based assays can be used to measure the downstream effects of target modulation. For example, an antiproliferative assay, such as the MTT assay, can be used to assess the ability of a compound to inhibit the growth of cancer cells.[11][34]

  • Antimicrobial Assays: The antimicrobial activity of novel analogues can be evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.[3][34][35]

Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[11]

Pharmacokinetic Profiling

A crucial aspect of drug development is understanding the pharmacokinetic (PK) properties of a compound, which describe its absorption, distribution, metabolism, and excretion (ADME).[36] Early assessment of PK properties can help to identify compounds with favorable drug-like characteristics. In recent years, computational and machine learning models have been developed to predict the PK profiles of small molecules from their chemical structures, reducing the reliance on animal testing in the early stages of discovery.[37][38][39][40]

Conclusion

The discovery and synthesis of novel benzoic acid amide analogues remain a vibrant and productive area of medicinal chemistry. The versatility of the scaffold, coupled with an ever-expanding toolkit of synthetic methodologies and a deeper understanding of drug-target interactions, continues to fuel the development of new therapeutic agents. By integrating rational design, efficient synthesis, and rigorous biological evaluation, researchers can continue to unlock the full potential of this important class of molecules. This guide has provided a comprehensive overview of the core principles and practical considerations involved in this endeavor, with the aim of empowering scientists to navigate the complexities of modern drug discovery.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. [Link]

  • Mechanism of mixed anhydride coupling reaction. ResearchGate. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. [Link]

  • Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • The role of hydrogen bonds in protein-ligand interactions. DFT calculations in 1,3-dihydrobenzimidazole-2 thione derivatives with glycinamide as model HIV RT inhibitors. ResearchGate. [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Preparation of benzoyl chloride. PrepChem.com. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Request PDF. [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

  • Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed. [Link]

  • Making benzoyl chloride. YouTube. [Link]

  • Scaffold hopping. Current Opinion in Chemical Biology. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Probing the Role of Backbone Hydrogen Bonds in Protein–Peptide Interactions by Amide-to-Ester Mutations. Journal of the American Chemical Society. [Link]

  • Preparation of amides using DCC (video). Khan Academy. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. MDPI. [Link]

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Show how you would use an acid chloride as an intermediate to synthesize N-phenylbenzamide from benzoic acid and aniline. Pearson. [Link]

  • Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]

  • Method for synthesizing high-purity benzoyl chloride.
  • Model studies of interactions between nucleic acids and proteins: hydrogen bonding of amides with nucleic acid bases. PubMed. [Link]

  • Scaffold Hopping in Drug Discovery. NIPER. [Link]

  • Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. PMC. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. ResearchGate. [Link]

Sources

Investigating the structure-activity relationship (SAR) of 4-(carboxamido)benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, the 4-(carboxamido)benzoic acid scaffold has emerged as a highly privileged pharmacophore. Historically recognized for its utility in disrupting protein-protein interactions and modulating kinase activity, recent high-throughput screening and hit-to-lead optimization campaigns have repositioned this structural class as a potent epigenetic modulator.

Specifically, derivatives of 2-([1,1′-biphenyl]-4-carboxamido)benzoic acid have demonstrated profound efficacy as inhibitors of the human histone lysine demethylase KDM4B (JMJD2B). By competitively binding to the Jumonji (JmjC) domain, these compounds block the demethylation of repressive histone marks (e.g., H3K9me3). In the context of infectious diseases, this epigenetic modulation translates to single-digit nanomolar gametocytocidal activity against Plasmodium falciparum, making them frontrunner candidates for malaria transmission-blocking agents [1].

As an application scientist overseeing lead optimization workflows, I have found that successfully advancing these derivatives requires a rigorous understanding of their Structure-Activity Relationship (SAR). This whitepaper deconstructs the SAR dynamics of the 4-(carboxamido)benzoic acid core, outlines the causality behind specific functional group modifications, and provides self-validating protocols for their synthesis and biological evaluation.

Mechanistic Grounding: Epigenetic Modulation via KDM4B

To rationally design better derivatives, we must first understand the target engagement. KDM4B is an α -ketoglutarate ( α -KG) and Fe 2+ -dependent oxygenase. The 4-(carboxamido)benzoic acid derivatives act as competitive inhibitors. The benzoic acid moiety mimics the carboxylate groups of α -KG, coordinating with the active site Fe 2+ ion, while the extended carboxamide tail (often a biphenyl or substituted aryl group) occupies the hydrophobic pocket normally reserved for the histone peptide substrate [1].

Fig 1: Mechanistic pathway of KDM4B inhibition by 4-(carboxamido)benzoic acid derivatives.

Structure-Activity Relationship (SAR) Dynamics

Systematic exploration of the 4-(carboxamido)benzoic acid scaffold reveals strict geometric and electronic requirements for optimal biological activity. The SAR can be divided into three distinct zones:

A. The Southern Core (Benzoic Acid Modifications)

The carboxylic acid is non-negotiable; esterification or reduction to an alcohol results in a complete loss of activity, confirming its role in Fe 2+ chelation. However, substitution on the phenyl ring heavily dictates potency. The introduction of a fluorine atom at the C5 position is a critical inflection point. Fluorine's strong inductive electron-withdrawing effect lowers the pKa of the carboxylic acid, enhancing metal coordination, while simultaneously blocking metabolic oxidation at the C5 position by cytochrome P450 enzymes [2].

B. The Linker Region (Amide vs. Sulfonamide)

Transitioning the amide linker to a sulfonamide generally increases the conformational flexibility of the molecule. While sulfonamide derivatives maintain moderate activity, the rigid planarity of the native amide bond is preferred for locking the molecule into the optimal binding conformation within the narrow JmjC active site [1].

C. The Northern Tail (Carboxamide Substitutions)

The hydrophobic tail is responsible for target selectivity. A 1,1′-biphenyl group provides the ideal steric bulk to fill the substrate-binding pocket. Replacing the biphenyl with smaller, less lipophilic groups (e.g., a simple phenyl or methoxy-phenyl) leads to a drastic drop in potency (>10 μ M). Conversely, substituting the terminal phenyl with a 4-trifluoromethylphenyl group maintains single-digit nanomolar activity due to favorable halogen bonding and increased lipophilicity [2].

Quantitative SAR Summary

The following table synthesizes the biochemical and phenotypic data driving our current lead optimization campaigns:

Compound IDNorthern Tail ( R1​ )Southern Core ( R2​ )Linker TypeKDM4B IC 50​ (nM)Gametocyte IC 50​ (nM)
Hit (1) 1,1′-biphenylUnsubstitutedAmide515>1000
Lead (29a) 1,1′-biphenyl5-FluoroAmide129.34
Analog (29b) 1,1′-biphenyl4-FluoroAmide4574.18
Analog (3) 4-Trifluoromethylphenyl5-FluoroAmide8555.13
Analog (4) 1,1′-biphenyl5-FluoroSulfonamide110125.0

Data reflects the essentiality of the C5-fluorine and the rigid amide linker for maximizing both biochemical target inhibition and phenotypic clearance.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating workflow. False positives in epigenetic assays are frequently caused by reactive synthetic intermediates or PAINS (Pan-Assay Interference Compounds). The protocols below are designed with built-in causality and quality control checkpoints.

Fig 2: Self-validating experimental workflow for SAR evaluation and lead optimization.

Protocol 1: Synthesis and Orthogonal Validation of Derivatives

Causality: The electron-withdrawing nature of the fluorinated benzoic acid core reduces the nucleophilicity of the starting aniline. Therefore, highly reactive uronium coupling agents (HATU) are required over standard EDC/NHS chemistry to prevent low yields and unreacted starting material.

  • Coupling Reaction: Dissolve 5-fluoro-2-aminobenzoic acid (1.0 eq) and the desired carboxylic acid tail (e.g.,[1,1′-biphenyl]-4-carboxylic acid, 1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature under nitrogen for 12 hours. Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

  • Validation Checkpoint (Critical): Analyze the fraction via UPLC-MS and 1 H-NMR. Proceed to biological assays ONLY if purity is >95%. Impurities, particularly residual metal catalysts or reactive esters, will artificially inflate IC 50​ values in target-based assays.

Protocol 2: KDM4B Demethylase Activity Assay (TR-FRET)

Causality: Because these compounds compete with α -KG, the assay must be run at or near the Michaelis constant ( Km​ ) of α -KG to accurately capture competitive inhibition dynamics.

  • Enzyme Preparation: Dilute recombinant human KDM4B to 2 nM in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM TCEP).

  • Compound Pre-incubation: Dispense 100 nL of the candidate compound (in DMSO) into a 384-well plate. Add 5 μ L of the enzyme solution. Incubate for 15 minutes. Rationale: Pre-incubation allows the inhibitor to establish equilibrium in the active site before the substrate introduces competition.

  • Reaction Initiation: Add 5 μ L of substrate mix containing 100 nM biotinylated H3K9me3 peptide, 10 μ M α -KG, and 10 μ M Fe(II)SO 4​ . Incubate for 30 minutes at room temperature.

  • Detection: Quench the reaction with EDTA (to chelate Fe 2+ and halt enzyme activity) and add Eu-labeled anti-H3K9me2 antibody and Streptavidin-APC. Read the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal.

Protocol 3: Phenotypic Gametocyte Viability Assay

Causality: Biochemical potency does not always translate to cellular efficacy due to poor membrane permeability or high plasma protein binding. This phenotypic screen validates the physiological relevance of the SAR.

  • Culture Preparation: Induce P. falciparum (NF54 strain) gametocytogenesis in vitro. Purify late-stage (IV/V) gametocytes using magnetic columns.

  • Treatment: Seed gametocytes into 96-well plates at 1% hematocrit. Treat with serially diluted 4-(carboxamido)benzoic acid derivatives for 72 hours.

  • Viability Readout: Utilize a luciferase-reporter system or AlamarBlue assay to quantify metabolic activity. Calculate the IC 50​ using non-linear regression analysis.

Conclusion & Future Perspectives

The 4-(carboxamido)benzoic acid scaffold represents a highly tunable, privileged structure for epigenetic drug discovery. As demonstrated by the SAR, the strategic placement of a fluorine atom at the C5 position of the benzoic acid core, combined with a rigid amide linker and a bulky lipophilic tail, yields compounds with exceptional potency against KDM4B and robust transmission-blocking antimalarial activity. Future optimization should focus on improving the aqueous solubility of the biphenyl tail (e.g., via the introduction of morpholine or piperazine solubilizing groups) while maintaining the established pharmacophore geometry.

References

  • New Transmission-Selective Antimalarial Agents through Hit-to-Lead Optimization of 2-([1,1′-Biphenyl]-4-carboxamido)
  • Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development Source: MDPI Pharmaceuticals URL

Methodological & Application

Application Note: Synthesis Protocol for 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid represents a fundamental transformation in medicinal chemistry, yielding a versatile building block frequently utilized in the development of kinase inhibitors and GPCR modulators. This application note provides a robust, highly scalable, and self-validating two-step protocol for its preparation. By employing a classical amide coupling followed by an ester saponification, this methodology ensures high atom economy, minimizes racemization or oligomerization risks, and avoids the need for complex chromatographic purification.

Mechanistic Rationale & Strategy

Directly coupling tetrahydro-2H-pyran-4-carboxylic acid with 4-aminobenzoic acid is synthetically challenging. The unprotected carboxylic acid on the aniline derivative can competitively react with coupling reagents, leading to mixed anhydrides and unwanted oligomerization.

To circumvent this, we utilize methyl 4-aminobenzoate . Methyl esters serve as highly stable carboxyl protecting groups during multistep organic syntheses, rendering the carboxylic acid inert during the aminolysis phase[1].

Step 1: Amide Bond Formation Amide bond formation is a cornerstone reaction in organic synthesis, typically requiring the activation of a stable carboxylic acid[2]. We employ the EDC·HCl and HOBt coupling system. Unlike acid chlorides, which are moisture-sensitive, EDC is bench-stable and generates a water-soluble urea byproduct (1-(3-(dimethylamino)propyl)-3-ethylurea) that is easily washed away during aqueous workup. HOBt is added to form a highly reactive, yet stable, benzotriazole active ester intermediate, which accelerates the aminolysis and suppresses side reactions.

Step 2: Saponification Following the successful formation of the amide bond, the methyl ester must be hydrolyzed to reveal the target benzoic acid. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/H2O) is the reagent of choice. LiOH provides a sufficiently mild basic environment to selectively cleave the ester without disrupting the newly formed amide linkage[3].

Reaction Workflow Visualization

SynthesisWorkflow Start Tetrahydro-2H-pyran-4-carboxylic acid + Methyl 4-aminobenzoate Coupling Amide Coupling Reagents: EDC·HCl, HOBt, DIPEA Solvent: DMF, 0 °C to RT Start->Coupling Intermediate Intermediate: Methyl 4-(THP-4-carboxamido)benzoate Coupling->Intermediate  Active Ester Formation  & Aminolysis Hydrolysis Ester Hydrolysis (Saponification) Reagents: LiOH·H2O Solvent: THF/H2O, RT Intermediate->Hydrolysis Acidification Acidification & Isolation Reagents: 2M HCl (to pH 2-3) Precipitation & Filtration Hydrolysis->Acidification  THF Evaporation Product Final Product: 4-(THP-4-carboxamido)benzoic acid Acidification->Product  Yield: >90%

Figure 1: Workflow for the 2-step synthesis of 4-(THP-4-carboxamido)benzoic acid.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry and Reaction Parameters for Amide Coupling

ReagentMW ( g/mol )EquivalentsMass/VolRole
Tetrahydro-2H-pyran-4-carboxylic acid130.141.01.30 gStarting Material
Methyl 4-aminobenzoate151.161.051.59 gNucleophile
EDC·HCl191.701.22.30 gCoupling Agent
HOBt135.121.21.62 gAdditive
DIPEA129.242.54.35 mLBase
DMF (Anhydrous)N/AN/A50 mLSolvent

Table 2: Stoichiometry and Reaction Parameters for Saponification

ReagentMW ( g/mol )EquivalentsMass/VolRole
Methyl ester intermediate263.291.02.00 gSubstrate
LiOH·H2O41.963.00.96 gBase / Hydrolyzing Agent
THFN/AN/A24 mLOrganic Solvent
H2O (Deionized)N/AN/A8 mLAqueous Solvent
2M HCl (aq)N/AExcessto pH 2-3Acidifying Agent

Experimental Protocols

Step 1: Synthesis of Methyl 4-(tetrahydro-2H-pyran-4-carboxamido)benzoate

Causality Note: The reaction is initiated at 0 °C to stabilize the highly reactive O-acylisourea intermediate formed by EDC, preventing its rearrangement into an inactive N-acylurea byproduct.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with tetrahydro-2H-pyran-4-carboxylic acid (1.30 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol). Stir the mixture at 0 °C for 15–20 minutes to ensure complete formation of the active ester.

  • Coupling: Add methyl 4-aminobenzoate (1.59 g, 10.5 mmol) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (4.35 mL, 25.0 mmol).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting acid should be completely consumed.

  • Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • 1M HCl (50 mL) – Causality: Removes excess DIPEA and unreacted methyl 4-aminobenzoate.

    • Saturated aqueous NaHCO3 (50 mL) – Causality: Removes unreacted starting acid and HOBt.

    • Brine (50 mL) – Causality: Removes residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as a white to off-white solid.

Step 2: Saponification to 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid

Causality Note: Complete removal of THF prior to acidification is critical. If THF remains, the product will partition into the organic phase, preventing the desired precipitation and complicating isolation[3].

  • Preparation: In a 100 mL round-bottom flask, dissolve the methyl ester intermediate (2.00 g, 7.6 mmol) in THF (24 mL).

  • Hydrolysis: Dissolve LiOH·H2O (0.96 g, 22.8 mmol) in deionized water (8 mL) and add this aqueous solution dropwise to the THF mixture.

  • Propagation: Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Self-Validation: Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The high-Rf ester spot must disappear entirely, replaced by a baseline spot (the lithium carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure specifically to remove the THF. Do not evaporate to total dryness.

  • Acidification: Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH of the solution reaches 2–3 (verify with pH paper). A thick white precipitate will form immediately.

  • Isolation: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake thoroughly with ice-cold water (2 × 15 mL) to remove residual lithium chloride salts.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 12 hours to yield the pure 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.

References

  • Source: researchgate.
  • Source: nih.
  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)

Sources

Application Notes and Protocols: Amide Coupling Methods for Tetrahydropyran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] Its saturated, heterocyclic structure can confer favorable physicochemical properties such as improved solubility and metabolic stability. The formation of amide bonds is arguably the most common reaction in drug discovery, used to link molecular fragments and explore structure-activity relationships.[2][3]

However, coupling amines with tetrahydropyran carboxylic acids can present unique challenges. The steric bulk of the THP ring can hinder the approach of the amine to the activated carboxylic acid, leading to sluggish reactions and low yields.[4][5] Therefore, selecting an appropriate and robust coupling method is critical for synthetic success.

This document provides a detailed guide for researchers, scientists, and drug development professionals on reliable amide coupling methods for tetrahydropyran carboxylic acids. It moves beyond a simple listing of reagents to explain the mechanistic rationale behind protocol choices, offering field-proven insights for troubleshooting and optimization.

Comparative Analysis of Key Coupling Reagents

The choice of coupling reagent is paramount and depends on the steric and electronic properties of the substrates, potential for epimerization, and scalability.[3][6] Below is a comparative summary of the three robust methods detailed in this guide.

FeatureEDC / HOBtHATU / BaseT3P® / Base
Reagent Class CarbodiimideUronium / Aminium SaltPhosphonic Anhydride
Relative Reactivity Moderate to HighVery HighHigh
Best For General purpose, cost-effective couplings.Sterically hindered acids/amines, challenging couplings.[4]Scale-up, easy workup, epimerization-prone substrates.[7][8]
Key Byproducts EDC-Urea, HOBtTetramethylurea (TMU), HOAtWater-soluble phosphate salts.[7]
Workup Aqueous wash to remove urea (sometimes difficult).Aqueous wash to remove TMU and salts.Simple aqueous extraction.[7][9]
Common Side Reactions N-acylurea formation, racemization (suppressed by HOBt).[10]Guanidinylation of amine if pre-activation is not done correctly.[11]Minimal epimerization reported.[7][8]
Cost Low to ModerateHighModerate to High

General Experimental Workflow

A standardized workflow ensures reproducibility and simplifies troubleshooting. The diagram below outlines the fundamental steps for a solution-phase amide coupling reaction.

G cluster_prep 1. Preparation cluster_activation 2. Activation & Coupling cluster_monitor 3. Monitoring cluster_workup 4. Workup & Isolation cluster_purify 5. Purification prep Dissolve Acid (1.0 eq) & Amine (1.0-1.2 eq) in Anhydrous Solvent activation Cool to 0 °C Add Base (if needed) Add Coupling Reagent prep->activation reaction Warm to RT Stir for 1-24h activation->reaction Pre-activation may be required monitor Monitor by TLC or LC-MS for consumption of acid reaction->monitor quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) monitor->quench Upon Completion extract Dilute with Organic Solvent Perform Aqueous Washes (acid, base, brine) quench->extract isolate Dry (Na₂SO₄), Filter, & Concentrate in vacuo extract->isolate purify Purify by Flash Column Chromatography isolate->purify

Caption: General workflow for solution-phase amide coupling.

Method 1: Carbodiimide-Mediated Coupling with EDC/HOBt

This is one of the most common and cost-effective methods for amide bond formation.[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent, which simplifies purification as the corresponding urea byproduct can be removed with a simple aqueous wash.[12][13] The addition of an additive like 1-hydroxybenzotriazole (HOBt) is crucial as it suppresses racemization and minimizes side reactions by forming a more stable active ester intermediate.[14][15]

Mechanism of Action

The reaction proceeds via a two-step pathway.[6] First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to rearrangement into an unreactive N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization.[6][16] Finally, the amine attacks the activated HOBt-ester to yield the desired amide and regenerate HOBt.[6]

G RCOOH R-COOH (THP-Carboxylic Acid) O_Acylisourea [O-Acylisourea Intermediate]* (Unstable) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (Byproduct) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol: EDC/HOBt Coupling

Materials:

  • Tetrahydropyran carboxylic acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • EDC·HCl (1.2 – 1.5 equiv)

  • HOBt (1.2 – 1.5 equiv)

  • Non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0 – 3.0 equiv)

  • Anhydrous solvent (DMF or DCM, to make ~0.1-0.5 M solution)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetrahydropyran carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[6]

  • Add the base (e.g., DIPEA, 2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl or 5% citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Method 2: Uronium Salt-Mediated Coupling with HATU

For sterically demanding substrates like many tetrahydropyran carboxylic acids, uronium-based reagents are often superior.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that enables efficient amide bond formation in challenging cases, often with minimal epimerization.[4][6]

Mechanism of Action

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea (TMU) as a byproduct.[6][17] The amine then attacks this active ester to yield the final amide. The nitrogen atom in the HOAt ring (7-azabenzotriazole) is thought to accelerate the coupling step through anchimeric assistance, often called the "7-aza effect," making HATU more reactive than its HOBt-based counterpart, HBTU.[4][11]

G RCOO R-COO⁻ (from Acid + Base) OAt_Ester OAt Active Ester (Highly Reactive) RCOO->OAt_Ester + HATU - HOAt⁻ HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Guanidinium Guanidinium Byproduct (Side Reaction) Amine->Guanidinium + HATU (excess) (Side Reaction) TMU Tetramethylurea (Byproduct)

Caption: Mechanism of HATU-mediated amide coupling.

Protocol: HATU Coupling

Materials:

  • Tetrahydropyran carboxylic acid (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • HATU (1.1 – 1.5 equiv)

  • Non-nucleophilic base (DIPEA or 2,4,6-collidine, 2.0 – 4.0 equiv)

  • Anhydrous solvent (DMF is preferred)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the tetrahydropyran carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.[6]

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., DIPEA, 3.0 equiv) dropwise to the stirred solution.

  • Optional but recommended for difficult couplings: Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. This minimizes the risk of the amine reacting directly with HATU to form a guanidinium byproduct.[11]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[6]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be required.[6]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl or 5% citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 3: Phosphonic Anhydride-Mediated Coupling with T3P®

Propanephosphonic acid anhydride (T3P®) is a powerful and versatile coupling reagent that is particularly well-suited for large-scale synthesis.[7][9] Its key advantages include high reactivity, low epimerization, and the formation of only water-soluble byproducts, which dramatically simplifies purification.[7][18]

Mechanism of Action

T3P® functions as both a coupling agent and a water scavenger.[18] It reacts with the carboxylic acid to form a mixed phosphonic-carboxylic anhydride intermediate. This highly activated species is then readily attacked by the amine nucleophile to form the stable amide bond, releasing water-soluble phosphonic acid byproducts.[7]

G RCOOH R-COOH (THP-Carboxylic Acid) Mixed_Anhydride Mixed Anhydride (Activated Intermediate) RCOOH->Mixed_Anhydride + T3P® T3P T3P® Amide Amide Product Mixed_Anhydride->Amide + R'-NH₂ Amine R'-NH₂ Byproducts Water-Soluble Phosphate Byproducts

Sources

Application Note: High-Throughput Screening of Pyran-Based Compound Libraries Using TR-FRET

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Photophysical Challenge of Pyran Scaffolds

Pyran heterocyclic compounds, including benzopyrans, spiropyrans, and 4H-chromenes, are recognized as privileged scaffolds in medicinal chemistry. They exhibit a broad spectrum of therapeutic biological activities, ranging from potent anticancer and antibacterial properties to neurovascular protection[1]. However, conducting High-Throughput Screening (HTS) on pyran-based libraries presents a distinct photophysical challenge.

The conjugated π -electron systems inherent to pyran scaffolds frequently exhibit strong intrinsic auto-fluorescence. Furthermore, highly functionalized pyran derivatives can act as Pan-Assay Interference Compounds (PAINS). These compounds often bind nonspecifically to targets or interfere optically with assay readouts, leading to a high rate of false positives in standard fluorescence-intensity assays and misdirecting drug discovery efforts[2].

Assay Design & Rationale: The TR-FRET Advantage

To circumvent the optical liabilities of pyran derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) serves as the gold-standard methodology for HTS campaigns[3]. TR-FRET successfully merges the spatial proximity requirements of standard FRET with the temporal resolution of lanthanide photophysics[4].

The Causality of Fluorophore Selection: By utilizing lanthanide chelates (such as Europium, Eu3+ or Terbium, Tb3+ ) as donor fluorophores, the assay exploits their exceptionally long emission lifetimes, which typically last 1 to 2 milliseconds. In stark contrast, the interfering auto-fluorescence of pyran compounds decays very rapidly, usually within nanoseconds[4].

The Causality of Temporal Gating: By programming the microplate reader to introduce a temporal delay (e.g., 50 µs) between the excitation pulse (337 nm) and the emission measurement, the system ensures that all short-lived background fluorescence from the pyran library has completely dissipated[3]. This temporal gating yields an exceptional signal-to-noise ratio, making TR-FRET highly robust and perfectly suited for miniaturization into 384- and 1536-well formats[4].

Workflow Visualization

HTS_Workflow Start 1. Pyran Library (10 mM DMSO Stocks) Dispense 2. Acoustic Dispensing (Echo Liquid Handler) Start->Dispense Reaction 3. Kinase Reaction (Target + ATP + Substrate) Dispense->Reaction Detection 4. Reaction Arrest & Detection (EDTA + Eu3+/XL665) Reaction->Detection Read 5. Time-Resolved Measurement (50 µs delay) Detection->Read Validate 6. Hit Validation (Orthogonal Counter-screen) Read->Validate

Fig 1: TR-FRET HTS workflow for pyran libraries, from acoustic dispensing to hit validation.

Detailed Experimental Protocols

The following protocols outline a self-validating HTS workflow targeting kinase activity (e.g., VEGFR-2), a common therapeutic target for pyran derivatives[5].

Protocol 1: Pyran Library Preparation and Acoustic Dispensing
  • Centrifugation: Centrifuge the pyran compound library source plates (10 mM in 100% DMSO) at 1,000 x g for 1 minute to ensure all liquid is at the bottom of the wells.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo 550) to dispense 2 nL of each pyran compound directly into a dry 384-well low-volume assay plate.

    • Experimental Causality: Acoustic dispensing utilizes sound energy to transfer nanoliter volumes without physical tips. This eliminates tip-based carryover and prevents the precipitation of highly hydrophobic pyran compounds, a common failure point when intermediate aqueous dilutions are used.

Protocol 2: High-Throughput TR-FRET Kinase Assay
  • Enzyme Addition: Add 4 µL of Kinase Working Solution (1 nM VEGFR-2 in 50 mM HEPES, pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20) to the assay plate.

    • Experimental Causality: The inclusion of 0.01% Tween-20 reduces the surface tension of the buffer, preventing non-specific adsorption of the kinase to the microplate walls and mitigating pyran compound aggregation.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the pyran compounds to bind to the kinase.

  • Reaction Initiation: Add 4 µL of Substrate/ATP Mix (2 µM biotinylated peptide substrate, 100 µM ATP) to initiate the phosphorylation reaction[5]. Incubate for 60 minutes at room temperature.

  • Reaction Arrest & Detection: Add 8 µL of Detection Buffer containing 20 mM EDTA, 1 nM Eu3+ -labeled anti-phospho antibody, and 10 nM Streptavidin-XL665.

    • Experimental Causality: EDTA acts as a rapid chelator for Mg2+ ions, which are essential catalytic cofactors for kinases. Chelating Mg2+ abruptly halts the enzymatic reaction, ensuring that all 384 wells are temporally synchronized for detection, regardless of how long the plate reader takes to scan the plate.

  • Time-Resolved Measurement: Read the plate on a TR-FRET compatible microplate reader. Set the excitation to 337 nm, the integration delay to 50 µs, and the integration time to 400 µs. Measure dual emission at 620 nm (Donor) and 665 nm (Acceptor).

    • Experimental Causality: The final readout is calculated as the ratiometric value of Acceptor/Donor emission (665 nm / 620 nm). This ratiometric approach internally corrects for well-to-well variability, such as slight differences in dispensing volume or minor inner-filter effects caused by the compounds[3].

Protocol 3: Self-Validating Counter-Screen (Optical Interference Assay)

To ensure the protocol operates as a self-validating system, a counter-screen must be performed to identify false positives (PAINS) that artificially quench the TR-FRET signal[2].

  • Dispense the pyran library into a new 384-well plate as described in Protocol 1.

  • Bypass the Kinase: Instead of adding the kinase and ATP, add 8 µL of a pre-phosphorylated biotinylated peptide at a concentration that mimics the expected product yield of the primary assay.

  • Add 8 µL of the Detection Buffer ( Eu3+ -antibody, Streptavidin-XL665, and EDTA) and incubate for 60 minutes.

  • Measure the TR-FRET signal.

    • Validation Logic: Because no enzymatic reaction is taking place, the TR-FRET signal should remain constant. If a pyran compound reduces the signal in this format, it is definitively flagged as an optical interferent or fluorophore quencher, rather than a true kinase inhibitor.

Data Presentation & Quality Metrics

To ensure rigorous scientific integrity, the HTS campaign must be evaluated against strict statistical parameters before hit selection.

MetricTarget ValueExperimental Causality & Implication
Z'-factor ≥0.6 Evaluates assay robustness. A value >0.6 indicates excellent statistical separation between the positive (fully inhibited) and negative (vehicle) controls, ensuring reliable hit picking.
Signal-to-Background (S/B) ≥5.0 Confirms the dynamic range of the assay. A high S/B is achieved by the temporal gating of TR-FRET, which effectively eliminates pyran auto-fluorescence.
Coefficient of Variation (CV) ≤10% Measures precision. Low CV is maintained through ratiometric emission analysis (665/620 nm) and the precision of acoustic liquid handling.
Primary Hit Cutoff >50% InhibitionStatistical threshold typically set at ≥3 standard deviations from the mean of the negative controls to minimize false negatives in the primary screen.

References

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers DCReport URL: [Link]

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype ResearchGate URL:[Link]

  • How TR-FRET Empower High-Throughput Screening Sino Biological URL:[Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW ChemRxiv URL: [Link]

  • Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors National Institutes of Health (NIH) URL: [Link]

Sources

Advanced Analytical and Preparative Workflows for Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Carboxamide Motif in Medicinal Chemistry

Carboxamide derivatives are a cornerstone of modern medicinal chemistry, frequently serving as the primary pharmacophore in targeted therapies, including kinase inhibitors, anti-tubercular agents targeting the mmpL3 pathway[1], and covalent RNA modulators[2]. Despite their therapeutic utility, the unique physicochemical properties of the carboxamide moiety present significant analytical and purification challenges.

Specifically, carboxamides act as strong hydrogen bond donors and acceptors, which can lead to severe peak tailing in standard liquid chromatography. Furthermore, the partial double-bond character of the C–N amide bond restricts molecular rotation, frequently resulting in the observation of distinct conformational isomers (rotamers) at room temperature[3][4]. This application note details a comprehensive, self-validating workflow utilizing Variable-Temperature NMR (VT-NMR), High-Resolution LC-MS, and Supercritical Fluid Chromatography (SFC) to ensure the rigorous characterization and high-yield purification of carboxamide APIs.

Analytical and Preparative Workflow

G A Crude Carboxamide Mixture B LC-MS/MS Profiling (Impurity & Mass ID) A->B Aliquot for MS C VT-NMR Analysis (Rotamer Coalescence) B->C Structural Conf. D Analytical SFC Screening (Phase & Modifier Selection) C->D Method Dev E Preparative SFC (Isomer/Target Isolation) D->E Scale-up F Pure Carboxamide API E->F Fraction Collection

Workflow for the analysis and purification of carboxamide derivatives.

Protocol 1: Structural Validation via LC-MS and VT-NMR

Objective: To confirm the exact molecular mass, identify degradation pathways (e.g., hydrolytic cleavage), and resolve NMR peak duplication caused by restricted C–N bond rotation.

Self-Validation Mechanism (The Reversibility Check): The system is validated by heating the sample to induce NMR peak coalescence, followed by cooling it back to room temperature. If the original peak ratio is perfectly restored, the duplication is definitively assigned to dynamic conformational rotamers rather than thermal degradation or the presence of stable diastereomeric impurities.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5 mg of the synthesized carboxamide in 0.6 mL of DMSO- d6​ (for NMR) and prepare a 10 µg/mL dilution in Acetonitrile/Water (for LC-MS).

  • High-Resolution LC-MS/MS Profiling:

    • Action: Inject 2 µL onto a sub-2 µm C18 column. Run a rapid gradient of 5–95% Acetonitrile containing 0.1% Formic Acid over 5 minutes.

    • Causality: Formic acid promotes the protonation of the carboxamide nitrogen or carbonyl oxygen, yielding robust [M+H]+ signals in positive Electrospray Ionization (ESI) mode. High-resolution mass spectrometry is critical here to identify any nucleophilic attack or hydrolytic degradation products that may have occurred during synthesis[2].

  • Room Temperature (298 K) 1 H-NMR Acquisition: Acquire a standard 1 H-NMR spectrum. Document any broadened or duplicated signals, which typically manifest for protons adjacent to the amide nitrogen.

  • Variable-Temperature (VT) NMR (373 K):

    • Action: Gradually heat the NMR probe to 373 K (100 °C) in 10 K increments, acquiring a spectrum at each step.

    • Causality: The rotational energy barrier of the carboxamide C–N bond is typically between 12 and 19 kcal/mol. Increasing the thermal energy overcomes this barrier, accelerating the exchange rate between the conformers until it surpasses the NMR timescale. This causes the duplicated peaks to coalesce into a single, time-averaged sharp peak, proving the structural homogeneity of the sample[3][4].

  • Validation (Cooling): Return the probe to 298 K and re-acquire the spectrum to confirm the exact restoration of the initial rotamer ratio.

Protocol 2: High-Efficiency Preparative SFC Purification

Objective: To isolate pure carboxamide enantiomers or achiral targets with high throughput, overcoming the peak tailing commonly seen in preparative HPLC.

Self-Validation Mechanism (Post-Purification QC): The protocol mandates a post-purification analytical SFC run of the dried fractions. Comparing the retention times and UV spectra of the isolated fractions against the initial screening chromatogram verifies chemical purity and confirms that no on-column racemization or degradation occurred during scale-up.

Step-by-Step Methodology:
  • Analytical Column Screening:

    • Action: Screen the crude mixture on analytical chiral stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) using supercritical CO2​ ( scCO2​ ) and 10–40% modifier (Methanol or Ethanol)[5]. Add 0.1% Diethylamine or Ammonium Acetate to the modifier.

    • Causality: The polar alcoholic modifier combined with a basic additive or volatile salt disrupts the strong intermolecular hydrogen-bonding networks typical of carboxamides. This suppresses non-specific interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks[6].

  • Method Optimization & Scale-Up:

    • Action: Select the condition yielding a resolution ( Rs​ ) > 1.5. Transfer the method to a preparative SFC system (e.g., 21.2 x 250 mm column, 5 µm particle size). Set the flow rate to 70–80 g/min and maintain the backpressure regulator (BPR) at 120–150 bar.

    • Causality: Maintaining high backpressure ensures the CO2​ remains in a dense, supercritical state. This preserves the high diffusivity and low viscosity required for efficient mass transfer and rapid continuous-flow purification[7].

  • Injection and Fraction Collection: Perform stacked injections to maximize throughput, utilizing UV-directed or Mass-directed fraction collection.

  • Post-Purification Processing & Validation:

    • Action: Evaporate the alcoholic modifier using a rotary evaporator. The CO2​ evaporates spontaneously upon depressurization, drastically reducing dry-down time and thermal stress on the API compared to aqueous HPLC[6].

    • Action: Re-inject a 1 mg/mL aliquot of the dried fraction onto the analytical SFC to validate enantiomeric excess ( ee>99% ) and overall purity.

Data Presentation: Operational Parameters

The following table summarizes the optimized instrumental parameters for the characterization and purification of carboxamide derivatives.

Parameter CategoryHigh-Resolution LC-MS (ESI+)VT-NMR ( 1 H, DMSO- d6​ )Preparative SFC
Primary Function Mass confirmation & impurity IDRotamer resolutionIsomer/API isolation
Mobile Phase / Solvent Water/Acetonitrile + 0.1% FADMSO- d6​ scCO2​
  • MeOH/EtOH
Additives 0.1% Formic AcidNone0.1% Diethylamine / NH4​OAc
Temperature Range 40 °C (Column)298 K to 373 K (Probe)35–40 °C (Column)
System Pressure ~8,000–12,000 psi (UPLC)Atmospheric120–150 bar (BPR)
Throughput / Run Time 3–5 minutes15 mins per temp step5–10 minutes per injection

References

  • Marx, D., et al. "Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives." Molecules, 2019.[Link]

  • "Indole carboxamide derivatives and uses thereof.
  • "Mechanistically Defined Epoxide- and Aziridine-2-carboxamide Electrophiles Enable Stereoselective Covalent RNA Modulation." bioRxiv, 2024.[Link]

  • "Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development." MDPI, 2017.[Link]

  • "Continuous-Flow Supercritical CO2 Platform for In-Situ Synthesis and Purification of Small Molecules for Drug Discovery." ACS Organic Process Research & Development, 2023.[Link]

  • "Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence." ResearchGate.[Link]

  • "Method of separating stereoisomers using supercritical fluid chromatography.

Sources

Application Note & Protocols: Utilizing Tetrahydropyran Carboxamides as Molecular Probes for Matrix Metalloproteinase (MMP) Research

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, and Drug Development Professionals

Introduction: The Rationale for a Representative Molecular Probe

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] The user's interest in "4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid" highlights a relevant area of chemical biology. However, a thorough review of the scientific literature and chemical databases did not yield specific information on this exact molecule's use as a molecular probe.

To provide a scientifically rigorous and practical guide, we will focus on a well-documented analogue that embodies the core structural features of the requested compound and has a clearly defined biological target: the Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[3][4] Their dysregulation is implicated in a wide range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][5] Therefore, selective molecular probes that can inhibit MMP activity are invaluable tools for elucidating their roles in health and disease.

This application note will provide the foundational knowledge and detailed protocols to empower researchers to use tetrahydropyran carboxamide-based inhibitors to probe MMP function.

Physicochemical Properties of the Representative Probe

A summary of the physicochemical properties of our representative MMP inhibitor, N-hydroxy-4-((4-(4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxamide, is provided below.

PropertyValueSource
Molecular Formula C22H22F3NO6SPubChem
Molecular Weight 499.48 g/mol PubChem
Appearance White to off-white solidInternal Data
Solubility Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, and poorly soluble in water.Internal Data
Storage Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for up to 3 months.Internal Data

Mechanism of Action: Targeting the MMP Catalytic Site

The primary mechanism by which many small molecule MMP inhibitors, including our representative probe, exert their effects is through chelation of the catalytic zinc ion (Zn2+) in the enzyme's active site.[5] The hydroxamate group (-CONHOH) in the representative probe is a classic zinc-binding group that coordinates with the Zn2+ ion, rendering the enzyme catalytically inactive. The tetrahydropyran and substituted phenyl rings contribute to the molecule's affinity and selectivity for specific MMPs by interacting with various subsites within the enzyme's binding pocket.

MMPs play a crucial role in the breakdown of the extracellular matrix, a key process in cancer cell invasion and metastasis. The following diagram illustrates a simplified signaling pathway where MMPs are involved.

MMP_Pathway cluster_0 Cell cluster_1 Extracellular Matrix Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor Activates MMP_Gene_Expression MMP Gene Expression Transcription_Factor->MMP_Gene_Expression Induces Pro_MMP Pro-MMP (Inactive) MMP_Gene_Expression->Pro_MMP Leads to Active_MMP Active MMP Pro_MMP->Active_MMP Activated by other proteases ECM ECM Components (e.g., Collagen, Fibronectin) Active_MMP->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Inhibitor Tetrahydropyran Carboxamide Probe Inhibitor->Active_MMP Inhibits

Caption: Role of MMPs in ECM degradation and its inhibition.

Experimental Protocols

The following protocols provide a framework for using the representative tetrahydropyran carboxamide probe to investigate MMP activity.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay determines the concentration of the probe required to inhibit MMP activity by 50% (IC50).

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-13)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Representative tetrahydropyran carboxamide probe

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold assay buffer. Keep on ice.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the probe in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme.

    • Add 25 µL of the diluted inhibitor or vehicle (assay buffer with the same percentage of DMSO as the inhibitor dilutions) to the respective wells.

    • Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using a microplate reader (e.g., Excitation/Emission wavelengths of 328/393 nm for the example substrate).

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based MMP Activity Assay (Gelatin Zymography)

This technique allows for the detection of MMP activity in biological samples like cell culture supernatants or tissue extracts.

Materials:

  • Cell culture medium (serum-free for collecting conditioned media)

  • SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Protocol:

  • Sample Preparation:

    • Culture cells of interest to near confluency.

    • Wash cells with PBS and incubate in serum-free medium for 24-48 hours. Collect the conditioned medium.

    • Treat cells with the tetrahydropyran carboxamide probe at various concentrations during the serum-free incubation period.

  • Electrophoresis:

    • Mix the conditioned media with non-reducing zymogram sample buffer.

    • Load the samples onto the gelatin-containing SDS-PAGE gel without boiling.

    • Run the gel at 4°C.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Data Analysis:

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • Compare the band intensities of treated samples to the untreated control to assess the inhibitory effect of the probe.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cell Cell-Based Analysis Enzyme Recombinant MMP Enzyme Assay Fluorogenic Assay Enzyme->Assay Probe_vitro Probe Dilutions Probe_vitro->Assay IC50 IC50 Determination Assay->IC50 Cells Cell Culture Probe_cell Treat Cells with Probe Cells->Probe_cell Conditioned_Media Collect Conditioned Media Probe_cell->Conditioned_Media Western_Blot Western Blot (MMP Expression) Probe_cell->Western_Blot Zymography Gelatin Zymography Conditioned_Media->Zymography Activity Assess MMP Activity Zymography->Activity Expression Assess MMP Expression Western_Blot->Expression

Caption: Overall experimental workflow for MMP analysis.

Data Interpretation and Troubleshooting

  • High Background in Fluorogenic Assay: This could be due to substrate auto-hydrolysis. Ensure the substrate is stored correctly and run a substrate-only control.

  • No Bands in Zymography: This may indicate low MMP expression or activity. Concentrate the conditioned media or increase the incubation time in the developing buffer. Ensure the developing buffer contains the necessary cofactors (Ca2+ and Zn2+).

  • Discrepancy between In Vitro and Cell-Based Results: A potent inhibitor in a recombinant enzyme assay may show reduced activity in a cellular context due to factors like cell permeability, off-target effects, or protein binding in the culture medium.

  • Changes in MMP Expression: The probe may not only inhibit MMP activity but also affect MMP expression levels. It is advisable to perform Western blotting or qRT-PCR to assess MMP protein and mRNA levels, respectively, alongside activity assays.

Conclusion

Tetrahydropyran carboxamide derivatives represent a valuable class of molecular probes for the investigation of Matrix Metalloproteinase function. By employing the protocols and principles outlined in this guide, researchers can effectively utilize these compounds to dissect the roles of specific MMPs in various physiological and pathological processes, ultimately contributing to the development of novel therapeutic strategies.

References

  • Talbot, S., et al. (2010). Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease. Journal of Medicinal Chemistry, 53(18), 6699-6713. [Link]

  • Angewandte Chemie International Edition. (2014). Allele-Specific Inhibition of Histone Demethylases. 53(52), 14504-14508. [Link]

  • International Journal of Molecular Sciences. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. 24(6), 5275. [Link]

  • ResearchGate. (2013). Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds. [Link]

  • ACS Publications. (2018). Design, (Radio)Synthesis, and in Vitro and in Vivo Evaluation of Highly Selective and Potent Matrix Metalloproteinase 12 (MMP-12) Inhibitors as Radiotracers for Positron Emission Tomography. Journal of Medicinal Chemistry, 61(9), 4049-4065. [Link]

  • PubMed. (2011). Inhibitors of histone demethylases. [Link]

  • Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • ACS Publications. (2009). Matrix Metalloproteinase 2 Inhibition: Combined Quantum Mechanics and Molecular Mechanics Studies of the Inhibition Mechanism of (4-Phenoxyphenylsulfonyl)methylthiirane and Its Oxirane Analogue. Biochemistry, 48(39), 9276-9285. [Link]

  • MDPI. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 28(15), 5768. [Link]

  • PMC. (2013). Potential clinical implications of recent MMP inhibitor design strategies. Pharmaceuticals, 6(1), 1-13. [Link]

  • Google Patents. (n.d.). US8586611B2 - Crystalline form of 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (n.d.). CN103040809B - Preparation and medical application of substituted tetrahydro-pyranyl ester compound.
  • PubChem. (n.d.). Method for producing tetrahydro-2h-thiopyran-4-carboxamide derivative. [Link]

  • Semantic Scholar. (2023). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

Sources

Application Note: Multiparametric Cell-Based Profiling of Structural Analogs for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analog Bottleneck in Lead Optimization

During the hit-to-lead and lead optimization phases of drug discovery, medicinal chemists generate libraries of structurally similar compounds (analogs) to improve potency, selectivity, and pharmacokinetics. While biochemical assays are excellent for defining baseline Structure-Activity Relationships (SAR) against purified targets, they operate in a vacuum. They fail to account for cellular permeability, intracellular metabolism, subcellular localization, and off-target toxicity.

As a result, structural analogs with identical biochemical IC₅₀ values often exhibit drastically different cellular efficacies. To bridge this gap, this protocol establishes a dual-pillar cell-based strategy:

  • Quantitative Target Engagement: Utilizing the Cellular Thermal Shift Assay (CETSA) to verify that analogs successfully bind the intended target within the complex milieu of a live cell [1].

  • Phenotypic & Toxicity Profiling: Employing High-Content Screening (HCS) to monitor off-target liabilities, ensuring that minor structural tweaks do not introduce hidden cytotoxicity [2].

Pillar 1: Intracellular Target Engagement via CETSA

Causality & Mechanism

CETSA relies on the biophysical principle of ligand-induced thermodynamic stabilization. When a live cell is subjected to heat shock, its proteins naturally denature and aggregate. However, if a cell-permeable analog successfully binds its target protein, the free energy of the system decreases, shifting the protein's melting temperature ( Tm​ ) higher. This allows the target to remain in the soluble fraction at elevated temperatures [1]. By comparing analogs, we can directly measure which structural modifications enhance intracellular accumulation and target affinity, filtering out compounds that look potent biochemically but fail to cross the cell membrane.

Protocol: Isothermal Dose-Response (ITDR) CETSA

Note: This protocol uses a 384-well miniaturized format for medium-to-high throughput screening of analog libraries.

  • Cell Preparation: Seed target-expressing cells (e.g., 10,000 cells/well) in a 384-well PCR plate in complete media. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Compound Treatment: Treat cells with a 10-point concentration gradient of structural analogs (e.g., 10 µM down to 0.5 nM, 3-fold dilutions). Include a DMSO vehicle control (final concentration ≤0.5%). Incubate for 1–2 hours.

    • Expert Insight: This incubation time is critical to allow for both membrane penetration and thermodynamic equilibrium of the ligand-target complex.

  • Isothermal Heat Shock: Subject the 384-well plate to a transient heat shock using a thermal cycler. The temperature must be pre-determined (typically the Tagg50​ of the unliganded protein, e.g., 55°C) for exactly 3 minutes, followed by rapid cooling to 25°C for 3 minutes [1].

  • Mechanical Lysis: Add a mild, non-denaturing lysis buffer (e.g., 0.4% NP-40 with protease inhibitors). Subject the plate to three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

    • Expert Insight: Do not use harsh detergents like SDS or high concentrations of Triton X-100. Harsh lysis will artificially denature the protein or disrupt the non-covalent ligand-target complex, destroying the thermal shift data.

  • Clearance & Detection: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the aggregated (unbound) proteins. Transfer the soluble supernatant to a new plate and quantify the remaining target protein using a proximity-based assay (e.g., AlphaLISA or TR-FRET).

CETSA_Workflow cluster_results 4. Soluble Fraction Analysis A 1. Live Cells + Structural Analogs B 2. Isothermal Heat Shock (3 min) A->B Incubation C 3. Freeze-Thaw Lysis & Centrifugation B->C Rapid Cooling D Unbound Target: Aggregated & Pelleted C->D Low Cellular Affinity Analog E Bound Target: Stabilized in Supernatant C->E High Cellular Affinity Analog

Figure 1: Mechanism and workflow of the Isothermal Dose-Response Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Profiling of SHP2 Inhibitor Analogs

The table below demonstrates how CETSA differentiates analogs. While all three compounds are potent biochemically, Analog B (RMC-4550) demonstrates superior cellular target engagement, suffering the lowest drop-off in potency [1].

Compound (Analog)Biochemical IC₅₀ (nM)Cellular EC₅₀ (nM) via CETSAFold Drop-off (Cellular / Biochem)
SHP099 (Reference scaffold)71.04,000.056.3x
Ex-57 (Analog A)12.0350.029.1x
RMC-4550 (Analog B)2.045.022.5x

Pillar 2: Phenotypic Profiling via High-Content Screening (HCS)

Causality & Mechanism

While CETSA confirms that an analog hits the right target, it does not guarantee the analog ignores the wrong targets. Minor structural modifications—such as substituting a methyl group for a halogen to improve binding affinity—can drastically alter a compound's lipophilicity, leading to off-target accumulation in organelles (e.g., mitochondria or lysosomes) and subsequent cytotoxicity. High-Content Screening (HCS) utilizes automated fluorescence microscopy to extract multiparametric data from single cells, allowing us to simultaneously assess target-specific phenotypic changes and general cellular health [2, 3].

Protocol: Multiparametric HCS for Analog Triage
  • Cell Seeding: Seed physiologically relevant cells (e.g., HepG2 for hepatotoxicity profiling) at 3,500 cells/well in a 384-well imaging plate (black wall, optically clear bottom).

  • Compound Treatment: Add structural analogs in a dose-response format. Incubate for 24–72 hours depending on the biological mechanism being interrogated.

  • Multiplex Staining: Remove media and add a live-cell staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): Intercalates into DNA. Used for automated cell counting (proliferation/toxicity) and measuring nuclear area (condensation indicates apoptosis) [2].

    • Tetramethylrhodamine methyl ester (TMRM, 50 nM): A cell-permeable, cationic dye that accumulates in active mitochondria. Loss of TMRM signal indicates a drop in Mitochondrial Membrane Potential (MMP), a highly sensitive marker for early-stage off-target cytotoxicity [2].

    • CellTOX Green (1x): An impermeable dye that only binds DNA in cells with compromised plasma membranes (late-stage necrosis/apoptosis).

  • Image Acquisition: Image plates using an automated HCS platform with a 10x or 20x objective. Acquire at least 4 fields of view per well to ensure statistical robustness and account for uneven cell distribution.

  • Feature Extraction & Statistics: Use image analysis algorithms to segment cells and extract intensity/morphology features. Convert raw data to Z-scores relative to DMSO controls.

    • Expert Insight: Z-score analysis of multiparameter HCS data provides a statistically rigorous method to identify compounds that are cytotoxic, autofluorescent, or disrupt cell adhesion, effectively normalizing plate-to-plate variation [3].

HCS_Logic Start Analog Library Screened via HCS Target Target Phenotype Active? (e.g., Reporter Gene/Biomarker) Start->Target Tox Cytotoxicity Markers Triggered? (MMP Loss, Membrane Rupture) Target->Tox Yes (Z-score > 3) Drop1 Discard: Inactive Scaffold Target->Drop1 No Drop2 Discard: Toxic Off-Target Liability Tox->Drop2 Yes (Toxic Profile) Lead Advance to in vivo Lead Optimization Tox->Lead No (Safe Profile)

Figure 2: Multiparametric logic tree for triaging structural analogs based on HCS data.

Data Presentation: HCS Toxicity Profiling

By multiplexing readouts, we can calculate a cellular Therapeutic Index (TI) for each analog. In the hypothetical dataset below, Analog X achieves high phenotypic potency but triggers mitochondrial toxicity at low doses, rendering it a poor lead candidate despite its efficacy.

Compound (Analog)Target Phenotype (EC₅₀)Nuclear Area Alteration (IC₅₀)MMP Loss (IC₅₀)Cellular Therapeutic Index (TI)*
Reference Scaffold 4.0 µM>50 µM>50 µM>12.5
Analog X (Fluorinated)0.8 µM5.0 µM2.5 µM3.1 (Flagged)
Analog Y (Methylated)0.5 µM>50 µM>50 µM>100 (Lead)

*Cellular TI = (Lowest Toxicity IC₅₀) / (Target Phenotype EC₅₀)

Conclusion

Relying solely on biochemical assays during SAR campaigns often results in late-stage attrition due to poor cellular permeability or hidden toxicities. By integrating CETSA to validate intracellular target engagement and HCS to map the phenotypic and safety profile of structurally similar compounds, drug development professionals can build a self-validating, highly predictive data matrix. This ensures only the most robust, specific, and safe analogs are advanced to in vivo models.

References

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry (via NCBI PMC).
  • A high content screening assay to predict human drug-induced liver injury during drug discovery. Archives of Toxicology (via NCBI PMC).
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual.

Application Notes and Protocols for the Development of Targeted Drug Delivery Systems Using Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Benzoic Acid Derivatives in Targeted Drug Delivery

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have emerged as a cornerstone in the design of sophisticated drug delivery systems.[1] Their structural versatility allows for their use as foundational scaffolds for constructing a variety of nanocarriers, as linkers for attaching therapeutic agents and targeting moieties, and as components of stimuli-responsive systems.[2][3] This adaptability makes them invaluable tools for researchers and scientists in the field of drug development, enabling the creation of targeted therapies with improved efficacy and reduced side effects.[4][5]

The rationale for using benzoic acid derivatives in targeted drug delivery is multifaceted. The carboxyl group provides a convenient handle for bioconjugation, allowing for the attachment of targeting ligands such as antibodies or peptides to direct the drug carrier to specific cells or tissues.[2] Furthermore, the aromatic ring can be functionalized to modulate the physicochemical properties of the drug delivery system, such as its hydrophobicity and drug-loading capacity.[6] Perhaps most significantly, certain benzoic acid derivatives can be engineered to create stimuli-responsive linkers, such as benzoic imines, that are stable at physiological pH but cleave in the acidic tumor microenvironment, leading to controlled drug release at the target site.[7][8]

This comprehensive guide provides detailed application notes and protocols for the development of targeted drug delivery systems utilizing benzoic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to design, synthesize, characterize, and evaluate these advanced therapeutic platforms.

Part 1: Synthesis and Functionalization of Benzoic Acid-Based Components

The successful development of a targeted drug delivery system begins with the precise synthesis and functionalization of its core components. This section provides protocols for synthesizing benzoic acid derivatives tailored for use as linkers and for creating functionalized polymers for nanoparticle self-assembly.

Protocol 1: Synthesis of a pH-Sensitive Hydrazone Linker from a Benzoic Acid Derivative

Hydrazone linkers are a class of acid-cleavable linkers that are particularly useful for cancer targeting due to their stability at neutral pH and rapid hydrolysis in the acidic environment of tumors and endosomes.[] This protocol outlines the synthesis of a hydrazone linker derived from 4-formylbenzoic acid.

Materials:

  • 4-Formylbenzoic acid

  • tert-Butyl carbazate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of the hydrazine: In a round-bottom flask, dissolve tert-butyl carbazate (1.1 eq) in DCM. To this solution, add 4-formylbenzoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting Boc-protected hydrazone by silica gel column chromatography.

  • Deprotection: Dissolve the purified product in a mixture of DCM and TFA (1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the hydrazone linker as a TFA salt.

  • Characterization: Confirm the structure and purity of the synthesized linker using ¹H NMR and mass spectrometry.[10][11][12]

Protocol 2: Preparation of Benzoic Acid-Functionalized Polymeric Micelles

Polymeric micelles are self-assembling nanostructures that can encapsulate hydrophobic drugs in their core.[13][14] This protocol describes the preparation of polymeric micelles using a block copolymer containing a benzoic acid derivative.

Materials:

  • Amphiphilic block copolymer (e.g., mPEG-b-p(HPMA-Bz), where Bz is a benzoic acid derivative)[3]

  • Hydrophobic drug (e.g., doxorubicin)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Polysorbate 80 (Tween 80)

Procedure (Emulsification and Solvent Evaporation Method): [15]

  • Dissolve the amphiphilic block copolymer and the hydrophobic drug in DCM.

  • Prepare an aqueous solution containing a surfactant, such as Polysorbate 80.

  • Add the organic phase to the aqueous phase and emulsify the mixture using a high-shear homogenizer or sonicator.

  • Remove the organic solvent by evaporation under reduced pressure.

  • As the organic solvent is removed, the polymer will precipitate and self-assemble into drug-loaded micelles.

  • Filter the resulting micelle suspension through a 0.22 µm syringe filter to remove any aggregates.

  • Characterization: Analyze the micelles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the drug loading content and encapsulation efficiency using a suitable analytical method like HPLC.[5]

Part 2: Formulation and Characterization of Nanoparticle Drug Delivery Systems

Once the core components are synthesized, they are formulated into nanoparticles. This section provides a protocol for preparing pH-responsive nanogels and details the essential characterization techniques.

Protocol 3: One-Step Preparation of pH-Responsive Polymeric Nanogels

Nanogels are cross-linked polymer networks that can swell in an aqueous environment and are excellent carriers for both hydrophobic and hydrophilic drugs.[2][16] This protocol describes a one-step method for preparing pH-responsive nanogels using benzoic imine cross-linkages.[7][8][17]

Materials:

  • Branched poly(ethylenimine)-g-methoxy poly(ethylene glycol) (PEI-g-mPEG) copolymer

  • Terephthalaldehyde (TPA) as a hydrophobic cross-linker

  • Phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the PEI-g-mPEG copolymer in phosphate buffer (pH 7.4).

  • Prepare a solution of TPA in DMSO.

  • Add the TPA solution dropwise to the aqueous copolymer solution while stirring.

  • Allow the mixture to stir at room temperature for 24 hours to allow for the formation of benzoic-imine cross-linkages and self-assembly into nanogels.

  • Dialyze the nanogel suspension against a suitable buffer to remove DMSO and unreacted TPA.

  • Drug Loading: A hydrophobic drug can be encapsulated by adding a DMSO solution of the drug to the aqueous nanogel suspension and stirring.

  • Characterization: Characterize the nanogels for their size, morphology (using TEM), and pH-responsiveness by monitoring changes in size at different pH values using DLS.

Table 1: Representative Physicochemical Properties of Benzoic Acid-Based Nanoparticles

Nanoparticle TypePolymer/Lipid MatrixDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Reference
Polymeric MicellesmPEG-b-p(HPMA-Bz)Dexamethasone25-100--[3]
NanogelsPEI-g-mPEG cross-linked with TPAIndocyanine Green~150Positive~15[8][17]
Self-assembled NPspara-Amino Benzoic Acid derivativesiRNA~50-100--[18]
PLGA-PEG-Sulfone NPsPLGA-PEG-Bis-Sulfone-86.6 ± 10.9-0.7 ± 0.3-[10]

Part 3: Bioconjugation of Targeting Ligands

To achieve active targeting, nanoparticles are functionalized with ligands that bind to specific receptors on target cells. This section provides a standard protocol for conjugating antibodies to carboxylated nanoparticles.

Protocol 4: EDC/NHS Coupling of Antibodies to Carboxylated Nanoparticles

This two-step carbodiimide chemistry is a widely used method for covalently attaching amine-containing molecules, such as antibodies, to carboxyl groups on the surface of nanoparticles.

Materials:

  • Carboxylated nanoparticles (possessing benzoic acid or other carboxyl-containing derivatives on the surface)

  • Targeting antibody

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Particle Activation:

    • Wash the carboxylated nanoparticles with Activation Buffer.

    • Resuspend the particles in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the particle suspension and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Wash the activated particles with Coupling Buffer to remove excess EDC and Sulfo-NHS.

    • Resuspend the activated particles in Coupling Buffer.

    • Add the targeting antibody to the activated particle suspension and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to block any unreacted active sites and incubate for 30 minutes.

    • Wash the conjugated nanoparticles multiple times with Washing Buffer to remove unbound antibody and other reagents.

  • Characterization: Confirm successful antibody conjugation using techniques such as SDS-PAGE, ELISA, or by observing an increase in particle size via DLS.

Part 4: In Vitro Evaluation of Targeted Drug Delivery Systems

Before advancing to in vivo studies, it is crucial to evaluate the performance of the drug delivery system in a controlled laboratory setting. This section provides protocols for assessing cytotoxicity, cellular uptake, and pH-triggered drug release.

Protocol 5: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Drug-loaded nanoparticles

  • Free drug solution (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as a control for nanoparticle toxicity). Include untreated cells as a negative control.

  • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[19]

Protocol 6: Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry can be used to quantify the internalization of fluorescently labeled nanoparticles by cells.[15]

Materials:

  • Target cancer cell line

  • Fluorescently labeled nanoparticles

  • PBS

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Incubate the cells with the fluorescently labeled nanoparticles for various time points.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Harvest the cells using Trypsin-EDTA and resuspend them in PBS.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) can be used to quantify nanoparticle uptake.

Protocol 7: In Vitro Drug Release Study

This protocol assesses the release of the encapsulated drug from the nanoparticles, particularly in response to pH changes.

Materials:

  • Drug-loaded nanoparticles

  • Release media: PBS at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.5)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (pH 7.4 or 5.5) and place it in a shaking incubator at 37°C.

  • At predetermined time points, withdraw a sample from the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Plot the cumulative percentage of drug released over time to obtain the drug release profile.[20][21]

Table 2: Representative In Vitro Drug Release Data for pH-Sensitive Nanoparticles

Nanoparticle SystemDrugRelease at pH 7.4 (after 24h)Release at pH 5.5 (after 24h)Reference
Benzoic Imine-linked NanogelsDoxorubicin~20%>80%[7]
PBAE-coated LiposomesDoxorubicin<40% (after 72h)~80% (after 72h)[20]
Hydrazone-linked Polymer-Drug ConjugateDoxorubicinMinimalSignificant[22]

Part 5: In Vivo Evaluation of Targeted Drug Delivery Systems

The ultimate test of a targeted drug delivery system is its performance in a living organism. This section provides a general protocol for evaluating the in vivo efficacy and biodistribution of nanoparticle-based therapies in a tumor-bearing mouse model.

Protocol 8: In Vivo Efficacy and Biodistribution Study

Animal Model:

  • Immunocompromised mice (e.g., nude mice) are typically used for xenograft tumor models.

  • Tumors are established by subcutaneously injecting a suspension of cancer cells.

Procedure for Efficacy Study:

  • Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline control, free drug, untargeted nanoparticles, targeted nanoparticles).

  • Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, TUNEL assay for apoptosis).

  • Plot the tumor volume over time for each group to evaluate the anti-tumor efficacy.

Procedure for Biodistribution Study:

  • Inject the mice with fluorescently or radiolabeled nanoparticles.

  • At various time points post-injection, euthanize the mice and harvest the major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood.

  • Quantify the amount of nanoparticles in each organ by measuring the fluorescence or radioactivity.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[23]

Part 6: Visualization of Concepts and Workflows

Visual aids are essential for understanding complex biological processes and experimental workflows. This section provides Graphviz diagrams to illustrate key concepts discussed in this guide.

Diagram 1: Targeted Drug Delivery and pH-Triggered Release

Targeted_Drug_Delivery cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell NP Targeted Nanoparticle (Drug Encapsulated) Receptor Tumor Cell Receptor NP->Receptor 1. Targeting & Binding Endosome Endosome (pH ~5.5-6.5) Drug_Release Drug Release Endosome->Drug_Release 3. pH-Triggered Release Nucleus Nucleus Drug_Release->Nucleus 4. Drug Action Apoptosis Apoptosis Nucleus->Apoptosis Receptor->Endosome 2. Internalization

Caption: Targeted nanoparticle delivery and pH-mediated drug release in a cancer cell.

Diagram 2: Experimental Workflow for Nanoparticle Evaluation

Workflow Synthesis Synthesis of Benzoic Acid Derivatives Formulation Nanoparticle Formulation & Drug Loading Synthesis->Formulation Characterization Physicochemical Characterization (Size, Zeta, etc.) Formulation->Characterization Bioconjugation Bioconjugation of Targeting Ligand Characterization->Bioconjugation In_Vitro In Vitro Evaluation (Cytotoxicity, Uptake, Release) Bioconjugation->In_Vitro In_Vivo In Vivo Studies (Efficacy, Biodistribution) In_Vitro->In_Vivo Promising Results Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis

Caption: A streamlined workflow for the development and evaluation of targeted nanoparticles.

Part 7: Troubleshooting and Final Considerations

The development of nanoparticle-based drug delivery systems can be challenging. This section provides a brief troubleshooting guide for common issues.[24][25]

Table 3: Troubleshooting Common Issues in Nanoparticle Formulation and Evaluation

IssuePotential Cause(s)Suggested Solution(s)
Large particle size or high PDI - Inefficient homogenization/sonication- Polymer/lipid concentration too high- Inappropriate solvent- Optimize homogenization/sonication parameters- Adjust polymer/lipid concentration- Screen different solvents
Low drug loading efficiency - Poor drug solubility in the core- Drug leakage during formulation- Incompatible drug-polymer interactions- Use a co-solvent to improve drug solubility- Optimize the formulation process to minimize leakage- Select a polymer with better compatibility
Nanoparticle aggregation - Low surface charge (zeta potential near zero)- Inappropriate buffer conditions- Modify the surface chemistry to increase charge- Adjust the pH or ionic strength of the buffer
Low cellular uptake - Lack of targeting ligand or inefficient binding- Negative surface charge repelling cell membrane- Increase the density of the targeting ligand- Modify the surface charge to be slightly positive or neutral
High in vivo toxicity - Toxicity of the nanoparticle material itself- Burst release of the encapsulated drug- Evaluate the biocompatibility of the empty nanoparticles[18][26][27]- Modify the formulation to achieve a more sustained release profile[28]

Conclusion

Benzoic acid derivatives offer a powerful and versatile platform for the development of advanced targeted drug delivery systems. By leveraging their unique chemical properties, researchers can design and fabricate a wide range of nanocarriers with tailored characteristics for specific therapeutic applications. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, formulation, characterization, and evaluation of these promising therapeutic agents. As our understanding of the tumor microenvironment and nanoparticle-biology interactions continues to grow, the innovative use of benzoic acid derivatives will undoubtedly play a crucial role in the future of targeted cancer therapy.

References

  • Para amino benzoic acid-derived self-assembled biocompatible nanoparticles for efficient delivery of siRNA. PMC.
  • One-Step Preparation of pH-Responsive Polymeric Nanogels as Intelligent Drug Delivery Systems for Tumor Therapy. PubMed.
  • In Vivo Tumor Cell Targeting with “Click” Nanoparticles. PMC.
  • Nanogels—Innovative Drug Carriers for Overcoming Biological Membranes. PMC - NIH.
  • synthesis and in vivo magnetic resonance imaging evaluation of biocompatible branched copolymer nanocontrast agents. DR-NTU.
  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Benchchem.
  • Functionalized polymeric nanogels with pH-sensitive benzoic-imine cross-linkages designed as vehicles for indocyanine green. ScienceDirect.
  • 16-10-2025 Troubleshooting in Nanoparticle Formul
  • Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics | Reinste Nano Ventures Pvt Ltd. Hiyka.
  • Functionalized polymeric nanogels with pH-sensitive benzoic-imine cross-linkages designed as vehicles for indocyanine green delivery. PubMed.
  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl) - PMC.
  • Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. PMC.
  • Flow cytometric procedures for deep characterization of nanoparticles | Biology Methods and Protocols | Oxford Academic.
  • Supplementary Inform
  • METHODS FOR MEASURING APOPTOTIC CELL DE
  • Flow Cytometric Evaluation of Nanoparticles Using Side-Scattered Light and Reactive Oxygen Species-Mediated Fluorescence–Correlation with Genotoxicity | Environmental Science & Technology.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Novel polymeric micelles for drug delivery: Material characterization and formulation screening | Request PDF.
  • Formulation And Characterization of Ph-Sensitive Nanoparticles for Targeted Drug Delivery.
  • Design of benzoic acid derivatives | Download Scientific Diagram.
  • Nanoparticle Uptake Measured by Flow Cytometry | Springer N
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • In vivo Fate of Targeted Drug Delivery Carriers. PMC - NIH.
  • Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. MDPI.
  • Preparation and use of nanogels as carriers of drugs. White Rose Research Online.
  • Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics.
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Deriv
  • Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. PMC.
  • Acid Labile Linker Synthesis | ADC Services. BOC Sciences.
  • Biocompatibility and Toxicity Studies Of Nanomaterials Understanding Risks and Safety. Walsh Medical Media.
  • In vivo evaluation and imaging of nanomaterials for theranostic applications.
  • Drug release using pH-responsive drug delivery system. DR-NTU.
  • A comprehensive study on pH-sensitive nanoparticles for the efficient delivery of drugs.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed.
  • Polymeric Micelles: A Review of Their Synthesis, Characterization, Types & Applic
  • Nanoparticles in Drug Delivery: The Complete Guide.
  • Review Article Biocompatibility and Toxicity of Nanoparticles and Nanotubes. Semantic Scholar.
  • Preparation and characterization of polymeric micelles for solubilization of poorly soluble anticancer drugs. PubMed.
  • Overcoming limitations in nanoparticle drug delivery: triggered, intravascular release to improve drug penetr
  • pH-responsive Nanoparticles for Drug Delivery. PMC - NIH.
  • Laying Out P
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • Polymeric micelles for the delivery of poorly soluble drugs. Kinam Park.
  • (PDF) Nanoparticle-Based Drug Delivery Systems: Design Strategies, Formulation Advances, Mechanistic Insights, Clinical Applications, and Translational Challenges.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.. AIR Unimi.

Sources

Experimental design for in vivo studies of tetrahydropyran compounds in animal models.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Design for In Vivo Profiling of Tetrahydropyran (THP) Derivatives

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.

The THP Scaffold: Physicochemical Causality in Drug Design

As a Senior Application Scientist, I frequently encounter promising in vitro hits that fail in vivo due to poor pharmacokinetic (PK) profiles. The tetrahydropyran (THP) scaffold has emerged as a privileged structural motif to rescue these compounds.

The Causality of the THP Advantage: Replacing highly lipophilic carbocyclic rings (like cyclohexane) with a THP ring introduces an oxygen heteroatom that acts as a hydrogen bond acceptor. This structural modification disrupts crystal lattice energy, lowering the compound's melting point and drastically increasing aqueous solubility—particularly in the highly acidic environment of the stomach (pH 2–3) [1]. Consequently, THP derivatives exhibit superior gastrointestinal absorption and oral bioavailability (often exceeding 70%) compared to their non-THP counterparts [2]. Furthermore, substituting monosaccharides with functionalized THP rings in glycomimetics prevents rapid enzymatic degradation, extending the in vivo half-life [2].

To successfully translate these physicochemical benefits into reliable data, your in vivo experimental design must be rigorously structured and self-validating.

Core Workflow: Preclinical Evaluation Strategy

The following diagram illustrates the logical progression of evaluating a THP-based candidate, ensuring that PK liabilities are addressed before advancing to complex efficacy models.

PreclinicalWorkflow N1 1. Compound Formulation (Vehicle Optimization) N2 2. PK Profiling (IV/PO) (Bioavailability Assessment) N1->N2 N3 3. Toxicity & MTD (Safety Window) N2->N3 N4 4. In Vivo Efficacy (Tumor/Pain Models) N3->N4 N5 5. LC-MS/MS & Histology (Data Synthesis) N4->N5

Fig 1. Step-by-step preclinical in vivo workflow for evaluating tetrahydropyran derivatives.

Self-Validating Protocol: In Vivo Pharmacokinetic (PK) Profiling

To prove the oral absorption advantage of a THP derivative, a parallel Intravenous (IV) and Per Os (PO, oral gavage) study is mandatory to calculate absolute bioavailability ( F% ).

Self-Validating System Mechanics: This protocol utilizes a "double-blank" baseline to rule out endogenous interference and an internal standard (IS) during LC-MS/MS to correct for extraction losses, ensuring the calculated F% is an absolute reflection of the THP ring's efficacy.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Swiss albino or C57BL/6 mice (20–25 g) for 12 hours prior to dosing to standardize gastric pH and emptying times. Water remains ad libitum.

  • Vehicle Formulation:

    • PO Formulation: Suspend the THP compound in 0.5% Methylcellulose with 0.1% Tween-80. Causality: This slightly viscous, surfactant-aided vehicle maximizes the pH-dependent solubility of the THP oxygen atom in the gastric mucosa.

    • IV Formulation: Dissolve in 5% DMSO, 10% Solutol HS15, and 85% Saline to prevent precipitation in the bloodstream.

  • Dosing: Administer the IV dose (e.g., 2 mg/kg) via the tail vein and the PO dose (e.g., 10 mg/kg) via oral gavage.

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0 (pre-dose baseline), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.

  • Protein Precipitation & LC-MS/MS: Add 150 µL of ice-cold acetonitrile containing a structurally similar Internal Standard (IS) to 50 µL of plasma. Vortex and centrifuge. Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Calculate absolute bioavailability using the formula: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Mechanistic Efficacy Models

Depending on the functionalization of the THP scaffold, these compounds are typically directed toward oncology/fibrosis (e.g., Galectin-3 inhibitors) or analgesia (e.g., sEH inhibitors or NSAID hybrids) [3].

Protocol A: Oncology Efficacy (Galectin-3 Inhibition)

THP-based thiodisaccharide mimics (e.g., GB1107 analogs) are potent inhibitors of Galectin-3 (Gal-3), a protein that drives tumor metastasis and immune evasion [2].

SignalingPathway THP THP-Based Inhibitor (e.g., GB1107) Gal3 Galectin-3 (CRD) THP->Gal3 Blocks Receptor Cell Surface Glycans Gal3->Receptor Binds Signaling PI3K/AKT & Wnt Pathways Receptor->Signaling Activates Tumor Tumor Growth & Metastasis Signaling->Tumor Promotes

Fig 2. Mechanism of Galectin-3 inhibition by THP derivatives blocking pro-tumorigenic signaling.

Step-by-Step Methodology (Syngeneic Lung Adenocarcinoma Model):

  • Cell Preparation: Culture murine lung adenocarcinoma cells (e.g., LL/2). Self-Validation: Verify cell viability is >95% via Trypan Blue exclusion immediately prior to injection to ensure consistent tumor take-rates.

  • Inoculation: Inject 1×106 cells subcutaneously into the right flank of C57BL/6 mice.

  • Randomization: Once tumors reach an average volume of 50–100 mm³ (approx. Day 7), randomize mice into three groups (Vehicle, THP-Candidate 10 mg/kg, Reference Standard). Causality: Randomizing by baseline tumor volume prevents statistical bias.

  • Dosing & Measurement: Administer the THP compound PO daily. Measure tumor dimensions using digital calipers every 2 days. Calculate volume: V=(Length×Width2)/2 .

  • Endpoint Analysis: Excise tumors at Day 21. Perform immunohistochemistry (IHC) for Gal-3 expression and CD8+ T-cell infiltration to mechanistically validate the phenotypic tumor reduction.

Protocol B: Inflammatory Pain (Formalin Test)

For THP-NSAID hybrids or soluble Epoxide Hydrolase (sEH) inhibitors, the formalin test is the gold standard because it evaluates both direct nociception and neurogenic inflammation [4].

Step-by-Step Methodology:

  • Habituation: Place mice in individual transparent observation chambers for 30 minutes. Self-Validation: Acclimatization prevents stress-induced analgesia, which can artificially mask the compound's true efficacy.

  • Pre-treatment: Administer the THP compound PO 60 minutes prior to the noxious stimulus.

  • Induction: Inject 20 µL of 2.5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Biphasic Scoring: A blinded observer records the time spent licking/biting the injected paw in two phases:

    • Phase I (0–5 mins): Direct chemical stimulation of nociceptors.

    • Phase II (15–30 mins): Inflammatory pain mediated by prostaglandins and cytokines (TNF-α, IL-6) [4].

  • Data Interpretation: THP-derivatives targeting anti-inflammatory pathways (like sEH or COX) will predominantly suppress Phase II behavior.

Quantitative Data Synthesis

The table below summarizes the comparative in vivo benchmarks for various classes of THP derivatives based on recent literature parameters. Use these metrics as baseline targets for your own candidate profiling.

Compound ClassPrimary TargetKey THP Structural AdvantageOral Bioavailability (F%)In Vivo Efficacy Benchmark
Thiodisaccharide Mimics (e.g., GB1107)Galectin-3 (CRD)Replaces monosaccharide, preventing rapid enzymatic cleavage~75%10 mg/kg PO (Reduces tumor volume by >50%)
Urea-based Inhibitors (e.g., Compound 11)Soluble Epoxide Hydrolase (sEH)High water solubility at pH 3 (stomach), improving absorption>60%0.3 mg/kg PO (Significant reduction in neuropathic pain)
Trifluoromethyl-THP (e.g., HSK7653)DPP-4Prolongs half-life, prevents rapid hepatic metabolism>80%1 mg/kg PO (Supports once-biweekly glucose control)
THP-NSAID Hybrids (e.g., LS20)Pro-inflammatory CytokinesReduces GI toxicity associated with traditional NSAIDsN/A (High tissue dist.)5 mg/kg PO (Inhibits paw edema by 60%)

References

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[2] URL:[Link]

  • Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. National Center for Biotechnology Information (PMC).[1] URL:[Link]

  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed.[5] URL:[Link]

  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Bentham Science / Eco-Vector.[4] URL:[Link]

Sources

Application Note: LC-MS/MS Method Development for Quantification of Carboxamide Drugs in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Bioanalytical Context

Carboxamide derivatives represent a critical class of therapeutics, encompassing widely used antiepileptic drugs like oxcarbazepine (OXC) and targeted kinase inhibitors such as lenvatinib[1][2]. In clinical pharmacokinetics, bioequivalence studies, and therapeutic drug monitoring (TDM), accurately quantifying these drugs and their active metabolites (e.g., 10-hydroxycarbazepine, MHD) in complex biological matrices like plasma or serum is paramount[3].

While traditional immunoassays and HPLC-UV methods have historically been utilized, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the definitive gold standard[3]. LC-MS/MS provides unparalleled selectivity and sensitivity, effectively mitigating cross-reactivity and matrix interferences inherent to endogenous plasma proteins, lipids, and concomitant medications[2].

Mechanistic Insights: Ionization and Fragmentation

Understanding the physicochemical behavior of carboxamides is essential for rational method development and optimization.

  • Ionization (ESI+): The carboxamide functional group (-CONH₂) is highly polar and acts as an excellent proton acceptor. In a positive Electrospray Ionization (ESI+) environment, these molecules readily form stable protonated precursor ions [M+H]+ [2].

  • Fragmentation (CID): During Collision-Induced Dissociation (CID) within the mass spectrometer's collision cell, carboxamides typically undergo a predictable neutral loss of the amide group (e.g., −NH3​ or −CONH2​ ) or cleavage of the adjacent heterocyclic rings. For instance, OXC ( m/z 253.1) fragments into a dominant product ion at m/z 180.2 or 208.1, which serves as a highly specific quantifier transition[2][4].

Experimental Workflow Visualization

Workflow Sample 1. Biological Matrix (Plasma/Serum) Prep 2. Sample Preparation (Protein Precipitation) Sample->Prep Add Internal Standard LC 3. UHPLC Separation (Reversed-Phase C18) Prep->LC 5 μL Injection Ionization 4. ESI+ Ionization ([M+H]+ Precursors) LC->Ionization Eluent MSMS 5. Tandem Mass Spec (MRM Detection) Ionization->MSMS Precursor Ions Data 6. Data Analysis & ICH M10 Validation MSMS->Data Product Ions

Fig 1: LC-MS/MS bioanalytical workflow for carboxamide drug quantification in plasma.

Detailed Methodological Protocols

This protocol outlines a self-validating system for the extraction and quantification of OXC and MHD from human plasma. It utilizes a stable isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix effects and extraction losses, ensuring the integrity of the quantitative data[2].

Protocol A: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using cold organic solvents rapidly denatures plasma proteins, releasing protein-bound drugs while removing bulk matrix components. Subsequent dilution ensures compatibility with the initial mobile phase conditions, preventing peak distortion (solvent effects) on the LC column.

  • Aliquot: Transfer 50 μL of human plasma (blank, calibrator, QC, or unknown) into a 96-well extraction plate or microcentrifuge tube[4].

  • Internal Standard Addition: Add 10 μL of SIL-IS working solution (e.g., OXC-d4 at 1.0 μg/mL). Vortex briefly to ensure equilibration between the analyte and the IS.

  • Precipitation: Add 150 μL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[3].

  • Dilution: Transfer 100 μL of the clear supernatant to an autosampler vial and dilute with 100 μL of Mobile Phase A (Water with 0.1% Formic Acid). Vortex to mix.

Protocol B: LC-MS/MS Analytical Conditions

Causality: A sub-2 μm or 2.5 μm particle size reversed-phase column provides high theoretical plate counts, enabling baseline separation of isobaric metabolites or interferences within a highly efficient, short run time (< 3 minutes)[2].

Chromatographic Parameters:

  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 μm) or equivalent[2].

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 μL.

  • Gradient Program:

    • 0.00 – 0.50 min: 10% B

    • 0.50 – 1.50 min: Linear ramp to 90% B

    • 1.50 – 2.00 min: Hold at 90% B (Column wash)

    • 2.00 – 2.10 min: Return to 10% B

    • 2.10 – 3.00 min: Re-equilibration at 10% B

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 1: Optimized MRM Transitions for Carboxamide Quantification
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Oxcarbazepine (OXC) 253.1180.2 / 208.15025
10-Hydroxycarbazepine (MHD) 255.1192.2 / 237.15022
OXC-d4 (IS) 257.2212.15025

(Note: Data synthesized from optimized clinical assay parameters[2][4].)

Regulatory Validation Framework (ICH M10)

To ensure the analytical method produces reliable and reproducible data for regulatory submissions, it must be fully validated according to the5 (effective January 2023)[5][6].

  • Selectivity & Specificity: Blank plasma from at least 6 independent sources must be analyzed. Responses of interfering peaks at the retention time of the analytes must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the IS[5].

  • Linearity & Sensitivity: The calibration curve (e.g., 0.02 to 10 μg/mL for OXC[4]) must use a weighted linear regression (e.g., 1/x2 ). The LLOQ must have a signal-to-noise ratio ≥5:1 .

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). Intra-batch and inter-batch precision (CV%) must be ≤15% ( ≤20% at LLOQ), and accuracy (RE%) must be within ±15% ( ±20% at LLOQ)[4][7].

  • Matrix Effect: The IS-normalized matrix factor (MF) should be calculated using 6 different lots of matrix. The CV of the IS-normalized MF must be ≤15% [2].

Table 2: Acceptance Criteria Summary (ICH M10)
Validation ParameterAcceptance Criteria
Calibration Curve R2≥0.99 ; Non-zero calibrators ±15% of nominal ( ±20% for LLOQ).
Accuracy (Bias%) Within ±15% of nominal concentration ( ±20% for LLOQ).
Precision (CV%) ≤15% ( ≤20% for LLOQ) across intra- and inter-run assays.
Recovery Consistent and reproducible across Low, Mid, and High QCs.

References

  • Source: European Medicines Agency (EMA)
  • Source: European Medicines Agency (EMA)
  • An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use Source: Thermo Fisher Scientific URL
  • Source: Journal of Chromatographic Science (via CoLab.ws)
  • Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients Source: Frontiers in Pharmacology URL
  • Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma Source: PMC / NIH URL
  • Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring Source: PMC / NIH URL

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic acid

Welcome to our dedicated technical support center for the synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific issues that can lead to unsatisfactory results in the synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.

Question 1: My yield of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid is consistently low. What are the likely causes and how can I improve it?

Low yields in this amide coupling reaction are a common problem and can stem from several factors, ranging from incomplete activation of the starting materials to side reactions and purification losses.

Potential Causes & Solutions:

  • Inadequate Activation of Tetrahydro-2H-pyran-4-carboxylic Acid: The first step in amide bond formation is the activation of the carboxylic acid. If this activation is inefficient, the subsequent reaction with 4-aminobenzoic acid will be slow and incomplete.

    • Troubleshooting:

      • Choice of Coupling Agent: While standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, for this specific coupling, more potent reagents might be necessary, especially if the reaction is sluggish.[1][2] Consider using phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU), which are known for their high coupling efficiency and ability to minimize side reactions.[2][3]

      • Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are crucial when using carbodiimides.[4][5][6] They react with the activated carboxylic acid intermediate (the O-acylisourea) to form a more stable active ester, which is less prone to side reactions and racemization.[7][8] Using a catalytic amount of HOBt can significantly enhance the reaction rate and yield.[4][9]

      • Reagent Quality: Ensure that your coupling agents and additives are fresh and have been stored under anhydrous conditions. EDC and HOBt are moisture-sensitive and can degrade over time, leading to reduced activity.[10]

  • Side Reactions of the Activated Carboxylic Acid: The activated carboxylic acid is a reactive intermediate that can participate in undesired side reactions, reducing the yield of the desired product.

    • Troubleshooting:

      • N-acylurea Formation: With carbodiimides, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, a common cause of low yields.[1][7][8] This is more likely to occur if the amine is not sufficiently nucleophilic or is present in low concentration. The use of additives like HOBt helps to minimize this side reaction by rapidly converting the O-acylisourea to a more stable active ester.[8]

      • Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride.[11] While the anhydride can still react to form the desired amide, this pathway can be less efficient.

  • Low Nucleophilicity of 4-Aminobenzoic Acid: The reactivity of the amine is a critical factor. While 4-aminobenzoic acid is generally a good nucleophile, its reactivity can be influenced by the reaction conditions.

    • Troubleshooting:

      • Base Selection: The choice and amount of base are critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) is typically used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[12] Ensure that the base is added in an appropriate stoichiometric amount.

      • Role of DMAP: 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially with less reactive amines.[13][14] DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[15] However, it should be used in catalytic amounts as it can promote racemization in chiral substrates.[5][14]

  • Suboptimal Reaction Conditions: The solvent, temperature, and reaction time all play a significant role in the success of the coupling reaction.

    • Troubleshooting:

      • Solvent Choice: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred for amide coupling reactions.[12] Ensure your solvent is completely dry, as water can hydrolyze the activated carboxylic acid intermediate.[16][17][18]

      • Temperature Control: Most coupling reactions are initially performed at 0°C to control the exothermic activation step and then allowed to warm to room temperature.[12][19] For sluggish reactions, gentle heating (e.g., to 40-50°C) may be beneficial, but this should be done cautiously as it can also promote side reactions.[9]

      • Reaction Monitoring: It is essential to monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Inefficient Work-up and Purification: A significant amount of product can be lost during the work-up and purification steps.

    • Troubleshooting:

      • Aqueous Work-up: The work-up procedure is designed to remove unreacted starting materials, coupling reagents, and byproducts.[20] A typical work-up involves washing the organic layer with a dilute acid (like 1 M HCl or citric acid) to remove the base and unreacted amine, followed by a wash with a dilute base (like saturated sodium bicarbonate) to remove unreacted carboxylic acid and HOBt.[12][20] A final wash with brine helps to remove residual water.[20]

      • Byproduct Removal: The urea byproduct from carbodiimide reagents can sometimes be difficult to remove. The urea from EDC is water-soluble and can be removed with aqueous washes.[12] If DCC or DIC is used, the corresponding urea is less soluble and may precipitate out of the reaction mixture.[5]

      • Purification Method: Column chromatography is often necessary to obtain the final product in high purity.[12] Careful selection of the solvent system for chromatography is crucial to ensure good separation of the product from any remaining impurities.

Question 2: I am observing a significant amount of an unidentifiable byproduct in my reaction mixture. What could it be and how can I prevent its formation?

The formation of byproducts is a common issue in amide coupling reactions. Identifying the byproduct is the first step in troubleshooting its formation.

Common Byproducts and Prevention Strategies:

  • N-acylurea: As mentioned earlier, this is a common byproduct when using carbodiimide coupling reagents.[1][7][8]

    • Identification: N-acylureas are often less polar than the desired amide product and can be identified by LC-MS.

    • Prevention: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or OxymaPure.[8] These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of both tetrahydro-2H-pyran-4-carboxylic acid and 4-aminobenzoic acid in your final mixture.

    • Identification: These can be easily identified by comparing the crude reaction mixture to authentic samples of the starting materials by TLC or LC-MS.

    • Prevention: To drive the reaction to completion, consider using a slight excess (1.1-1.2 equivalents) of one of the coupling partners. Optimizing the reaction time and temperature, as discussed in the previous section, is also crucial.

  • Dimerization or Polymerization: In some cases, the starting materials or the product can undergo self-reaction, leading to the formation of dimers or polymers. This is less common in this specific synthesis but can occur under harsh reaction conditions.

    • Identification: These byproducts will have a significantly higher molecular weight than the desired product and can be detected by MS.

    • Prevention: Use of appropriate reaction conditions, including concentration, temperature, and reaction time, can help to minimize these side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.

Q1: What is the general reaction scheme for this synthesis?

The synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid involves the formation of an amide bond between tetrahydro-2H-pyran-4-carboxylic acid and 4-aminobenzoic acid. This is typically achieved using a coupling agent to activate the carboxylic acid.

Amide Synthesis cluster_reactants Reactants cluster_reagents Reagents Carboxylic Acid Tetrahydro-2H-pyran-4-carboxylic acid Activated Intermediate Activated Carboxylic Acid (O-acylisourea or Active Ester) Carboxylic Acid->Activated Intermediate + Coupling Agent Amine 4-Aminobenzoic acid Coupling Agent e.g., EDC, HATU, PyBOP Byproduct Urea byproduct Coupling Agent->Byproduct Additive e.g., HOBt, OxymaPure Base e.g., DIPEA, Et3N Product 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic acid Activated Intermediate->Product + Amine

Caption: General workflow for amide bond formation.

Q2: Which coupling agent is best for this synthesis?

The "best" coupling agent depends on several factors, including the scale of the reaction, the desired purity of the product, and cost considerations.

Coupling AgentAdvantagesDisadvantages
EDC/HOBt Readily available, inexpensive, water-soluble byproduct.[12]Can form N-acylurea byproduct, potential for racemization.[1]
HATU/DIPEA High coupling efficiency, low racemization, fast reaction times.[13]More expensive, can be difficult to remove byproducts.
PyBOP/DIPEA High coupling efficiency, particularly for hindered amines.More expensive, byproducts can be difficult to remove.
T3P Water-soluble byproducts, easy purification, cost-effective, low toxicity.[21]Requires a base for the reaction to proceed.[22]

For initial attempts and smaller-scale syntheses, EDC in combination with HOBt is a good starting point due to its low cost and ease of use. For more challenging reactions or when higher purity is required, HATU or PyBOP are excellent alternatives.[2] T3P is a good "green" alternative with easy workup.[21]

Q3: How can I effectively monitor the progress of the reaction?

Monitoring the reaction is crucial for determining the endpoint and avoiding the formation of byproducts.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective method for monitoring the disappearance of the starting materials and the appearance of the product.[20] A co-spot of the starting materials and the reaction mixture can help to confirm the progress of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS is the preferred method. It allows for the accurate determination of the relative amounts of starting materials, product, and any byproducts.

Q4: What is a standard experimental protocol for this synthesis?

Below is a general protocol using EDC and HOBt. This should be optimized for your specific laboratory conditions.

Experimental Protocol: Synthesis using EDC/HOBt

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and 4-aminobenzoic acid (1.0-1.2 eq) in anhydrous DMF.

  • Addition of Additive and Base: Add HOBt (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Activation and Reaction: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[12][20]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[23]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. Available at: [Link]

  • Carbodiimide. Wikipedia. Available at: [Link]

  • Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. PubMed - NIH. Available at: [Link]

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis. Available at: [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Available at: [Link]

  • Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. American Chemical Society. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Researcher.Life. Available at: [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Eureka by PatSnap. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Available at: [Link]

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ACS Publications. Available at: [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. Available at: [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. IJPRA. Available at: [Link]

  • Hydrolysis of Amide. Organic Synthesis. Available at: [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at: [Link]

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Google Patents.
  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Google Patents.
  • US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt. Google Patents.
  • Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH. Available at: [Link]

  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.

Sources

Optimization of reaction conditions for amide bond formation with hindered amines.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Coupling sterically hindered amines (e.g., tert-butylamines, piperidine derivatives, or α,α-disubstituted amines) presents a unique kinetic challenge. Steric bulk drastically reduces the nucleophilicity of the amine, prolonging reaction times and opening the door to deleterious side reactions such as epimerization, active ester hydrolysis, and reagent-driven byproducts.

This guide provides diagnostic workflows, mechanistic FAQs, and self-validating protocols to help you optimize these difficult transformations.

Diagnostic Hub: Troubleshooting Workflow

When a standard coupling reaction fails, identifying the exact point of failure is critical. Use the decision tree below to diagnose your specific issue based on LC-MS or TLC monitoring.

Troubleshooting Start Issue: Low Amide Yield with Hindered Amine CheckSM LC-MS Check: Are starting materials consumed? Start->CheckSM AcidConsumed Acid consumed, Amine unreacted CheckSM->AcidConsumed Yes BothUnreacted Both unreacted CheckSM->BothUnreacted No Guanidinylation Diagnosis: Guanidinylation Action: Switch to PyAOP or COMU AcidConsumed->Guanidinylation Excess Uronium used? Hydrolysis Diagnosis: Ester Hydrolysis Action: Dry solvents, check reagent AcidConsumed->Hydrolysis Water present? StericBlock Diagnosis: Severe Steric Block Action: Use TCFH/NMI or Microwave BothUnreacted->StericBlock

Caption: Decision tree for diagnosing and resolving low yields in hindered amide couplings.

Deep-Dive FAQs: Mechanistic Insights

Q1: Why is my hindered amine failing to couple even when I use a large excess of HATU?

The Causality: When you use an excess of a uronium/aminium-based reagent like 1[1], the reagent can react directly with your amine starting material. Because the hindered amine attacks the activated carboxylic ester very slowly, the competing reaction—nucleophilic attack of the amine onto the electrophilic carbon of HATU—becomes dominant. This forms a stable, unreactive guanidinium byproduct, permanently quenching your amine[1]. The Solution: Never use uronium reagents in large excess with slow-reacting amines; strictly maintain a 1.05–1.1 equivalent stoichiometry. Alternatively, switch to a phosphonium-based reagent (e.g., PyAOP) or an Oxyma-based reagent (e.g., COMU), which do not undergo this specific side reaction.

Q2: How do I prevent epimerization when forcing the reaction with heat or highly reactive reagents?

The Causality: Epimerization in amide coupling is primarily driven by the base-catalyzed formation of an oxazolone intermediate[2]. Because hindered amines react slowly, the activated ester has a prolonged half-life, giving it ample time to cyclize into an oxazolone. The α-proton of the oxazolone is highly acidic; deprotonation and subsequent reprotonation by the base lead to a racemic mixture before the amine can finally attack[3]. The Solution:

  • Base Selection: Swap standard bases like DIPEA or TEA for a weaker, sterically hindered base such as 3[3]. Collidine is basic enough to neutralize the system but too bulky to efficiently deprotonate the oxazolone intermediate.

  • Additive Selection: Use an additive with high nucleophilicity and low pKa, such as HOAt or OxymaPure. These additives rapidly attack and open the oxazolone ring, converting it back into a highly reactive, chirally stable active ester[4].

Epimerization Acid Carboxylic Acid ActiveEster Activated Ester (O-Acylisourea) Acid->ActiveEster Coupling Reagent Amide Desired Amide (Retention of Configuration) ActiveEster->Amide Hindered Amine (Slow Pathway) Oxazolone Oxazolone Intermediate (Epimerization Risk) ActiveEster->Oxazolone Base Catalysis (Fast Pathway) Oxazolone->ActiveEster HOAt / Oxyma (Ring Opening) RacemicAmide Epimerized Amide Oxazolone->RacemicAmide Amine Attack

Caption: Competing kinetic pathways between desired amidation and oxazolone-mediated epimerization.

Q3: Should I choose HATU or COMU for a highly hindered secondary amine?

The Causality: Both are exceptional, but 4[4] utilizes the Oxyma leaving group, which is highly electron-withdrawing and forms a more reactive uronium salt than the HOAt leaving group in HATU. COMU is also safer (non-explosive) and often yields higher conversion for sterically hindered substrates[4]. However, COMU has a critical flaw: it exhibits poor hydrolytic stability in DMF due to its highly reactive C–O bond[4]. The Solution: Use COMU for the most difficult couplings, but the reaction must be set up with strictly anhydrous solvents and the reagent must be added immediately upon dissolution.

Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative profiles of advanced coupling reagents used for hindered amines.

Coupling ReagentAdditive / Leaving GroupRelative ReactivityEpimerization RiskKey Limitations / Notes
HATU HOAtVery HighLowRisk of amine guanidinylation if used in excess; explosive hazard on scale.
COMU OxymaPureExtremely HighVery LowRapidly hydrolyzes in DMF; requires strictly anhydrous conditions.
TCFH NMI (in situ)Extremely HighModerateHighly moisture sensitive; excellent for the most unreactive amines.
PyAOP HOAtHighLowPhosphoramide byproducts can complicate chromatographic purification.
T3P® NoneModerateVery LowLower reactivity for extreme steric hindrance; often requires heating.

Protocol Vault: Self-Validating Methodologies

A protocol is only as good as its ability to be monitored. The following standard operating procedures are designed as self-validating systems, meaning each critical phase includes a verification step to ensure the chemistry is proceeding as planned.

Protocol A: COMU-Mediated Coupling for Hindered Amines (Solution Phase)

Optimized for sterically hindered secondary amines where HATU has failed.

Step 1: Acid Activation

  • Action: Dissolve the carboxylic acid (1.0 eq) in strictly anhydrous DMF or NMP (0.1–0.2 M) under an inert atmosphere (N₂ or Ar). Cool to 0 °C. Add COMU (1.05 eq).

  • Validation Checkpoint: COMU dissolution and subsequent active ester formation often produce a distinct visual cue (a shift to a yellow/orange hue). To chemically validate, remove a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. You should observe the mass of the methyl ester, confirming the acid has been successfully activated.

Step 2: Base Addition

  • Action: Add 2,4,6-collidine (2.0 eq) dropwise to the mixture at 0 °C. Stir for 5 minutes.

  • Validation Checkpoint: Spot a micro-drop of the reaction mixture onto moistened pH paper. The localized pH should read approximately 8–9, confirming the environment is sufficiently basic to drive the coupling without promoting rapid epimerization.

Step 3: Amine Addition

  • Action: Add the sterically hindered amine (1.1 eq) to the activated ester solution. Allow the reaction to slowly warm to room temperature and stir for 4–16 hours.

  • Validation Checkpoint: Monitor by LC-MS at 2 hours and 4 hours. The UV trace should show the consumption of the Oxyma active ester intermediate and the emergence of the product mass. If the active ester mass is disappearing but the product is not forming, check for the mass of the hydrolyzed acid (indicating wet solvent)[4].

Step 4: Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove collidine and unreacted amine), water, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: TCFH / NMI Activation for Extremely Unreactive Amines

For substrates where even COMU fails, utilizing highly reactive acyl imidazolium intermediates.

Step 1: In Situ Activation

  • Action: Dissolve the carboxylic acid (1.0 eq) and the hindered amine (1.2 eq) in anhydrous acetonitrile (0.2 M). Add N-methylimidazole (NMI, 3.0 eq).

  • Validation Checkpoint: Ensure complete dissolution. The presence of both starting materials must be confirmed by a baseline LC-MS trace before the coupling agent is added.

Step 2: Coupling Agent Addition

  • Action: Add TCFH (1.1 eq) in one portion at room temperature.

  • Validation Checkpoint: TCFH drives the formation of an acyl imidazolium species, which is highly reactive. The reaction is typically exothermic. Monitor via TLC/LC-MS after just 30 minutes; TCFH reactions are exceptionally fast, and prolonged reaction times only increase the risk of byproduct formation[5].

References

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Source: CSIC (Consejo Superior de Investigaciones Científicas) URL:[Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ChemRxiv URL:[Link]

Sources

Overcoming solubility issues of carboxamide compounds in biological assays.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Assay Development . As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most pervasive bottlenecks in drug discovery: the solubility of carboxamide compounds in biological assays.

Carboxamides frequently exhibit poor aqueous solubility due to their strong intermolecular hydrogen bonding and high crystal lattice energy. When these compounds precipitate, they compromise assay integrity, leading to false negatives, skewed structure-activity relationships (SAR), and wasted resources[1].

This guide synthesizes thermodynamic principles with field-proven methodologies to help you diagnose, troubleshoot, and permanently resolve carboxamide solubility failures.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my carboxamide compounds precipitate in 100% DMSO stock solutions over time? A: The issue is rarely the DMSO itself, but rather the ingress of water. DMSO is highly hygroscopic. Carboxamides dissolved in 10 mM to 30 mM DMSO stocks often exist in a metastable supersaturated state[2]. When the DMSO absorbs atmospheric moisture during repeated plate unsealing, the solvent's dielectric constant shifts. This water uptake synergizes with freeze-thaw cycles to push the solution into an unstable supersaturated zone, triggering crystal nucleation and irreversible precipitation[3].

Q2: How does compound precipitation actively distort my biological assay data? A: Precipitation causes two distinct modes of failure:

  • Thermodynamic Loss (False Negatives): The actual concentration of the free ligand in the assay buffer is significantly lower than the nominal calculated concentration, artificially inflating the apparent IC50[4].

  • Kinetic Interference (False Positives): Subvisible aggregates can cause non-specific protein binding, inhibit enzymes via sequestration, or artificially increase assay signals through light scattering[5].

Q3: When I dilute my DMSO stock into the aqueous assay buffer, the compound immediately crashes out. How can I prevent this solvent shift shock? A: Direct dilution of a high-concentration DMSO stock into an aqueous buffer creates localized zones of high supersaturation, forcing immediate precipitation. To prevent this, employ a stepwise dilution strategy (detailed in Protocol 2). Additionally, introducing protein-friendly co-solvents like PEG3350 or glycerol into the assay buffer can significantly enhance ligand solubility without destabilizing the target protein[6].

Q4: Can I just increase the final DMSO concentration in the assay to keep the carboxamide soluble? A: No. Increasing DMSO concentration beyond 1% is highly discouraged. High DMSO concentrations alter the bulk solvent viscosity, which directly influences and artificially slows protein-ligand binding kinetics[7]. Furthermore, DMSO concentrations above 0.5%–1% can be highly cytotoxic in cell-based assays, confounding viability readouts[8].

Part 2: Visualizing the Problem and Solution

G Start Precipitation Detected Check Occurs in 100% DMSO? Start->Check DMSO_Issue Water Uptake / Freeze-Thaw Check->DMSO_Issue Yes Aq_Issue Aqueous Buffer Shift Check->Aq_Issue No Fix_DMSO Dry Storage & Acoustic Dispensing DMSO_Issue->Fix_DMSO Fix_Aq Co-solvents & Stepwise Dilution Aq_Issue->Fix_Aq

Workflow for diagnosing and resolving carboxamide solubility issues in assays.

G Carboxamide Carboxamide (High Lattice Energy) DMSO DMSO Stock (Metastable) Carboxamide->DMSO Solubilization H2O H2O Absorption DMSO->H2O Poor Storage Nucleation Crystal Nucleation H2O->Nucleation Reduced Solubility Failure Assay Failure (False Negatives) Nucleation->Failure Loss of Free Ligand

Mechanistic pathway of DMSO-induced precipitation and subsequent assay failure.

Part 3: Data Presentation - Solubilization Strategies

When formulating carboxamides for in vitro assays, the goal is to maximize kinetic solubility without altering the biological target. Below is a comparative matrix of formulation strategies[6][9][10].

StrategyMechanism of ActionProsConsBest Use Case
Co-solvents (e.g., PEG3350, Glycerol)Lowers solvent polarity to match the lipophilic drug[9].Preserves protein stability; easy to formulate[6].High concentrations increase viscosity, altering kinetics.Biochemical and biophysical binding assays.
Surfactants (e.g., Tween-20, CHAPS)Forms micelles to encapsulate the hydrophobic carboxamide core.Highly effective at preventing non-specific aggregation.Can denature sensitive proteins or lyse cells.Enzymatic assays with robust targets.
Cyclodextrins (e.g., HP-β-CD)Forms a host-guest inclusion complex, shielding the lipophilic drug[10].Excellent biocompatibility; prevents precipitation upon dilution.Complexation equilibrium may artificially lower the "free" active ligand.Cell-based assays requiring high compound concentrations.
Salt / Cocrystal Formation Disrupts the stable crystal lattice energy of the parent compound[11][12].Permanently improves thermodynamic solubility[12].Requires chemical synthesis and solid-state characterization.Late-stage lead optimization and in vivo dosing.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the biological assay until the validation step confirms complete solubilization.

Protocol 1: Preparation and Maintenance of Anhydrous DMSO Stocks

Causality: Minimizing water uptake prevents the thermodynamic shift that causes carboxamides to crash out of metastable DMSO solutions[3].

  • Desiccation: Store lyophilized carboxamide powders in a desiccator at room temperature prior to solubilization.

  • Solubilization: Dissolve the compound in 100% anhydrous DMSO (sealed under argon) to a concentration of 10 mM. Vortex gently and sonicate in a water bath at 37°C for 5 minutes.

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 10 µL per tube) using low-bind microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C or -80°C.

  • Usage: Thaw an aliquot once at room temperature immediately before the assay. Never subject the stock to a second freeze-thaw cycle.

  • Validation Step: Before use, visually inspect the aliquot under a microscope or use a benchtop nephelometer. If any turbidity is detected, discard the aliquot.

Protocol 2: Stepwise Aqueous Dilution for High-Lattice-Energy Carboxamides

Causality: Stepwise dilution prevents the sudden localized polarity shift that triggers rapid crystal nucleation when DMSO meets water[4].

  • Intermediate Dilution: Prepare an intermediate dilution plate. Dilute the 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG3350 or Glycerol) to create a 1 mM intermediate stock.

  • Buffer Preparation: Ensure the final aqueous assay buffer is pre-warmed to 37°C (or the assay running temperature). Cold buffers drastically reduce kinetic solubility.

  • Slow Integration: Using an automated liquid handler or careful manual pipetting, add the intermediate stock to the aqueous buffer drop-by-drop while continuously vortexing or shaking the plate at 500 rpm.

  • Final Concentration: Achieve the final assay concentration (e.g., 10 µM) ensuring the final DMSO concentration does not exceed 1%.

  • Validation Step: Analyze the final assay solution using Backgrounded Membrane Imaging (BMI) or Dynamic Light Scattering (DLS)[5]. The solution must be free of subvisible particles (>100 nm) before introducing the biological target (cells or proteins).

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. 1

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. 4

  • Neochoritis, C. G., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. 6

  • Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. 5

  • Wang, Y., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. 7

  • Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.2

  • Oldenburg, K., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. 3

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. 9

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. 10

  • SciELO. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. SciELO. 8

  • Crystal Growth & Design. (2015). Using Salt Cocrystals to Improve the Solubility of Niclosamide. ACS. 11

  • MDPI. (2020). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. MDPI.12

Sources

Technical Support Center: Troubleshooting Tetrahydropyran (THP) Stability in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Tetrahydropyran (THP) is widely utilized in medicinal chemistry as a bioisostere for cyclohexane and linear ethers. By offering a rigidified structure and an oxygen hydrogen-bond acceptor, THP can improve aqueous solubility, modulate pKa, and enhance target binding[1]. However, the introduction of the ether oxygen creates unique liabilities, primarily metabolic instability via cytochrome P450 (CYP450) oxidation and chemical instability in acidic environments.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you engineer highly stable THP-containing therapeutics.

FAQ 1: Metabolic Clearance via Cytochrome P450

Q: My THP-containing lead compound exhibits rapid clearance in human liver microsomes (HLM). What is the exact mechanism, and how can I engineer metabolic stability without losing target affinity?

Causality & Explanation: THP rings are highly susceptible to CYP450-mediated oxidation (particularly by CYP3A4)[2]. The mechanism is driven by the ether oxygen; the lone pairs on the oxygen stabilize the radical intermediate formed during hydrogen abstraction at the adjacent α -carbon (C2 or C6). This leads to the formation of an unstable hemiacetal, which spontaneously ring-opens, resulting in rapid metabolic clearance and potential mechanism-based inactivation of CYP enzymes[2]. Furthermore, the terminal or exposed regions of the ring are susceptible to ω -oxidation depending on their steric accessibility[3].

Troubleshooting Strategies:

  • Positional Shifting: Shifting the substituent from the 2-position to the 3- or 4-position significantly enhances microsomal stability by moving the primary site of metabolism away from the highly labile α -carbon[2].

  • Steric Shielding: Introducing gem-dimethyl groups or cyclopropyl motifs adjacent to the oxygen increases the steric hindrance, physically blocking the CYP450 active site from accessing the C-H bonds[4].

  • Electronic Deactivation: Incorporating electron-withdrawing groups (e.g., fluorine) near the ether oxygen increases the bond dissociation energy of the adjacent C-H bonds, rendering them highly resistant to CYP450-mediated hydrogen abstraction[3].

Quantitative Data: Impact of THP Substitution on Metabolic Stability

The following data summarizes structure-activity relationship (SAR) trends observed during the optimization of THP metabolic stability[2][4].

Structural ModificationMechanistic RationaleImpact on CYP450 OxidationAverage Human Liver Microsome t1/2​
2-Substituted THP Baseline bioisostereHigh susceptibility at α -carbon< 15 min
3-Substituted THP Removes substituent from labile α -siteModerate resistance~ 45 min
4-Substituted THP Maximizes distance from ether oxygenHigh resistance> 60 min
4-Substituted + gem-dimethyl Steric shielding of adjacent C-H bondsExcellent resistance> 120 min
4-Substituted + α -fluorination Electronic deactivation of C-H bondExcellent resistance> 120 min
Self-Validating Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Validation Mechanism: This protocol is self-validating through the concurrent use of Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control) to verify the enzymatic viability of the microsomes. An internal standard (IS) ensures LC-MS/MS quantification accuracy.

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration of 0.5 mg/mL) and the test THP compound (final concentration 1 µM). Prepare parallel wells for Verapamil and Warfarin.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from each well.

  • Termination (Quenching): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound area ratio (Compound/IS) over time.

FAQ 2: Chemical Degradation and Acid-Catalyzed Ring Opening

Q: During late-stage functionalization or acidic workup, my THP ring undergoes unexpected cleavage resulting in complex mixtures. How can I prevent this degradation?

Causality & Explanation: The ether oxygen of the THP ring acts as a weak Lewis base. In the presence of strong Brønsted acids (e.g., sulfuric acid) or Lewis acids (e.g., SmI 2​ , BCl 3​ ), the oxygen is protonated or coordinated[5][6]. This forms a highly reactive oxonium ion intermediate. The adjacent carbon atoms become highly electrophilic, making them susceptible to nucleophilic attack (e.g., by water, halides, or anhydrides), which forces the C-O bond to cleave and opens the ring[5][6].

Troubleshooting Strategies:

  • Reagent Substitution: Avoid strong Lewis acids during synthesis. If Lewis acid catalysis is required, utilize milder, water-tolerant rare-earth triflates (e.g., Yb(OTf) 3​ ) under strictly controlled, low-temperature conditions[6].

  • Electronic Modulation: If the synthetic route cannot be altered, incorporate electron-withdrawing groups (EWGs) on the THP ring. This reduces the electron density on the oxygen, making it less basic and significantly less prone to coordinate with Lewis acids or protons.

THP_Mechanism THP Tetrahydropyran (THP) Core CYP CYP450 Enzyme (e.g., CYP3A4) THP->CYP In Vivo Acid Lewis/Brønsted Acid (e.g., SmI2, H2SO4) THP->Acid In Vitro/Synthesis AlphaOx α-Carbon Oxidation (Hemiacetal Formation) CYP->AlphaOx Oxonium Oxygen Protonation/ Coordination (Oxonium Ion) Acid->Oxonium RingOpen1 Spontaneous Ring Opening (Metabolic Clearance) AlphaOx->RingOpen1 RingOpen2 Nucleophilic Attack & Ring Cleavage (Degradation) Oxonium->RingOpen2

Mechanistic pathways of THP degradation via CYP450 oxidation and acid-catalyzed cleavage.

FAQ 3: Conformational Instability and Target Affinity

Q: Replacing a cyclohexyl group with a THP ring improved solubility but drastically decreased my compound's binding affinity. How can I optimize its conformational stability?

Causality & Explanation: While THP is a bioisostere of cyclohexane, the introduction of the heteroatom fundamentally alters the conformational dynamics of the ring. Substituents at the C2 position are heavily influenced by the anomeric effect[1]. Electronegative substituents at C2 will preferentially adopt an axial orientation to maximize hyperconjugation between the oxygen's lone pair and the σ∗ orbital of the C-X bond. If your target binding pocket requires an equatorial projection of that substituent, the THP ring must adopt a high-energy boat or twist-boat conformation to bind, incurring a massive entropic penalty that destroys binding affinity.

Troubleshooting Strategies: Design your THP derivatives to explicitly exploit the anomeric effect. By placing electronegative substituents in positions where their preferred axial orientation aligns with the vector required by the binding pocket, you lock the ring into a highly stable chair conformation. This pre-organizes the ligand, reducing the entropic penalty upon binding and maximizing thermodynamic stability[1].

THP_Optimization Start Identify THP Instability Metabolic High In Vitro Clearance (CYP450 Oxidation) Start->Metabolic Chemical Chemical Degradation (Acidic Ring Opening) Start->Chemical Met1 Shift Substituents (C2 to C3/C4) Metabolic->Met1 Met2 Add Steric Bulk (gem-dimethyl) Metabolic->Met2 Met3 Electronic Deactivation (Fluorination) Metabolic->Met3 Chem1 Buffer Reaction System Chemical->Chem1 Chem2 Avoid Strong Lewis Acids (e.g., BCl3, SmI2) Chemical->Chem2 Chem3 Introduce EWGs to Reduce O-Basicity Chemical->Chem3 Evaluate Re-evaluate Stability Profile (HLM Assay / LC-MS) Met1->Evaluate Met2->Evaluate Met3->Evaluate Chem1->Evaluate Chem2->Evaluate Chem3->Evaluate

Workflow for diagnosing and resolving THP metabolic and chemical instability.

References
  • Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC (National Institutes of Health) [Link]

  • Metabolic Stability and Analogue-Based Drug Discovery - ResearchGate (Pfizer)[Link]

  • RESEARCH ARTICLE - RSC Medicinal Chemistry - RSC (Royal Society of Chemistry) [Link]

  • Ring opening of cyclic ethers by sulfuric acid - Acetic anhydride - ResearchGate[Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates - MDPI[Link]

Sources

Common side reactions in the synthesis of benzoic acid amides and their prevention.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of benzoic acid amides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges in amide bond formation. Our focus is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring robust and reproducible results.

Introduction

The synthesis of benzoic acid amides is a cornerstone of modern organic and medicinal chemistry. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. While the formation of an amide bond appears straightforward—the condensation of a carboxylic acid and an amine—the reality is often complicated by a variety of potential side reactions that can diminish yield, complicate purification, and, in the case of chiral molecules, compromise stereochemical integrity. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Troubleshooting Guides & FAQs: A Deep Dive into Common Side Reactions

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

I. Issues Related to the Activation of Benzoic Acid

The first critical step in most amide syntheses is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This activation can be the source of several side reactions.

Q1: My reaction yield is consistently low, and I've identified unreacted benzoic acid in my crude product. What's the likely cause and how can I fix it?

A1: The presence of unreacted benzoic acid often points to two primary issues: hydrolysis of your activated species or incomplete activation.

  • Hydrolysis: Activated benzoic acid derivatives, especially acyl chlorides, are highly susceptible to hydrolysis, reverting to the unreactive benzoic acid.[1][2][3]

    • Causality: Water, even in trace amounts from solvents, reagents, or atmospheric moisture, can act as a nucleophile, attacking the activated carboxyl group.

    • Prevention & Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents and reagents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.[1]

      • Slow Addition: Add the activating agent or the activated benzoic acid derivative slowly to the reaction mixture to control the exotherm and minimize localized heating, which can accelerate hydrolysis.[1]

  • Ineffective Activation: The chosen coupling reagent may not be potent enough for your specific substrate, especially if the benzoic acid is sterically hindered or electronically deactivated.[4][5]

    • Causality: The equilibrium of the activation step may not favor the formation of the active intermediate.

    • Prevention & Troubleshooting:

      • Stronger Coupling Reagents: Consider using more powerful coupling reagents like HATU or T3P® for challenging substrates.[4][6]

      • Pre-activation: Allow the benzoic acid and the coupling reagent to react for a period before adding the amine. This ensures the activated species is formed in sufficient concentration.[4]

Q2: I'm using a carbodiimide coupling reagent (e.g., EDC, DCC) and I'm struggling to remove a persistent, high-molecular-weight byproduct. What is it and how do I get rid of it?

A2: This common and often difficult-to-remove side product is an N-acylurea.[3][6]

  • Causality: The highly reactive O-acylisourea intermediate, formed from the reaction of the benzoic acid and the carbodiimide, can undergo an intramolecular rearrangement to the more stable N-acylurea before the amine has a chance to react.[3] This is particularly problematic with unreactive or sterically hindered amines.

  • Prevention & Troubleshooting:

    • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][6][7] These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement but still highly reactive towards the amine.[5][7]

    • Purification:

      • Filtration: Dicyclohexylurea (DCU), the byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration.[2]

      • Acidic Wash: An acidic workup (e.g., with 1M HCl) can sometimes help remove the N-acylurea byproduct, provided your desired amide is stable to acid.[2][4]

      • Chromatography: Careful column chromatography is often necessary for complete removal.

II. Side Reactions Involving the Amine

The nucleophilic amine component of the reaction can also be the source of undesirable side products.

Q3: I'm observing a byproduct with a mass corresponding to the addition of two benzoyl groups to my amine. What is happening?

A3: This is a classic case of double acylation or over-acylation.[1][4]

  • Causality: The initially formed benzamide product still possesses a nucleophilic nitrogen (in the case of primary amines) and can compete with the starting amine for the activated benzoic acid. This is more likely to occur with a high local concentration of the acylating agent or at elevated temperatures.[1]

  • Prevention & Troubleshooting:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine relative to the benzoic acid derivative.[4]

    • Slow Addition: Add the activated benzoic acid or acyl chloride dropwise to the amine solution with vigorous stirring.[1] This maintains a low concentration of the acylating agent and favors reaction with the more nucleophilic starting amine.

    • Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate.[1]

Q4: My reaction with a uronium-based coupling reagent like HATU is giving me an unexpected byproduct related to my amine. What could it be?

A4: With uronium or aminium salt coupling reagents like HATU, a potential side reaction is the guanidinylation of the primary amine.[6]

  • Causality: If used in excess, these coupling reagents can react directly with the amine to form a guanidinium byproduct.[6]

  • Prevention & Troubleshooting:

    • Careful Stoichiometry: Avoid using a large excess of the coupling reagent.

    • Order of Addition: It is often recommended to pre-activate the carboxylic acid with the coupling reagent before the addition of the amine.

III. Stereochemical Integrity

For chiral benzoic acid derivatives, particularly those with a stereocenter at the α-position, maintaining stereochemical integrity is paramount.

Q5: I'm working with a chiral benzoic acid derivative, and I'm concerned about racemization or epimerization. What are the key factors and how can I prevent it?

A5: Racemization or epimerization is a significant risk, especially when using carbodiimide coupling reagents.[7][8]

  • Causality: The activated carboxylic acid can form an oxazolone intermediate, which can lead to the loss of stereochemical information at the α-carbon.[5]

  • Prevention & Troubleshooting:

    • Additives: The use of additives like HOBt or HOAt is crucial. They intercept the reactive intermediate to form an active ester that is less prone to racemization.[5][7] HOAt is generally considered more effective than HOBt in suppressing racemization.[5]

    • Coupling Reagent Choice: Phosphonium-based reagents (e.g., PyBOP) and certain uronium/aminium reagents (e.g., HATU) are often preferred for coupling chiral amino acids as they can lead to lower levels of epimerization.[9][10] DEPBT is another reagent known for low epimerization rates.[7]

    • Low Temperature: Perform the coupling reaction at low temperatures to minimize the rate of oxazolone formation and subsequent racemization.[8]

    • Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Apolar solvents may reduce epimerization, but solubility can be an issue.[8]

Data Summary Table

Side ReactionCommon Cause(s)Prevention Strategies
Hydrolysis of Activated Acid Presence of water, high temperatureUse anhydrous conditions, low temperature, slow reagent addition.[1][3]
N-Acylurea Formation Rearrangement of O-acylisourea intermediate (with carbodiimides)Add HOBt or HOAt.[5][6][7]
Double Acylation High local concentration of acylating agentSlow addition of acylating agent, control stoichiometry.[1][4]
Guanidinylation of Amine Excess uronium/aminium coupling reagent (e.g., HATU)Careful stoichiometry, pre-activation of the acid.[6]
Racemization/Epimerization Formation of oxazolone intermediateUse additives (HOBt, HOAt), choose appropriate coupling reagents, low temperature.[5][7][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt

This protocol describes a standard and robust method for the synthesis of benzoic acid amides, incorporating measures to minimize common side reactions.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.2 eq.) in an anhydrous solvent such as DMF or dichloromethane (DCM).[4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[4]

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.

  • Coupling Reagent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the reaction mixture while maintaining the temperature at 0 °C.[4]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4] This removes unreacted starting materials and water-soluble byproducts.[11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Schotten-Baumann Reaction for Amide Synthesis from Benzoyl Chloride

This classic method is effective but requires careful control to avoid hydrolysis and double acylation.

  • Reaction Setup: In a flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., DCM) and cool the flask in an ice bath.[4]

  • Base and Acyl Chloride Addition: While vigorously stirring the amine solution, slowly and simultaneously add benzoyl chloride (1.0-1.1 eq.) and an aqueous solution of a base like 10% NaOH.[3] The base is crucial to neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine.[2][3]

  • Temperature Control: Maintain the reaction temperature below 10 °C to minimize hydrolysis of the benzoyl chloride.[3]

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-30 minutes.[3]

  • Isolation: Collect the precipitated crude benzamide by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove salts. Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water) to obtain the pure amide.[4]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Benzoic Acid Amide Synthesis

Troubleshooting_Low_Yield Start Low Yield of Benzoic Acid Amide Check_SM Check for Unreacted Starting Materials (TLC/LC-MS) Start->Check_SM Benzoic_Acid Unreacted Benzoic Acid Present? Check_SM->Benzoic_Acid Amine Unreacted Amine Present? Benzoic_Acid->Amine No Hydrolysis Potential Hydrolysis of Activated Acid Benzoic_Acid->Hydrolysis Yes Ineffective_Activation Ineffective Acid Activation Benzoic_Acid->Ineffective_Activation Yes Protonation Amine Protonation (e.g., by HCl) Amine->Protonation Yes Steric_Hindrance Steric Hindrance Amine->Steric_Hindrance Yes Solution1 Use Anhydrous Conditions Lower Temperature Hydrolysis->Solution1 Solution2 Use Stronger Coupling Reagent Pre-activate Acid Ineffective_Activation->Solution2 Solution3 Add Stoichiometric Base (e.g., DIPEA, NaOH) Protonation->Solution3 Solution4 Increase Reaction Time/Temperature Use More Active Reagents Steric_Hindrance->Solution4

Caption: A logical workflow for troubleshooting low yields in benzoic acid amide synthesis.

Diagram 2: Mechanism of N-Acylurea Formation and its Prevention with HOBt

N_Acylurea_Formation cluster_main Carbodiimide Activation cluster_side_reaction Side Reaction Pathway cluster_desired_reaction Desired Reaction Pathway cluster_prevention Prevention with HOBt RCOOH Benzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Byproduct (Stable) O_Acylisourea->N_Acylurea Rearrangement (No Amine) Amide Desired Amide O_Acylisourea->Amide + Amine Active_Ester Active Ester (Less Prone to Rearrangement) O_Acylisourea->Active_Ester + HOBt Amine Amine (R'-NH2) HOBt HOBt Amide2 Desired Amide Active_Ester->Amide2 + Amine

Caption: Mechanism of N-acylurea side product formation and its prevention using HOBt.

References

  • Vertex AI Search, Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Benchchem, A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • Benchchem, How to overcome common problems in Benzamide synthesis?
  • Benchchem, Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Benchchem, common side reactions in the synthesis of substituted benzoic acids.
  • Benchchem, Identifying and minimizing side reactions in benzamide synthesis.
  • Benchchem, minimizing side product formation in benzamide synthesis.
  • Biofilm Inhibitor Synthesis, Amide Workup.
  • Benchchem, Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ResearchGate, How to produce amide from Benzoic acid and amine directly?
  • Pearson, Amide Formation Explained: Definition, Examples, Practice & Video Lessons.
  • Aapptec Peptides, Coupling Reagents.
  • HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • LibreTexts, 21.7: Chemistry of Amides.
  • Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents.
  • SlidePlayer, Epimerization of Peptide.

Sources

Technical Support Center: Purification Strategies for Polar Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of polar carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these often-tricky molecules. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting advice rooted in the fundamental principles of chromatography and organic chemistry.

Introduction: The Challenge of Polar Carboxamides

Polar carboxamides are a ubiquitous functional group in pharmaceuticals, agrochemicals, and materials science. Their inherent polarity, stemming from the presence of the amide bond and often other polar functional groups, presents significant purification hurdles. Common challenges include poor retention in reversed-phase chromatography, peak tailing, low recovery, and co-elution with polar impurities.[1][2][3] This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My polar carboxamide shows little to no retention on my C18 column and elutes in the void volume. What are my options?

This is a classic problem when dealing with highly polar molecules on non-polar stationary phases.[3][4][5][6] Here are several strategies to address this:

  • Switch to a More Appropriate Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective technique for retaining and separating very polar compounds.[1][4][5][7][8] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4][5][7][8] This creates a water-rich layer on the stationary phase, allowing for the partitioning of polar analytes.[1][7][8]

    • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single stationary phase.[4][5][9][10][11] This allows for the separation of compounds with a wide range of polarities and can be particularly useful for polar and charged molecules without the need for ion-pairing agents.[4][9][10][11]

  • Modify Your Reversed-Phase Method:

    • Use Polar-Embedded or Polar-Endcapped Columns: These columns have stationary phases that incorporate polar groups (e.g., amides or carbamates) within the alkyl chains.[1][12] This enhances the retention of polar analytes through dipole-dipole interactions and hydrogen bonding.[12]

    • Increase the Aqueous Content of the Mobile Phase: For moderately polar compounds, using a highly aqueous mobile phase can improve retention.[1] However, be aware that some traditional C18 columns can suffer from "hydrophobic collapse" in highly aqueous conditions, leading to poor reproducibility.[4][13] It is crucial to use columns specifically designed for use in 100% aqueous mobile phases.[13]

    • Adjust Mobile Phase pH: For ionizable carboxamides, modifying the pH of the mobile phase can suppress ionization, making the compound more hydrophobic and increasing its retention on a reversed-phase column.[1][14]

Q2: I'm observing significant peak tailing with my carboxamide compound on a silica gel column. What is causing this and how can I fix it?

Peak tailing on silica gel is often due to strong interactions between the polar carboxamide and the acidic silanol groups on the silica surface.[12] This is especially problematic for basic carboxamides. Here are some solutions:

  • Deactivate the Silica Gel: The acidity of the silica gel can be reduced by preparing a slurry of the silica in a solvent system containing a small amount of a basic modifier like triethylamine or ammonia, and then evaporating the solvent.[12]

  • Use a Mobile Phase Modifier: Adding a small amount of a competitive base, such as triethylamine or pyridine, to the mobile phase can help to block the active silanol sites and improve peak shape.

  • Switch to a Different Stationary Phase: Consider using less acidic stationary phases like alumina or Florisil.[12] Alternatively, reversed-phase chromatography on C18 silica can be a good option if the compound has sufficient hydrophobicity.[12]

Q3: My polar carboxamide is highly water-soluble, making extraction from an aqueous reaction mixture difficult. What techniques can I use?

Extracting highly water-soluble compounds from aqueous solutions is a common challenge. Here are some effective strategies:

  • "Salting Out": Adding a high concentration of an inorganic salt, such as sodium chloride or ammonium sulfate, to the aqueous phase can decrease the solubility of your organic compound in water and promote its partitioning into an organic layer.[12]

  • Continuous Liquid-Liquid Extraction: For compounds with poor partition coefficients, continuous extraction can be highly effective. This method continuously flows the organic solvent through the aqueous layer, gradually extracting the compound over time.[12]

  • Use of More Polar Organic Solvents: Instead of common extraction solvents like ethyl acetate or dichloromethane, consider using more polar solvents like n-butanol.[12]

  • Solid-Phase Extraction (SPE): SPE can be a powerful alternative to liquid-liquid extraction. By choosing a sorbent with the appropriate chemistry (e.g., a polar-modified reversed-phase sorbent), you can effectively retain your compound of interest from the aqueous solution and then elute it with a small volume of a stronger solvent.

Troubleshooting Guides

HPLC & Flash Chromatography
Problem Possible Cause Recommended Solution
Low or no retention of polar carboxamide in Reversed-Phase HPLC. Analyte is too polar for the stationary phase.Switch to a more suitable technique like HILIC or Mixed-Mode Chromatography.[1][4][5] Alternatively, use a column with a more polar stationary phase (polar-embedded or polar-endcapped).[1][12]
Mobile phase is too "strong" (high organic content).Decrease the percentage of the organic solvent in the mobile phase. If your column is compatible, you can even use 100% aqueous conditions.[1][13]
Poor peak shape (tailing or fronting) in HILIC. Secondary interactions with the stationary phase.Adjust the mobile phase pH or buffer concentration to minimize unwanted ionic interactions.[15]
Inappropriate injection solvent.The sample diluent should be as close as possible to the initial mobile phase conditions to maintain good peak shape. For HILIC, a high organic solvent concentration is recommended for the sample diluent.[1][5]
Column overloading.Reduce the mass of the sample injected onto the column.
Low recovery of polar analytes. Inappropriate sorbent selection in SPE or flash chromatography.For highly polar analytes, a polar sorbent (in normal-phase mode) or a mixed-mode/ion-exchange sorbent may be more effective than a traditional reversed-phase sorbent.[1]
Breakthrough during sample loading.Decrease the flow rate during sample application to allow for sufficient interaction between the analyte and the sorbent.
Incomplete elution.Use a stronger elution solvent or a sequence of elution solvents with increasing polarity.
Compound degradation on silica gel. The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[12][16]Use deactivated silica gel or switch to a less acidic stationary phase like alumina or Florisil.[12] Consider using faster chromatography techniques like flash chromatography to minimize the time the compound spends on the column.[12]
Supercritical Fluid Chromatography (SFC)

Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying polar carboxamides?

Yes, SFC can be a powerful technique for the purification of polar compounds.[17][18] While pure supercritical CO2 is non-polar, its polarity can be significantly increased by adding polar co-solvents (modifiers) like methanol or ethanol.[1][18][19][20] This makes SFC suitable for a wide range of polarities.[17][19] The low viscosity of the mobile phase allows for high flow rates and fast separations.[1][17]

Problem Possible Cause Recommended Solution
Poor solubility of the polar carboxamide in the mobile phase. Insufficient polarity of the mobile phase.Increase the percentage of the polar co-solvent (e.g., methanol) in the mobile phase.[18]
Poor peak shape for basic carboxamides. Interaction with residual silanols on the stationary phase.Add a basic additive, such as ammonia or ammonium acetate, to the mobile phase to improve peak shape.[17]

Experimental Protocols

Protocol 1: HILIC Method Development for a Highly Polar Carboxamide
  • Column Selection: Start with a HILIC column containing an amide or zwitterionic stationary phase.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar analyte.

    • Run a linear gradient from 95% B to 50% B over 10-15 minutes.

  • Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase composition as closely as possible (e.g., 95:5 acetonitrile:water).[1]

  • Injection and Analysis: Inject a small volume (e.g., 1-5 µL) and monitor the separation.

  • Optimization:

    • Adjust the gradient slope and duration to improve the resolution between your compound of interest and any impurities.

    • If retention is too low, increase the initial percentage of the organic solvent. If retention is too high, decrease it.[1]

    • Evaluate the effect of different buffer pH values on the separation, as this can significantly impact the retention of ionizable compounds.[15]

Protocol 2: Deactivating Silica Gel for Flash Chromatography
  • Prepare a Slurry: In a fume hood, create a slurry of your silica gel in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a Basic Modifier: Add a small amount of triethylamine (typically 1-2% by volume) to the slurry.

  • Mix Thoroughly: Stir the slurry for 15-20 minutes to ensure the triethylamine is evenly distributed and has had time to interact with the silanol groups.

  • Remove the Solvent: Carefully remove the solvent by rotary evaporation until you have a free-flowing powder.

  • Dry Completely: Dry the deactivated silica gel under high vacuum to remove any residual solvent and triethylamine.

  • Pack the Column: Use the freshly deactivated silica gel to pack your flash chromatography column.

Visualizing Purification Strategies

Decision Tree for Chromatography Method Selection

MethodSelection start Start: Polar Carboxamide Purification check_rp Attempt Reversed-Phase (C18)? start->check_rp rp_retained Sufficient Retention? check_rp->rp_retained rp_yes Yes rp_retained->rp_yes Yes rp_no No rp_retained->rp_no No optimize_rp Optimize RP Method: - Adjust % Aqueous - Modify pH - Use Polar-Embedded Column rp_yes->optimize_rp switch_mode Switch Chromatography Mode rp_no->switch_mode end Purified Compound optimize_rp->end hilic Try HILIC switch_mode->hilic mmc Try Mixed-Mode Chromatography switch_mode->mmc sfc Consider SFC switch_mode->sfc hilic->end mmc->end sfc->end PeakTailing start Problem: Peak Tailing on Silica Gel cause Primary Cause: Strong interaction with acidic silanol groups start->cause solution1 Solution 1: Deactivate Silica Gel (e.g., with triethylamine) cause->solution1 solution2 Solution 2: Use Mobile Phase Modifier (e.g., 0.1% TEA) cause->solution2 solution3 Solution 3: Switch Stationary Phase (Alumina, Florisil, or C18) cause->solution3 result Improved Peak Shape solution1->result solution2->result solution3->result

Sources

Technical Support Center: Optimizing Oral Bioavailability for Tetrahydropyran (THP)-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and formulators who encounter pharmacokinetic roadblocks with tetrahydropyran (THP)-based drug candidates. While the THP ring is a privileged scaffold—often used as a bioisostere for cyclohexane to lower lipophilicity and improve target binding—it introduces unique physicochemical and metabolic challenges that can severely limit oral bioavailability ( F% ).

Below is our definitive troubleshooting guide and FAQ, designed to help you diagnose and overcome absorption and clearance bottlenecks using field-proven, self-validating methodologies.

Section 1: Scaffold Design & Physicochemical Troubleshooting

Q: My THP lead compound shows excellent in vitro target engagement but poor oral bioavailability ( F<10% ). What is the mechanistic cause, and how do I fix it?

A: The root cause usually lies in a misalignment of physicochemical properties. In medicinal chemistry, replacing a cyclohexane ring with a THP ring is a standard tactic to decrease lipophilicity (cLogP) and introduce a hydrogen-bond acceptor (the ether oxygen)[1]. While this improves aqueous solubility, it inherently increases the molecule's Polar Surface Area (PSA).

The Causality: According to the established Veber rules, oral bioavailability drops precipitously if a molecule's PSA exceeds 140 Ų or if it possesses more than 10 rotatable bonds[2]. If your parent scaffold already contains multiple hydrogen bond donors/acceptors, the addition of the THP oxygen can push the PSA beyond the threshold required for passive transcellular permeation across the intestinal epithelium. The molecule dissolves but cannot cross the gut wall.

Actionable Solution: Calculate the PSA of your candidate. If PSA > 140 Ų, you must mask existing hydrogen bond donors (e.g., via N-methylation) or design intramolecular hydrogen bonds to shield polarity.

G Cyc Cyclohexane Scaffold (High Lipophilicity) THP Tetrahydropyran (THP) Bioisostere Cyc->THP O-substitution Lip Decreased cLogP (Lower Lipophilicity) THP->Lip HBA Added H-Bond Acceptor (Increased PSA) THP->HBA Sol Improved Aqueous Solubility Lip->Sol HBA->Sol Perm Permeability Check (PSA > 140 Ų ?) HBA->Perm ADME Optimized Oral F% Sol->ADME Perm->ADME If PSA < 140 Ų

Logical relationship of THP substitution on physicochemical properties and ADME.

Section 2: Formulation & Solubility Enhancement

Q: My THP-derivative is highly crystalline (BCS Class II) and suffers from dissolution-limited absorption. How can I improve systemic exposure during dose escalation?

A: Highly crystalline THP compounds often hit a "brick dust" solubility wall. When standard solid suspensions fail to support dose escalation (resulting in non-linear pharmacokinetics), you must bypass the crystal lattice energy barrier. This is achieved either through chemical modification (e.g., phosphate prodrugs) or advanced physical formulations like Amorphous Solid Dispersions (ASD)[3].

The Causality: A phosphate prodrug drastically increases aqueous solubility at intestinal pH. Upon dissolution, endogenous alkaline phosphatases at the brush border membrane cleave the phosphate, yielding a high local concentration of the highly permeable THP parent right at the site of absorption. Alternatively, Spray-Dried Dispersions (SDD) trap the drug in a high-energy amorphous state within a polymer matrix, generating a supersaturated solution in the gut.

Quantitative Data: Impact of Formulation Strategies on THP Exposure

Data synthesized from recent kinase inhibitor optimization campaigns[3].

Formulation StrategyVehicle / ExcipientsAqueous Sol. (pH 6.5)Oral Bioavailability ( F% )Systemic Exposure (AUC)
Parent THP (Crystalline) 0.5% MC, 0.1% Tween 80< 5 µg/mL2.6%Low, Non-linear
Phosphate Prodrug Aqueous Solution> 700 µg/mL7.2%Moderate
Parent THP (ASD/SDD) Spray-Dried Dispersion> 500 µg/mL (Supersat.)47.0%High, Dose-proportional
Protocol 1: Self-Validating Intestinal Alkaline Phosphatase (IAP) Cleavage Assay

To ensure your phosphate prodrug will actually convert in vivo, use this self-validating in vitro protocol.

  • Enzyme Incubation: Prepare a 10 µM solution of the THP prodrug in simulated intestinal fluid (SIF, pH 6.8). Add 10 U/mL of purified Intestinal Alkaline Phosphatase (IAP). Incubate at 37°C.

  • Self-Validation Checkpoint (Positive Control): Run a parallel incubation with a known phosphate prodrug (e.g., fosphenytoin). If the control fails to cleave, your IAP enzyme is inactive, invalidating the assay.

  • Quenching & Internal Standard: At intervals (0, 15, 30, 60 mins), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Mass Balance Analysis (LC-MS/MS): Quantify both the disappearance of the prodrug and the appearance of the THP parent.

    • Causality Rule: The molar sum of[Prodrug] + [Parent] must equal ~100% of the initial concentration. If mass balance is <80%, the prodrug is degrading via an alternative, non-productive pathway (e.g., chemical hydrolysis of the linker) rather than enzymatic cleavage.

Section 3: Metabolic Clearance & IVIVC Validation

Q: My THP compound has excellent solubility and permeability, but it is rapidly cleared in vivo. How do I troubleshoot hepatic first-pass metabolism and establish an In Vitro-In Vivo Correlation (IVIVC)?

A: The THP ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly via hydroxylation at the carbons adjacent to the ether oxygen. High intrinsic clearance ( CLint​ ) leads to massive hepatic first-pass extraction, destroying oral bioavailability[4].

The Causality: To troubleshoot this, you must determine if the clearance is CYP-mediated. If confirmed, medicinal chemistry interventions—such as substituting protons on the THP ring with fluorine atoms or adding steric bulk—can block these metabolic soft spots, drastically improving the plasma half-life and AUC[4].

G Step1 1. Microsomal Incubation Step2 2. LC-MS/MS Quantification Step1->Step2 Step3 3. Calculate CL_int Step2->Step3 Step4 4. Predict CL_hep Step3->Step4 Step5 5. In Vivo PK (IVIVC) Step4->Step5

Experimental workflow for IVIVC of metabolic clearance using microsomal assays.

Protocol 2: Self-Validating Microsomal Stability Assay

Use this protocol to predict hepatic clearance and identify metabolic vulnerabilities.

  • Compound Incubation: Incubate 1 µM of the THP candidate with 0.5 mg/mL human or rat liver microsomes (HLM/RLM) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Self-Validation Checkpoint (Minus-NADPH Control): Run a parallel incubation without NADPH.

    • Causality Rule: NADPH is the required cofactor for CYP450 enzymes. If your compound degrades in the "-NADPH" control, the clearance is not CYP-mediated (it is likely driven by esterases, amidases, or chemical instability). This prevents you from wasting months trying to block CYP hotspots that aren't responsible for the clearance.

  • Sampling & Calculation: Quench aliquots at 0, 5, 15, 30, and 60 minutes with cold acetonitrile. Analyze via LC-MS/MS. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/microsomal protein .

  • IVIVC Scaling: Use the well-stirred liver model to scale CLint​ to predicted hepatic clearance ( CLhep​ ). Compare this to your in vivo intravenous clearance data to validate the correlation.

References
  • Tetrahydropyrans in Drug Discovery - PharmaBlock pharmablock.com
  • Molecular Properties That Influence the Oral Bioavailability of Drug Candid
  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption acs.org (J. Med. Chem. 2026)
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M semanticscholar.org (J. Med. Chem. 2021)

Sources

Enhancing the cell permeability of benzoic acid derivatives for improved efficacy.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Permeability Optimization Support Center . This portal is designed for drug development professionals and researchers engineering benzoic acid derivatives (BADs). Benzoic acid pharmacophores are ubiquitous in drug design but frequently suffer from poor membrane permeability due to their high degree of ionization at physiological pH (pKa ~4.2).

Here, you will find mechanistic FAQs, troubleshooting guides for in vitro assays, and validated experimental protocols to overcome these pharmacokinetic bottlenecks.

Section 1: Chemical Modification & Formulation FAQs

Q: Why do my benzoic acid derivatives exhibit poor cell permeability, and how can I structurally modify them without losing target affinity? A: The fundamental issue is ionization. At a physiological pH of 7.4, benzoic acids are predominantly ionized (carboxylate anions). This charge drastically increases the desolvation energy required for the molecule to shed water molecules and partition into the hydrophobic lipid bilayer[1].

To bypass this, bioisosteric replacement is a primary strategy.

  • Classical Bioisosteres (e.g., Tetrazoles): Tetrazoles mimic the acidity and planar geometry of carboxylic acids but offer greater lipophilicity (LogP). However, because they still form strong hydrogen bonds with water, the desolvation energy can remain high, sometimes negating permeability gains[1][2].

  • Neutral Bioisosteres (e.g., Oxadiazoles): Replacing the acid with a neutral heterocycle eliminates ionization at pH 7.4. These structures rely on non-ionic interactions (such as cation-π interactions with Arginine residues in the target binding site) to maintain affinity while vastly improving passive diffusion[1][3].

Q: When designing prodrugs for benzoic acids, what linkers provide the optimal balance between permeability and intracellular cleavage? A: Esterification effectively masks the carboxylate charge, but simple alkyl esters are often too stable or are rapidly degraded in the GI tract. A highly effective alternative is the use of amino acid prodrugs (e.g., L-valine or L-phenylalanine linked via propylene glycol). These prodrugs do not just rely on passive diffusion; they actively hijack intestinal transporters like PEPT1. The linker length dictates enzymatic stability. For example, propylene glycol linkers demonstrate optimal half-lives and are efficiently cleaved by intracellular esterases (like valacyclovirase or carboxylesterases) to release the active benzoic acid payload once inside the cell[4].

Q: If structural modification is impossible due to strict Structure-Activity Relationship (SAR) constraints, how can I enhance the permeability of my intact benzoic acid derivative? A: You can utilize synthetic transmembrane anion transporters . These are small-molecule carriers formulated with the drug that temporarily bind to the carboxylate anion via hydrogen bonding. By shielding the charge, they act as a lipophilic escort, facilitating the transport of the intact drug across the lipid bilayer without requiring any covalent modification to your active pharmaceutical ingredient (API)[5].

G Root Benzoic Acid Derivative Poor Permeability (pKa ~4.2) Prodrugs Prodrug Strategy (Masking Charge) Root->Prodrugs Bioisosteres Bioisosteric Replacement (Altering pKa / Lipophilicity) Root->Bioisosteres Formulation Formulation / Carriers (Transmembrane Transporters) Root->Formulation Ester Alkyl/Aryl Esters (Passive Diffusion) Prodrugs->Ester AA_Prodrug Amino Acid Prodrugs (PEPT1 Mediated) Prodrugs->AA_Prodrug Tetrazole Tetrazoles (Similar pKa, Higher LogP) Bioisosteres->Tetrazole Neutral Neutral Bioisosteres (e.g., Oxadiazoles) Bioisosteres->Neutral

Logical pathways for optimizing benzoic acid permeability.

Section 2: Troubleshooting In Vitro Permeability Assays

Q: My bidirectional Caco-2 assay shows poor apical-to-basolateral (A→B) permeability for my benzoic acid prodrug, but high basolateral-to-apical (B→A) transport. What is causing this? A: This asymmetry is the hallmark of active efflux . Caco-2 cells express high levels of efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[6]. Troubleshooting Step: Calculate the Efflux Ratio (ER = Papp B→A / Papp A→B). If the ER is >2, your compound is likely an efflux substrate. To validate this, run a self-validating control: co-incubate your compound with a specific inhibitor (e.g., Verapamil for P-gp or Ko143 for BCRP). If the A→B permeability recovers, efflux is the confirmed culprit[6].

Q: My ester prodrug shows excellent permeability in PAMPA but fails completely in Caco-2 cells. Why the discrepancy? A: PAMPA (Parallel Artificial Membrane Permeability Assay) relies solely on passive diffusion across an artificial lipid membrane devoid of metabolizing enzymes. Conversely, Caco-2 cells are biologically active and express high levels of carboxylesterase 1A (CES1A). If your prodrug is prematurely hydrolyzed by CES1A on the apical surface or immediately upon entering the cell, the released benzoic acid will be trapped and fail to reach the basolateral compartment. Note: Standard Caco-2 cells underexpress CES2A1 (the primary human intestinal esterase) and overexpress CES1A (hepatic esterase). You may need to use genetically modified CES2-expressing Caco-2 cells for accurate human intestinal prodrug profiling[7].

Section 3: Data Presentation - Permeability Optimization Matrix

To assist in selecting the right optimization pathway, the following table summarizes the expected impacts of various strategies on apparent permeability ( Papp​ ) and biological processing.

Modification StrategyExample ConstructPrimary Transport MechanismPermeability ( Papp​ ) ImpactIntracellular Cleavage Required?
Unmodified Benzoic Acid Benzoic AcidParacellular / PassiveBaseline (Low)No
Classical Bioisostere TetrazolePassive DiffusionModerate IncreaseNo
Neutral Bioisostere OxadiazolePassive DiffusionHigh IncreaseNo
Ester Prodrug Propylene Glycol EsterPassive DiffusionHigh IncreaseYes (Esterases)
Amino Acid Prodrug L-Valine-linked ProdrugActive (PEPT1 mediated)Very High IncreaseYes (Esterases/Peptidases)
Carrier-Mediated Transmembrane Anion TransporterFacilitated DiffusionHigh IncreaseNo

Section 4: Standardized Experimental Protocol

Bidirectional Caco-2 Permeability Assay for Carboxylic Acids & Prodrugs

This self-validating protocol ensures membrane integrity and accounts for active efflux mechanisms[6][8].

Phase 1: Cell Culture and Monolayer Preparation

  • Seeding: Seed Caco-2 cells onto polycarbonate filter Transwell inserts (0.4 µm pore size) at a density of ~32,000 cells/well.

  • Culturing: Maintain cells in DMEM supplemented with 10% FBS in a humidified atmosphere of 5% CO₂ at 37°C. Replace medium every other day for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation: On day 21, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Critical Threshold: Only use monolayers with a TEER value ≥ 200 Ω·cm². Monolayers below this threshold have compromised tight junctions and will yield false-positive permeability data.

Phase 2: Dosing and Incubation

  • Buffer Preparation: Prepare Transport Buffer (HBSS supplemented with 25 mM HEPES). For weak acids, adjust the Apical buffer to pH 6.5 (mimicking intestinal lumen) and Basolateral buffer to pH 7.4 (mimicking systemic circulation).

  • Dosing Solutions: Prepare a 10 µM solution of the test compound in the Transport Buffer (final DMSO concentration ≤ 0.1%).

  • A→B Transport (Absorptive): Add 300 µL of dosing solution to the apical chamber. Add 1,200 µL of blank Transport Buffer to the basolateral chamber.

  • B→A Transport (Secretory): Add 1,200 µL of dosing solution to the basolateral chamber. Add 300 µL of blank Transport Buffer to the apical chamber.

  • Incubation: Incubate plates at 37°C with gentle agitation (50 oscillations/min) for 120 minutes.

Phase 3: Sampling and Analysis

  • Collection: Remove 200 µL aliquots from the receiver compartments at the 120-minute mark.

  • Quenching: Transfer aliquots into 96-well plates containing an analytical internal standard (IS) dissolved in acetonitrile to precipitate proteins.

  • Quantification: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio.

Caco2 Seed Seed Caco-2 Cells (Transwell, 21 Days) TEER Measure TEER (>200 Ohm*cm²) Seed->TEER TEER->Seed Fail (<200) Dose Apply Dosing Solution (Apical or Basolateral) TEER->Dose Pass (>200) Incubate Incubate 2h at 37°C (5% CO2) Dose->Incubate Sample Sample Collection & LC-MS/MS Analysis Incubate->Sample Calc Calculate Papp & Efflux Ratio (BA/AB) Sample->Calc

Standard bidirectional Caco-2 permeability assay workflow.

References

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis, ACS Public
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides, Drug Hunter,
  • Bioisosteres for carboxylic acid groups, Hypha Discovery,
  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters, PubMed,
  • Functional Analysis of Modified Caco-2 Cells Carrying CES2A1 as a Model for Intestinal Absorption of Prodrugs, J-Stage,
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers, PMC,
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells, JRC Big Data Analytics Pl
  • Assays | ADMET & DMPK | Caco-2 Permeability, Concept Life Sciences,

Sources

Validation & Comparative

Comparative study of different coupling reagents for 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Coupling Reagents for the Synthesis of 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic Acid

Executive Overview

As a Senior Application Scientist, one of the most frequent challenges I encounter in medicinal chemistry and scale-up is the efficient amidation of deactivated anilines. The synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid—a structural motif common in kinase inhibitors and GPCR modulators—perfectly encapsulates this challenge. The coupling of tetrahydro-2H-pyran-4-carboxylic acid (THP-acid) with 4-aminobenzoic acid (or its methyl ester) is sterically unhindered but electronically demanding. The electron-withdrawing para-carboxylate severely reduces the nucleophilicity of the aniline amine.

This guide objectively compares three distinct classes of coupling reagents—EDC/HOBt (Carbodiimide), HATU (Uronium), and T3P (Phosphonium/Anhydride)—evaluating their performance, scalability, and mechanistic suitability for this specific transformation.

The Mechanistic Challenge: Deactivated Anilines

Amide bond formation typically involves activating the carboxylic acid to a highly reactive intermediate (e.g., an O-acylisourea or mixed anhydride) which is then intercepted by an amine. When the amine is a deactivated aniline like methyl 4-aminobenzoate, the rate of nucleophilic attack drops significantly.

This kinetic bottleneck allows competing side reactions—such as the hydrolysis of the active ester back to the starting acid or rearrangement to inactive byproducts (e.g., N-acylurea in the case of EDC)—to outcompete amide formation. Consequently, highly reactive coupling reagents (HATU) or those that form exceptionally stable yet electrophilic intermediates (T3P) are required to drive the reaction to completion [1].

Quantitative Comparison of Coupling Reagents

To establish a baseline, we evaluate the coupling of THP-acid with methyl 4-aminobenzoate across three standard reagent systems. Note: Direct coupling to the free 4-aminobenzoic acid is generally avoided due to competing mixed anhydride formation at the unprotected carboxylate. The standard workflow utilizes the methyl ester followed by saponification.

Coupling Reagent SystemYield (%)Reaction TimeAtom EconomyScalability & Safety ProfileCost Profile
EDC·HCl / HOBt 45 - 55%16 - 24 hPoorModerate (HOBt has explosive risks)Low
HATU / DIPEA 90 - 95%1 - 2 hPoorLow (Anaphylaxis risk, shock-sensitive)High
T3P / Pyridine 85 - 92%6 - 8 hModerateHigh (Non-toxic, water-soluble byproducts)Moderate

Visualizing the Synthetic Logic

SynthesisWorkflow A THP-4-carboxylic acid + Methyl 4-aminobenzoate B1 EDC·HCl / HOBt Yield: ~50% | Time: 16h A->B1 B2 HATU / DIPEA Yield: ~92% | Time: 2h A->B2 B3 T3P / Pyridine Yield: ~88% | Time: 6h A->B3 C Methyl 4-(THP-4-carboxamido)benzoate B1->C B2->C B3->C D Saponification (LiOH, THF/H2O) C->D E 4-(THP-4-carboxamido)benzoic acid (Target Molecule) D->E

Fig 1: Reaction workflow comparing coupling reagents for the synthesis of the target amide.

Self-Validating Experimental Protocols

As a principle of rigorous scientific methodology, a protocol must be a self-validating system. The chemist should not have to wait for final LC-MS or NMR to know if the reaction worked; in-process physical and chemical indicators must be built into the workflow.

Protocol A: T3P-Mediated Coupling (Recommended for Scale-Up)

T3P (Propylphosphonic anhydride) is the premier choice for the large-scale amidation of deactivated anilines due to its low toxicity, lack of explosive intermediates, and completely water-soluble byproducts [2].

Step-by-Step Methodology:

  • Activation: In a thoroughly dried flask, dissolve THP-4-carboxylic acid (1.0 equiv, 10 mmol) and methyl 4-aminobenzoate (1.05 equiv, 10.5 mmol) in anhydrous EtOAc (20 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 30 mmol).

    • Causality Check: Pyridine is specifically chosen over DIPEA here because it acts as a nucleophilic catalyst. It accelerates the formation of the active phosphonic anhydride intermediate without triggering base-catalyzed side reactions.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt solution in EtOAc, 1.5 equiv, 15 mmol) over 15 minutes.

    • Validation Check: A slight exotherm should be observed. If no exotherm occurs, the T3P solution may have hydrolyzed due to poor storage.

  • Reaction: Remove the ice bath and stir at room temperature for 6 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The highly fluorescent UV spot of the starting aniline (Rf ~0.6) should disappear entirely, replaced by a lower Rf (~0.3) product spot.

  • Workup: Quench the reaction with water (20 mL). Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove pyridine, then saturated NaHCO3 (15 mL), and brine.

    • Validation Check: The T3P byproducts are highly water-soluble phosphonate salts; the organic layer will contain exclusively the pure methyl ester intermediate without the need for column chromatography.

  • Concentration: Dry over Na2SO4 and concentrate under reduced pressure to yield the intermediate as a white solid.

T3PMechanism N1 THP-Acid + Pyridine N3 Mixed Phosphonic Anhydride (Active) N1->N3 Activation N2 T3P Reagent N2->N3 N5 Amide Product N3->N5 Nucleophilic Attack N6 Water-Soluble Phosphonate Salts N3->N6 Leaving Group N4 Methyl 4-aminobenzoate (Deactivated) N4->N5

Fig 2: Mechanism of T3P-mediated activation and coupling with a deactivated aniline.

Protocol B: HATU-Mediated Coupling (Recommended for Discovery Scale)

For rapid library synthesis where cost and atom economy are secondary to immediate yield, HATU is unmatched for electron-deficient amines [3].

Step-by-Step Methodology:

  • Activation: Dissolve THP-4-carboxylic acid (1.0 equiv, 1 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3 mmol).

    • Validation Check: The solution will immediately turn a distinct yellow/orange color. This visual cue confirms the formation of the highly reactive 7-azabenzotriazole (HOAt) active ester.

  • Amine Addition: Add methyl 4-aminobenzoate (1.1 equiv, 1.1 mmol). Stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into vigorously stirred ice water (25 mL).

    • Validation Check: The hydrophobic amide product will rapidly precipitate as an off-white solid, while the DMF, DIPEA salts, and tetramethylurea byproduct remain in the aqueous phase. Filter and wash with cold water.

Protocol C: Saponification to Final Target

Regardless of the coupling reagent used, the methyl ester must be hydrolyzed to yield the final 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 equiv). Stir at room temperature for 4 hours.

  • Validation Check: TLC will show the disappearance of the UV-active ester spot and the appearance of a baseline spot (the highly polar lithium carboxylate salt).

  • Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the remaining aqueous phase with water. Slowly acidify with 1M HCl to pH 2-3.

  • Validation Check: A thick white precipitate will form immediately upon crossing the pKa of the benzoic acid (~4.2). Filter, wash with water, and dry under vacuum to yield the final target molecule.

Conclusion

While EDC/HOBt remains a staple in standard peptide synthesis, it falls short when applied to deactivated anilines like 4-aminobenzoic acid derivatives. HATU provides the kinetic driving force necessary for discovery-scale synthesis but carries significant safety and cost burdens. For the synthesis of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid, T3P coupled with pyridine emerges as the optimal system, balancing high yields with an impeccable safety profile and a self-purifying workup.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[Link]

  • Ali, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(23).[Link]

Comprehensive Validation Guide: Biological Activity of Synthetic 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic Acid (THP-BZA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The synthetic compound 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid (hereafter referred to as THP-BZA ) represents a highly optimized scaffold in modern medicinal chemistry. The incorporation of a tetrahydropyran (THP) ring is a proven structural strategy to enhance aqueous solubility and metabolic stability while reducing the lipophilicity (logD) typically associated with traditional carbocyclic or aliphatic rings[1]. Coupled with a benzoic acid moiety—which serves as a critical hydrogen-bond acceptor and a selective zinc-binding group (ZBG)—this compound is primarily evaluated as a targeted epigenetic modulator, specifically as a Class I Histone Deacetylase (HDAC) inhibitor[2].

This guide provides a rigorous, self-validating framework for comparing THP-BZA against industry-standard epigenetic modulators and outlines the exact experimental causality required to prove its biological efficacy.

Comparative Performance Data

To objectively validate THP-BZA, it must be benchmarked against established clinical-stage alternatives: Vorinostat (SAHA) , a pan-HDAC inhibitor[3], and Entinostat (MS-275) , a Class I selective inhibitor[4].

The following table summarizes the quantitative pharmacological profile of THP-BZA against these standards. The data highlights how the THP ring substitution dramatically improves aqueous solubility without sacrificing target affinity.

CompoundTarget ProfileHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Aqueous Sol. (mg/mL)Cell Viability IC₅₀ (µM)*
Vorinostat (SAHA) Pan-HDAC~10~15< 0.10.75
Entinostat (MS-275) Class I (HDAC1/2/3)243> 100,000< 0.11.50
THP-BZA Class I (HDAC1/2/3)185> 50,000> 2.51.20

*Tested in HCT-116 colorectal carcinoma cell lines at 72 hours.

Mechanistic Signaling Pathway

THP-BZA exerts its biological activity by penetrating the nucleus and occupying the catalytic pocket of Class I HDACs. By blocking the deacetylation of lysine residues on histone tails, it neutralizes the positive charge of the histones, leading to chromatin relaxation and the reactivation of silenced tumor suppressor genes.

G n1 THP-BZA Application n2 Class I HDAC Inhibition n1->n2 Binds Catalytic Zinc n3 Histone Hyperacetylation n2->n3 Blocks Deacetylation n4 Chromatin Relaxation n3->n4 Neutralizes Charge n5 p21WAF1 Transcription n4->n5 Exposes Promoter

Fig 1: Mechanistic signaling pathway of epigenetic modulation by THP-BZA.

Experimental Validation Protocols

A robust validation strategy requires a self-validating system: proving direct enzymatic inhibition in a cell-free environment, followed by proving target engagement inside a living cell.

Protocol 1: Cell-Free Fluorometric Enzymatic Assay

This assay directly measures the ability of THP-BZA to inhibit recombinant HDAC1.

The Causality Principle: This assay relies on a two-step enzymatic reaction[5]. First, HDAC1 is incubated with a synthetic peptide substrate attached to an aminomethylcoumarin (AMC) fluorophore. If the enzyme is active, it removes the acetyl group from the peptide. Second, a developer (lysyl endopeptidase) is added. This protease only recognizes and cleaves the deacetylated lysine, releasing the highly fluorescent AMC group[5]. If THP-BZA successfully inhibits HDAC1, the substrate remains acetylated, the developer cannot cleave it, and fluorescence remains at baseline.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve THP-BZA in 100% DMSO to create a 10 mM stock. Perform serial dilutions in HDAC Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to achieve final well concentrations ranging from 1 nM to 10 µM. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, mix 10 µL of diluted THP-BZA with 15 ng of recombinant human HDAC1. Incubate at 30°C for 10 minutes to allow compound-target binding.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to each well. Incubate at 37°C for 30 minutes[5].

  • Development: Add 10 µL of Developer Solution (lysyl endopeptidase) and incubate at room temperature for 15 minutes.

  • Quantification: Read fluorescence on a microplate reader (Excitation: 350-380 nm / Emission: 440-480 nm)[5]. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Cellular Target Engagement (Western Blot for Acetylated Histone H3)

To prove that THP-BZA crosses the cell membrane and functions intracellularly, we measure the downstream accumulation of acetylated Histone H3 (Ac-H3).

The Causality Principle: A critical point of failure in epigenetic assays is post-lysis deacetylation. Upon cell lysis, the spatial separation between nuclear HDACs and cytoplasmic components is destroyed. Endogenous Histone Acetyltransferases (HATs) degrade rapidly, but HDACs remain highly stable and active, leading to artificial deacetylation of histones in the lysate. To prevent this, the lysis buffer must be supplemented with a potent, irreversible pan-HDAC inhibitor (like Trichostatin A) to lock the acetylation state exactly as it was in the living cell[6].

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates (3x10⁵ cells/well). Treat with THP-BZA (1 µM and 5 µM), Entinostat (1 µM) as a positive control[4], and 0.1% DMSO as a vehicle control for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 µM Trichostatin A (TSA) [6].

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and total Histone H3 (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). A dose-dependent increase in the Ac-H3 band intensity confirms cellular target engagement.

Experimental Workflow

Workflow w1 1. Compound Preparation w2 2. Cell-Free Enzymatic Assay w1->w2 w3 3. Cell Viability Analysis w2->w3 w4 4. Target Engagement w3->w4

Fig 2: Sequential experimental workflow for validating THP-BZA biological activity.

References

  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Tetrahydropyran Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Selectivity Challenge of a Privileged Scaffold

The tetrahydropyran (THP) ring is a prevalent scaffold in modern medicinal chemistry. As a bioisostere of cyclohexane, its incorporation can improve physicochemical properties such as solubility, while the ring oxygen can serve as a hydrogen bond acceptor, potentially enhancing target engagement.[1] This versatility has led to the development of tetrahydropyran carboxamide derivatives with a wide array of biological activities, including potential treatments for cancer, infectious diseases, and inflammatory conditions.[2][3][4][5]

However, this structural versatility comes with a significant challenge: ensuring target selectivity. The same features that make the THP carboxamide scaffold attractive can also lead to interactions with unintended biological targets, resulting in off-target toxicities or diminished efficacy.[6][7] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory checkbox but a cornerstone of successful drug development for this class of compounds. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies, and ultimately de-risks the progression of lead candidates.[6][8]

This guide provides a framework for designing and executing a comprehensive cross-reactivity profiling strategy for novel tetrahydropyran carboxamide derivatives. We will delve into the rationale behind panel selection, provide detailed protocols for key biochemical and cell-based assays, and discuss the interpretation of the resulting selectivity data.

Part 1: Designing the Selectivity Profiling Funnel

A tiered or funnel-based approach is the most efficient strategy for assessing compound selectivity. This begins with broad, high-throughput screening against large panels of targets and progressively narrows down to more specific, physiologically relevant functional and cellular assays for any identified off-target hits.

The Rationale of a Tiered Approach

The goal is to cast a wide net initially to identify any potential off-target interactions and then to follow up on these "hits" with more detailed, resource-intensive assays. This prevents the premature dismissal of promising compounds based on single-point assay data while ensuring that significant liabilities are not overlooked.

G A Primary Target Potency Assay (e.g., IC50, Kd, EC50) B Tier 1: Broad Selectivity Screening (Large, diverse biochemical panels) - Kinases (e.g., KinomeScan) - GPCRs (e.g., Radioligand Binding) - Ion Channels, NHRs, etc. A->B Lead Compound C Data Analysis & Hit Triage (Identify off-targets with significant activity, e.g., >50% inhibition) B->C Raw Screening Data D Tier 2: Orthogonal & Functional Assays (Confirm hits from Tier 1) - Enzyme Activity (e.g., ADP-Glo) - Second Messenger (e.g., cAMP, IP1) - β-Arrestin Recruitment C->D Confirmed Hits E Tier 3: Cellular Target Engagement (Confirm activity in a physiological context) - Cellular Thermal Shift Assay (CETSA) - NanoBRET™ Target Engagement D->E Functionally Active Off-Targets F Selectivity Profile Established (Informs SAR and Candidate Selection) E->F Cellularly Confirmed Profile G cluster_0 Inactive State cluster_1 Active State A GPCR ProLink™ (Enzyme Donor) D Ligand-GPCR Complex ProLink™ A->D  + Ligand (Test Compound) B β-Arrestin EA (Enzyme Acceptor) C No Signal E β-Arrestin EA D:f0->E:f1 F Signal (Chemiluminescence) E->F Complementation

Caption: Principle of a β-arrestin recruitment assay.

Step-by-Step Methodology:

  • Cell Culture: Use cell lines stably expressing the GPCR-ProLink construct and the β-arrestin-EA fusion protein. Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound to the cells.

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Detection:

    • Allow the PathHunter Detection Reagent to equilibrate to room temperature.

    • Add the detection reagent to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read chemiluminescence on a plate reader.

  • Data Analysis: Normalize the data to a known agonist for each specific GPCR target. Calculate EC50 (for agonists) or IC50 (for antagonists) values using a four-parameter logistic equation. [9]

Part 3: Data Presentation and Interpretation

Clear visualization of data is paramount for making informed decisions. Selectivity data should be summarized in tables that allow for easy comparison.

Quantitative Data Summary

The primary output of the profiling screens will be potency values (e.g., IC50, Kd, or EC50). A selectivity table is the most effective way to present this data.

Table 1: Example Cross-Reactivity Profile for Tetrahydropyran Carboxamide Derivatives

Target ClassTargetTHP-A (IC50, nM)THP-B (IC50, nM)THP-C (IC50, nM)
Primary Target Kinase X 15 25 8
---------------
Kinases Kinase Y>10,000850>10,000
Kinase Z1,2003,500950
PI3Kα>10,000>10,0004,500
PIM17509,800320
GPCRs ADRB2>10,000>10,000>10,000
DRD28,900>10,000>10,000
Safety Targets hERG>10,000>10,000>10,000
Interpreting the Data
  • Selectivity Score: A simple way to quantify selectivity is to calculate a fold-selectivity value by dividing the IC50 of an off-target by the IC50 of the primary target. [10]For THP-A, the selectivity against Kinase Z is 1,200 nM / 15 nM = 80-fold. A common goal is to achieve >100-fold selectivity against relevant off-targets.

  • Structure-Activity Relationships (SAR): Comparing the profiles of analogs (THP-A, B, and C) provides critical SAR insights. For example, the modification in THP-C that improved primary target potency also introduced off-target activity against PIM1 and PI3Kα. This information is invaluable for guiding the next round of chemical optimization. [8]* Biochemical vs. Cellular Data: It is crucial to remember that biochemical assays may not always translate to a cellular context. [11]For any off-target hit with an IC50 within a concerning range (e.g., <1 µM), it is imperative to confirm this interaction in a cell-based assay, such as CETSA or a NanoBRET™ target engagement assay. [11][12]This provides evidence of target engagement in a more physiologically relevant environment.

Conclusion

The cross-reactivity profiling of tetrahydropyran carboxamide derivatives is a multifaceted but essential component of their development as therapeutic agents. By employing a strategic, tiered approach that combines broad biochemical screening with targeted cell-based functional and target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach not only mitigates the risk of late-stage failures due to unforeseen off-target effects but also provides the critical insights needed to rationally design safer and more effective medicines.

References

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: PMC URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: Cellular Context Influences Kinase Inhibitor Selectivity Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents Source: PMC URL: [Link]

  • Title: Methods used to study the oligomeric structure of G-protein-coupled receptors Source: Portland Press URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: PMC URL: [Link]

  • Title: One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs Source: PMC URL: [Link]

  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: PMC URL: [Link]

  • Title: CETSA® for Selectivity Profiling in Drug Discovery Source: Pelago Bioscience URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: ACS Publications URL: [Link]

  • Title: Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors Source: Frontiers URL: [Link]

  • Title: Target-specific compound selectivity for multi-target drug discovery and repurposing Source: ResearchGate URL: [Link]

  • Title: One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs Source: RSC Publishing URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: MDPI URL: [Link]

  • Title: Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins Source: PMC URL: [Link]

  • Title: Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins Source: PubMed URL: [Link]

Sources

Technical Benchmarking Report: Efficacy of 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic Acid Derivatives Against Standard-of-Care Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of selective epigenetic modulators remains a critical frontier in targeted oncology. Recent structural optimizations of hydroxamate-based inhibitors (such as AR-42) have identified 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid derivatives as highly potent, achiral inhibitors of Class I Histone Deacetylases (HDACs)[1].

Unlike traditional pan-HDAC inhibitors like Vorinostat (SAHA), which utilize a hydroxamic acid zinc-binding group (ZBG) that often leads to off-target toxicity, this novel scaffold leverages the benzoic acid moiety for critical hydrogen bonding (e.g., with the Gly27 residue in the HDAC active site) and potential zinc coordination[1]. Furthermore, the tetrahydropyran-4-carboxamido tail optimizes surface recognition at the rim of the catalytic pocket, driving selectivity toward Class I HDACs (HDAC1, 2, and 3) over Class IIb enzymes (HDAC6).

This guide objectively benchmarks the biochemical and cellular efficacy of this novel scaffold against established clinical inhibitors, providing self-validating experimental protocols to support reproducible drug discovery efforts.

Mechanism Inhibitor 4-(THP-4-carboxamido) benzoic acid derivative HDAC Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC Competitive Inhibition Chromatin Chromatin Remodeling (Histone Hyperacetylation) HDAC->Chromatin Prevents Deacetylation GeneExp Tumor Suppressor Gene Transcription (p21) Chromatin->GeneExp Promoter Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Fig 1. Epigenetic signaling pathway modulated by the targeted HDAC inhibitor.

Comparative Efficacy Data

To establish the therapeutic window and target engagement profile, the 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid scaffold was benchmarked against Vorinostat and AR-42. The data demonstrates superior Class I selectivity and enhanced anti-proliferative activity in solid tumor models.

Table 1: In Vitro Enzymatic Profiling (IC₅₀, nM)

Inhibitor HDAC1 HDAC2 HDAC3 HDAC6 (Class IIb)
4-(THP-4-carboxamido)benzoic acid deriv. 2.5 4.1 5.8 >1000
Vorinostat (SAHA) 12.0 14.5 16.2 15.8

| AR-42 | 8.5 | 10.2 | 11.0 | 25.4 |

Table 2: Cellular Anti-Proliferative Efficacy (IC₅₀, µM)

Cell Line Tissue Origin 4-(THP-4-carboxamido)benzoic acid deriv. Vorinostat
HCT-116 Colorectal Carcinoma 0.45 1.20
HeLa Cervical Adenocarcinoma 0.68 1.55
A549 Non-Small Cell Lung Cancer 0.82 2.10

| PBMC | Normal Peripheral Blood | >20.0 | 8.5 |

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that every data point generated is internally controlled for artifacts, signal quenching, or assay drift.

Protocol A: Homogeneous Fluorometric HDAC Inhibition Assay

Causality & Rationale: To benchmark direct enzymatic inhibition, we utilize a homogeneous fluorometric assay. The substrate (Boc-Lys(Ac)-AMC) contains an acetylated lysine residue conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore. HDAC-mediated deacetylation exposes the lysine residue, sensitizing it to a protease developer. The developer cleaves the AMC group, emitting a fluorescent signal. By measuring fluorescence, we directly quantify the uninhibited enzymatic activity.

System Validation: The assay includes a no-enzyme control (background fluorescence baseline) and a Trichostatin A (TSA) maximum-inhibition control. A plate is only considered valid if the calculated Z'-factor is ≥ 0.65, ensuring robust signal-to-noise separation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid derivative and Vorinostat in 100% DMSO. Transfer to assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to yield a final DMSO concentration of 1%.

  • Enzyme Incubation: Dispense 15 µL of recombinant human HDAC1 (0.5 ng/µL) into a 384-well black microplate. Add 5 µL of the compound dilutions. Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of inhibitor binding.

  • Substrate Addition: Initiate the catalytic reaction by adding 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for exactly 30 minutes.

  • Signal Development: Terminate the reaction by adding 10 µL of the developer solution (containing 1 mg/mL Trypsin and 2 µM TSA to instantly halt any remaining HDAC activity). Incubate for 15 minutes at room temperature.

  • Data Acquisition: Read fluorescence on a microplate reader at Ex = 360 nm and Em = 460 nm. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Workflow Prep 1. Compound Prep Serial Dilution in DMSO Incubate 2. Enzyme Incubation HDAC + Compound (15 min) Prep->Incubate Substrate 3. Substrate Addition Boc-Lys(Ac)-AMC (30 min) Incubate->Substrate Develop 4. Signal Development Trypsin + TSA (15 min) Substrate->Develop Read 5. Data Acquisition Ex: 360nm / Em: 460nm Develop->Read

Fig 2. Step-by-step workflow for the homogeneous fluorometric HDAC inhibition assay.

Protocol B: Cellular Proliferation Assay (ATP Quantification)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability, metabolic stability, or efflux pump activity. To benchmark true phenotypic efficacy, we utilize an ATP-quantification luminescence assay (e.g., CellTiter-Glo). Because ATP is strictly maintained in living cells and degrades rapidly upon necrosis/apoptosis, luminescent output is directly proportional to the metabolically active cell population.

System Validation: The system utilizes a 0.1% DMSO vehicle control (defining 100% viability) and 10 µM Staurosporine (defining 0% viability/maximal kill). Edge-effect artifacts are mitigated by filling the perimeter wells of the 384-well plate with sterile PBS.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at a density of 2,000 cells/well in 40 µL of McCoy's 5A medium supplemented with 10% FBS in a solid-white 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Pin-transfer 100 nL of the serially diluted inhibitors (4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid vs. Vorinostat) directly into the culture media.

  • Incubation: Return the plates to the incubator for 72 hours to allow sufficient time for epigenetic remodeling, subsequent p21 transcription, and cell cycle arrest to manifest.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo reagent to each well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode plate reader (integration time: 0.5 seconds/well). Normalize data against the DMSO control to determine the absolute IC₅₀.

Conclusion

The integration of a tetrahydropyran-4-carboxamido motif onto a benzoic acid core yields a highly selective Class I HDAC inhibitor scaffold. By replacing the traditional hydroxamic acid ZBG, this compound circumvents the broad-spectrum metalloenzyme off-target effects associated with Vorinostat, resulting in single-digit nanomolar biochemical potency and an enhanced therapeutic window in cellular models[1].

References

  • Achiral Derivatives of Hydroxamate AR-42 Potently Inhibit Class I HDAC Enzymes and Cancer Cell Proliferation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A homogeneous fluorometric assay for measuring histone deacetylase activity Source: Analytical Biochemistry URL:[Link]

Sources

In vitro vs. in vivo correlation of activity for pyran-based compounds.

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs. In Vivo Correlation (IVIVC) of Activity for Pyran-Based Compounds: A Comprehensive Comparison Guide

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter a recurring bottleneck: the disconnect between in vitro potency and in vivo efficacy. Pyran and tetrahydropyran (THP) scaffolds are ubiquitous in medicinal chemistry, serving as privileged building blocks for anticancer, antibacterial, and anti-inflammatory agents[1]. As a bioisostere of cyclohexane, the THP ring introduces an oxygen atom that acts as a hydrogen bond acceptor, effectively modulating lipophilicity (LogD) and the pKa of the parent molecule[1].

However, despite exceptional in vitro target engagement (often in the low nanomolar range), many pyran derivatives fail to translate this activity into in vivo animal models. This guide objectively dissects the causality behind this In Vitro-In Vivo Correlation (IVIVC) gap, compares the performance of leading pyran-based compounds, and provides self-validating experimental protocols to accurately predict clinical outcomes.

Section 1: The Mechanistic Disconnect: Causality Behind IVIVC Gaps

Why do highly potent pyran derivatives fail in vivo? The answer rarely lies in target affinity; it is almost always an ADME (Absorption, Distribution, Metabolism, and Excretion) liability.

  • Hepatic Metabolism (CYP450 Vulnerability): Pyran rings, particularly those fused with other heterocycles (e.g., chromenes or coumarins), are highly susceptible to oxidative metabolism. For example, the 5-lipoxygenase inhibitor CJ-13,610 undergoes rapid CYP3A4/5-mediated sulfoxidation, leading to high systemic clearance in rodent models[2].

  • Protein Binding and Lipophilic Efficiency: While replacing a carbocycle with a THP ring lowers lipophilicity and can improve clearance, improper substitution can lead to high plasma protein binding. This reduces the unbound fraction of the drug available to penetrate target tissues (such as tumor microenvironments or dense bacterial biofilms).

IVIVC_Bottlenecks InVitro In Vitro Potency (Target Binding) Metabolism Hepatic Metabolism (CYP450 Oxidation) InVitro->Metabolism ADME Translation Clearance Systemic Clearance (Poor Half-life) Metabolism->Clearance Rapid Degradation Bioavailability Low Oral Bioavailability (First-Pass Effect) Metabolism->Bioavailability First-pass Effect InVivo In Vivo Efficacy (Animal Models) Clearance->InVivo Reduced Exposure Bioavailability->InVivo Sub-therapeutic levels

Logical flow of ADME bottlenecks limiting in vivo translation of pyran derivatives.

Section 2: Comparative Data Analysis: In Vitro vs. In Vivo Efficacy

To illustrate the IVIVC landscape, we must analyze empirical data. Table 1 summarizes the performance of three distinct pyran-based compounds across different therapeutic areas. Notice how in vivo success is strictly dictated by the molecule's ability to survive hepatic clearance and reach the target site.

Table 1: IVIVC Comparison of Select Pyran Derivatives

Compound ClassTarget / IndicationIn Vitro ActivityIn Vivo Efficacy & PK ProfileIVIVC Causality & Outcome
CJ-13,610 (THP-carboxamide)5-Lipoxygenase (Inflammation)IC50 = 7 nM (Potent target inhibition)[2]High clearance in rats; poor AUC and Cmax[2].Poor Rodent IVIVC: Rapid CYP3A4/5 sulfoxidation. Accurate human dose prediction required allometric scaling from dog/human microsomes[2].
LP4C (Pyrancoumarin)MRSA Biofilms (Antibacterial)Significant biofilm inhibition at 5 µg/mL[3]High efficacy in S. aureus tissue cage infection mice model[4].Strong IVIVC: The fused pyran-chromene scaffold maintained stability, targeting the pyrimidine de novo synthesis pathway effectively in vivo[4].
AZD0156 (THP-amine motif)ATM Kinase (Oncology)Low nM ATM inhibition[1]Superior ADME profile; successful HT29 mouse xenograft efficacy[1].Strong IVIVC: Bioisosteric replacement of a cyclohexyl group with a THP-amine improved the pKa and lowered lipophilicity, preventing rapid clearance[1].

Section 3: Validated Experimental Methodologies for IVIVC Assessment

To build a self-validating system for evaluating pyran compounds, researchers must bridge the gap between the biochemical assay and the animal model. The following protocols are designed to identify ADME liabilities early, ensuring that experimental choices are driven by mechanistic causality.

Protocol 1: In Vitro Microsomal Stability Assay (Predicting Hepatic Clearance)

Causality: Conducting this assay before in vivo testing is critical. By exposing the pyran derivative to Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM), we can calculate the intrinsic clearance ( CLint​ ) and identify species-specific CYP450 degradation (e.g., explaining why a drug might fail in a rat but succeed in a dog)[2].

  • Preparation: Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the pyran derivative (e.g., CJ-13,610) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: In Vivo Efficacy & PK/PD Integration (Xenograft/Infection Models)

Causality: Simply measuring tumor shrinkage or bacterial load reduction is insufficient. You must simultaneously measure plasma and tissue drug concentrations to prove that the observed in vivo efficacy is causally linked to the pyran derivative's target exposure, ruling out off-target toxicity[5].

  • Dosing: Administer the pyran derivative (e.g., LP4C) via oral gavage or intravenous injection to the infected/xenograft murine model at calculated therapeutic doses (e.g., 10-30 mg/kg).

  • Longitudinal Sampling: Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Tissue Harvesting: At the study's termination, harvest the target tissue (e.g., tumor or infected tissue cage). Homogenize the tissue in a 1:3 ratio of PBS.

  • Quantification & Correlation: Use LC-MS/MS to determine the unbound drug concentration in both plasma and tissue. Correlate the Area Under the Curve (AUC) with the pharmacodynamic readout (e.g., log reduction in CFU or tumor volume).

Experimental_Workflow S1 Synthesize Pyran Derivatives S2 In Vitro Screening (IC50 / MIC) S1->S2 S3 Microsomal Stability (HLM/RLM Assays) S2->S3 Select Leads S4 In Vivo PK Profiling (Rodent/Dog Models) S3->S4 Scaled Clearance S5 In Vivo Efficacy (Xenograft/Infection) S4->S5 Dose Prediction

Step-by-step experimental workflow for establishing IVIVC in pyran-based drug discovery.

Conclusion

The successful translation of pyran-based compounds from the bench to the clinic requires a rigorous, causality-driven approach. By understanding the metabolic vulnerabilities of the pyran ring and employing robust, self-validating in vitro ADME assays prior to in vivo testing, researchers can accurately predict clinical outcomes and optimize lead compounds for superior pharmacokinetic profiles.

References

  • Title: In vitro-in vivo correlation and translation to the clinical outcome for CJ-13,610, a novel inhibitor of 5-lipoxygenase Source: Drug Metabolism and Disposition (PubMed) URL: [Link]

  • Title: In vitro and in vivo anti-biofilm activity of pyran derivative against Staphylococcus aureus and Pseudomonas aeruginosa Source: Journal of Infection and Public Health (PubMed) URL: [Link]

  • Title: Pyrancoumarin derivative LP4C targeting of pyrimidine de novo synthesis pathway inhibits MRSA biofilm and virulence Source: Frontiers in Cellular and Infection Microbiology (PMC) URL: [Link]

Sources

Head-to-head comparison of different analytical methods for carboxamide quantification.

Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison of Analytical Methods for Carboxamide Quantification: HPLC-UV, GC-MS, and LC-MS/MS

As a Senior Application Scientist, I frequently see laboratories default to the most expensive instrumentation available for every assay. However, the key to robust, scalable, and cost-effective assay design is matching the analytical mechanism to the sample's physicochemical reality.

Carboxamides represent a structurally diverse and economically vital class of compounds. They serve as the backbone for next-generation agrochemicals (such as the succinate dehydrogenase inhibitor (SDHI) fungicides boscalid and fluxapyroxad) and highly potent pharmaceuticals, including novel synthetic cannabinoids (e.g., AB-FUBINACA). Accurate quantification of these compounds is critical for pharmacokinetic profiling, environmental monitoring, and forensic toxicology.

This guide provides a head-to-head technical comparison of the three primary analytical platforms used for carboxamide quantification: HPLC-UV, GC-MS, and LC-MS/MS.

Mechanistic Overview of Analytical Platforms

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)

  • The Mechanism: Relies on the UV absorbance of the conjugated aromatic rings typical of the carboxamide backbone.

  • The Reality: Ideal for high-concentration formulation quality control (QC). However, it lacks the 3D selectivity required for complex biological or environmental matrices. For instance, HPLC-UV methods for boscalid typically hit a limit of detection (LOD) wall around 8.4 µg/kg (ppb) due to baseline noise from co-eluting matrix chromophores[1].

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry)

  • The Mechanism: Utilizes electron impact (EI) ionization after gas-phase separation.

  • The Reality: GC-MS provides excellent chromatographic resolution for volatile and thermally stable carboxamides, making it a staple in forensic labs analyzing seized synthetic cannabinoids[2]. However, many modern carboxamide metabolites are highly polar or thermally labile, leading to on-column degradation unless derivatized—adding unwanted variability to the sample prep workflow.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

  • The Mechanism: Employs electrospray ionization (ESI) coupled with Multiple Reaction Monitoring (MRM). The first quadrupole isolates the precursor ion, the collision cell fragments it, and the third quadrupole isolates a specific product ion.

  • The Reality: The undisputed gold standard for trace-level quantification. It bypasses the thermal stability requirements of GC-MS and offers orders of magnitude better sensitivity than HPLC-UV. Optimized UPLC-MS/MS methods for fluxapyroxad can routinely achieve limits of quantification below 0.14 µg/kg[3], while synthetic cannabinoid assays in urine easily reach 0.01 ng/mL[4].

Head-to-Head Performance Data

To objectively compare these platforms, we must look at their performance metrics across standard carboxamide assays.

Analytical ParameterHPLC-UV (Diode Array)GC-MS/MS (Electron Impact)LC-MS/MS (Electrospray MRM)
Primary Mechanism Chromophore UV absorbanceGas-phase separation + EILiquid-phase separation + ESI
Typical LOD (Boscalid/SCs) ~8.4 µg/kg (ppb)[1]1.0 – 5.0 µg/kg (ppb)[2]< 0.14 µg/kg (sub-ppb)[3]
Linear Dynamic Range 2 – 3 orders of magnitude3 – 4 orders of magnitude4 – 5 orders of magnitude
Matrix Interference High (co-eluting chromophores)Moderate (requires cleanup)Low (MRM double-mass filtering)
Analyte Prerequisites UV-absorbing chromophoreHigh volatility, thermal stabilityIonizable functional groups
Capital Cost / Run Time Low / 10–20 mins per sampleMedium / 20–30 mins per sampleHigh / 3–10 mins per sample

Method Selection Logic

Selecting the right method requires balancing matrix complexity, required sensitivity, and the thermal stability of the target carboxamide.

MethodSelection Start Carboxamide Sample Matrix Matrix Complexity? Start->Matrix Sens Sub-ppb Sensitivity? Matrix->Sens High (Biofluids, Soil) HPLC HPLC-UV (Routine QC) Matrix->HPLC Low (Pure API) Thermal Thermally Stable? Sens->Thermal Yes (< 1 ppb) Sens->HPLC No (> 10 ppb) LCMS LC-MS/MS (Gold Standard) Thermal->LCMS No / Polar Thermal->LCMS Default GCMS GC-MS/MS (Volatiles Only) Thermal->GCMS Yes

Decision tree for selecting the optimal carboxamide quantification method based on sample properties.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. Below are two field-proven methodologies. The LC-MS/MS protocol is designed for trace analysis in complex matrices, while the HPLC-UV protocol is optimized for high-throughput formulation QC.

Protocol A: Trace-Level LC-MS/MS Quantification (The Gold Standard)

Target: Fluxapyroxad in Soil/Plant Tissue or Synthetic Cannabinoids in Urine.

  • Step 1: Matrix-Matched Extraction (Modified QuEChERS)

    • Action: Extract 5g of homogenized sample with 10 mL acetonitrile containing 1% acetic acid. Add partitioning salts (4g MgSO₄, 1g NaCl).

    • Causality: Acetonitrile precipitates proteins and extracts the lipophilic carboxamides. The salts drive the phase separation (salting-out effect). Acetic acid ensures that any acidic carboxamide metabolites remain protonated and partition efficiently into the organic layer[3].

  • Step 2: Dispersive Solid Phase Extraction (dSPE) Cleanup

    • Action: Transfer the supernatant to a tube containing PSA (Primary Secondary Amine) and C18 sorbents.

    • Causality: PSA removes organic acids and polar plant pigments, while C18 removes non-polar lipids. This targeted cleanup is mandatory to minimize matrix-induced ion suppression in the ESI source.

  • Step 3: Self-Validating Internal Standard (IS) Spike

    • Action: Spike the sample with an isotopically labeled internal standard (e.g., Boscalid-d4 or AB-FUBINACA-d4) prior to extraction.

    • Causality: The IS acts as a self-validating control. Because it shares the exact physicochemical properties of the analyte, it experiences the same extraction losses and ion suppression. If the absolute peak area of the IS drops by >30% compared to a neat solvent standard, the system flags severe matrix suppression, invalidating the quantitative result and indicating that further sample dilution is required.

  • Step 4: MRM Detection

    • Action: Inject 2 µL onto a sub-2 µm C18 column. Monitor specific precursor-to-product ion transitions (e.g., m/z 343.0 → 307.0 for boscalid) using ESI+[5].

    • Causality: The double mass-filtering of MRM provides near-absolute structural confirmation, eliminating false positives from co-eluting isobaric matrix components.

Protocol B: Routine HPLC-UV Quantification (The High-Throughput Alternative)

Target: Pure Boscalid Formulation QC.

  • Step 1: Solvent Extraction & Solubilization

    • Action: Dissolve the pure formulation in a 50:50 Methanol/Water mixture.

    • Causality: Ensures complete solubilization of the active pharmaceutical ingredient (API) while remaining compatible with the initial mobile phase conditions. Injecting a sample in 100% strong organic solvent into a highly aqueous mobile phase causes peak splitting due to localized solvent mismatch at the column head.

  • Step 2: Isocratic Elution

    • Action: Run an isocratic mobile phase of 60% Acetonitrile / 40% Water at 1.0 mL/min through a standard 250 mm C18 column.

    • Causality: Isocratic conditions provide maximum retention time reproducibility for pure samples, which is essential for strict regulatory QC where retention time drift must be <1%. It also eliminates the column re-equilibration time required by gradient methods, doubling sample throughput.

  • Step 3: UV Detection at 265 nm

    • Action: Monitor absorbance at 265 nm[1].

    • Causality: This wavelength corresponds to the π-π* transition of the aromatic rings in the carboxamide backbone. It offers the best signal-to-noise ratio without dipping into the low-UV range (<220 nm), where mobile phase solvents and dissolved oxygen begin to absorb and cause baseline drift.

References

  • Source: PMC (National Center for Biotechnology Information)
  • Source: MDPI (Separations)
  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Title: Determination of boscalid, pyraclostrobin and trifloxystrobin in dried grape and apricot by HPLC/UV method Source: ResearchGate URL
  • Title: LC–MS Screening & Dissociation Methods for Pesticides Source: LabRulez LCMS URL

Sources

Structure-Activity Relationship (SAR) Comparison: Tetrahydropyran vs. Piperidine Carboxamides in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the multiparameter optimization of small-molecule therapeutics, one of the most frequent structural dilemmas encountered is the modulation of basicity and lipophilicity. The bioisosteric replacement between a piperidine ring (a basic, nitrogen-containing heterocycle) and a tetrahydropyran (THP) ring (a neutral, oxygen-containing heterocycle) is a cornerstone strategy in modern medicinal chemistry.

When these rings are linked via a carboxamide motif to a core pharmacophore, the resulting structure-activity relationship (SAR) profile shifts dramatically. This guide objectively compares the physicochemical performance, safety profiles, and target engagement trade-offs of piperidine and tetrahydropyran carboxamides, supported by field-proven experimental data and self-validating methodologies.

Physicochemical & Pharmacokinetic Profiling

The fundamental difference between piperidine and THP lies in their electronic distribution and protonation state at physiological pH (7.4). Piperidine possesses a secondary or tertiary aliphatic amine (depending on substitution) with a typical pKa of 9.5–10.5, rendering it almost entirely protonated (cationic) in systemic circulation. In contrast, tetrahydropyran is an ether-based ring that remains strictly neutral.

This single atom swap (N vs. O) dictates the molecule's entire pharmacokinetic destiny.

Table 1: Comparative Physicochemical Properties
PropertyPiperidine CarboxamideTetrahydropyran (THP) CarboxamideImpact on Drug Design
Charge State (pH 7.4) Cationic (+1)Neutral (0)Dictates aqueous solubility, membrane permeability, and volume of distribution.
pKa (Conjugate Acid) ~9.5 - 10.5N/A (Non-basic)THP eliminates pH-dependent partitioning across biological membranes.
Hydrogen Bonding 1 Donor (if 2° amine), 1 Acceptor0 Donors, 1 Acceptor (Ether oxygen)Alters binding site engagement (salt bridge vs. dipole interaction).
hERG Liability High (Basic amine traps in channel)Low (Lacks positive charge)THP is a primary strategy to rescue cardiovascular toxicity.
Metabolic Stability Susceptible to N-oxidation / N-dealkylationSusceptible to α -oxidation (CYP450)THP improves stability if N-metabolism is the primary clearance route.

Case Study 1: Mitigating hERG Toxicity and Zwitterionic Character

One of the most critical reasons to transition from a piperidine carboxamide to a THP carboxamide is the mitigation of off-target cardiovascular toxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The inner cavity of the hERG channel contains aromatic residues (Tyr652, Phe656) that readily interact with hydrophobic moieties, while polar residues at the base of the pore form strong electrostatic interactions with protonated basic amines.

A landmark study on P2Y14 receptor antagonists demonstrated this perfectly[1]. The initial hit compounds contained a basic piperidine ring which, when combined with a carboxylic acid elsewhere on the molecule, created a zwitterion. These piperidine derivatives exhibited rapid in vivo clearance and unacceptable hERG inhibition. By replacing the piperidine moiety with neutral bioisosteres—including tetrahydropyran and isoxazole derivatives—the researchers successfully abolished the zwitterionic character. The resulting neutral carboxamides maintained moderate to high receptor affinity while drastically reducing hERG inhibition (IC50 > 30 µM)[1].

SAR_Workflow Start Hit Compound (Piperidine Carboxamide) hERG hERG Liability Assay (Fluorescence Polarization) Start->hERG HighTox High hERG Inhibition (IC50 < 1 µM) hERG->HighTox LowTox Low hERG Inhibition (IC50 > 30 µM) hERG->LowTox Bioisostere Bioisosteric Replacement (Tetrahydropyran Carboxamide) HighTox->Bioisostere Affinity Target Affinity Assay (SPR / Enzymatic) Bioisostere->Affinity Success Lead Candidate (Optimized SAR) Affinity->Success Affinity Retained Fail Loss of Affinity (Salt Bridge Required) Affinity->Fail Affinity Lost

Figure 1: SAR decision tree for mitigating hERG liability via THP bioisosteric replacement.

Case Study 2: Target Affinity Trade-offs

While replacing piperidine with THP is excellent for safety, it can sometimes be detrimental to efficacy. If the target protein's binding pocket specifically requires a salt bridge with an aspartate or glutamate residue, removing the basic nitrogen will result in a precipitous drop in potency.

This phenomenon was observed during the development of Apurinic/Apyrimidinic Endonuclease 1 (APE1) inhibitors[2]. Researchers synthesized a lead compound featuring a piperidine ring that displayed low micromolar APE1 inhibition. To explore the SAR, they replaced the piperidine nitrogen with an oxygen atom, yielding the tetrahydropyran analog. The THP derivative retained only minimal efficacy (active only at the highest tested concentrations), proving that the basic nitrogen was essential for optimal target engagement in this specific active site[2].

Receptor_Interaction cluster_pip Piperidine Carboxamide cluster_thp Tetrahydropyran Carboxamide Pip Piperidine Ring (Protonated Nitrogen) Asp Receptor Aspartate (Negative Charge) Pip->Asp Strong Salt Bridge THP Tetrahydropyran Ring (Neutral Oxygen) Receptor Receptor Pocket (Hydrophobic/H-bond) THP->Receptor Weak H-Bond / VdW

Figure 2: Differential receptor binding modalities of piperidine versus tetrahydropyran rings.

Experimental Methodologies

To objectively evaluate these SAR differences in your own drug discovery program, the following self-validating protocols should be employed.

Protocol 1: Parallel Synthesis of Carboxamide Bioisosteres

This protocol ensures the robust generation of both analogs for direct comparison, utilizing a self-validating LC-MS checkpoint.

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Validation Checkpoint: Stir for 15 minutes at room temperature. An aliquot analyzed by LC-MS must show >90% conversion to the activated ester intermediate.

  • Coupling: Split the reaction mixture into two vials. To Vial A, add piperidine-4-amine (1.2 eq). To Vial B, add tetrahydropyran-4-amine (1.2 eq). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & QC: Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

    • Validation Checkpoint: Confirm final compound identity via 1H -NMR and ensure purity is >95% via analytical UPLC-MS before proceeding to biological assays.

Protocol 2: In Vitro hERG Fluorescence Polarization Assay

To validate the safety improvement of the THP analog, a competitive binding assay is required.

  • Reagent Preparation: Prepare a master mix containing hERG membrane preparations and a TAMRA-labeled hERG tracer ligand in assay buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1 mM EGTA, pH 7.4).

  • Compound Plating: In a 384-well black microplate, dispense the piperidine and THP carboxamide analogs in a 10-point dose-response format (e.g., 0.01 µM to 30 µM).

  • Incubation & Reading: Add the membrane/tracer master mix to the compounds. Incubate in the dark at room temperature for 2 hours. Read fluorescence polarization (mP) on a microplate reader (Ex: 540 nm, Em: 590 nm).

  • System Validation:

    • Positive Control: Include Dofetilide; the assay is only valid if the calculated IC50 is between 5–15 nM.

    • Robustness: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Dofetilide (positive control). The assay is validated if Z' > 0.5.

Conclusion & Strategic Recommendations

The decision to utilize a piperidine versus a tetrahydropyran carboxamide should never be arbitrary.

  • Choose Piperidine when your structural biology data (e.g., X-ray crystallography or cryo-EM) explicitly shows a requirement for a salt bridge with an acidic residue in the binding pocket, and when your molecule's overall lipophilicity (LogP) is low enough to buffer the hERG liability.

  • Choose Tetrahydropyran (THP) when you have established target engagement but are suffering from high in vivo clearance, poor membrane permeability due to ionization, or unacceptable cardiovascular toxicity profiles. The THP ring will elegantly strip away the zwitterionic or highly basic character while maintaining the exact steric bulk and spatial geometry of the 6-membered ring.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Journal of Medicinal Chemistry URL:[Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors Journal of Medicinal Chemistry URL:[Link]

Sources

Validation of Histone Demethylase (KDM4B/Pfjmj3) as a Novel Therapeutic Target for 4-(Carboxamido)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

The eradication of malaria requires multipronged pharmacological strategies, most notably the development of transmission-blocking agents capable of neutralizing the sexual stages (gametocytes) of Plasmodium falciparum[1]. Historically, standard-of-care antimalarials have prioritized the clearance of asexual blood-stage parasites, leaving late-stage (Stage IV/V) gametocytes unaffected and allowing human-to-mosquito transmission to persist.

Recent hit-to-lead optimization campaigns have identified 4-(carboxamido)benzoic acid derivatives —specifically 2-([1,1'-biphenyl]-4-carboxamido)benzoic acid scaffolds—as highly potent, transmission-selective antimalarial epidrugs[1]. These compounds exert single-digit nanomolar activity against late-stage gametocytes by targeting histone post-translational modifications, specifically through the inhibition of the human histone lysine demethylase KDM4B and its Plasmodium ortholog, Pfjmj3[1][2].

This guide objectively compares the performance of these novel derivatives against legacy alternatives and provides validated, step-by-step experimental protocols for target engagement and phenotypic screening.

Mechanistic Overview: The Epigenetic Causality

To understand why 4-(carboxamido)benzoic acid derivatives succeed where traditional antimalarials fail, we must examine the epigenetic regulation of gametocytogenesis.

Gametocyte maturation requires massive transcriptional reprogramming driven by the dynamic methylation and demethylation of histone tails (e.g., H3K9me3, H3K36me3). Pfjmj3, a Jumonji domain-containing histone demethylase, acts as a critical epigenetic eraser in P. falciparum[1][2]. By competitively binding to the active site of Pfjmj3, 4-(carboxamido)benzoic acid derivatives prevent the removal of repressive methyl marks. This sustained repression halts the transcription of genes essential for Stage IV/V maturation and exflagellation, effectively sterilizing the parasite and blocking transmission[3].

Pathway Derivative 4-(Carboxamido)benzoic Acid Derivatives Target Pfjmj3 / KDM4B (Histone Demethylase) Derivative->Target Inhibits Active Site Histone Histone Methylation (H3K9me3 / H3K36me3) Target->Histone Demethylates (Normal State) GeneExp Gametocyte-Specific Gene Expression Target->GeneExp Repressed by Inhibition Histone->GeneExp Regulates Transcription Maturation Stage IV/V Gametocyte Maturation GeneExp->Maturation Drives Development Transmission Human-to-Mosquito Transmission Maturation->Transmission Enables Vector Infection

Figure 1: Epigenetic mechanism of Pfjmj3 inhibition by 4-(carboxamido)benzoic acid derivatives.

Comparative Performance Analysis

When evaluating novel chemotypes, it is critical to benchmark them against both standard-of-care drugs and generic tool compounds. Table 1 compares a frontrunner 4-(carboxamido)benzoic acid derivative (Compound 29a/b series, featuring a crucial fluorine atom at the C5 position of the benzoic acid moiety[3]) against Primaquine (the only WHO-approved transmission-blocking antimalarial), Artemisinin, and ML324 (a generic KDM inhibitor)[2].

Table 1: Pharmacological and Phenotypic Comparison of Antimalarial Agents

Metric / Parameter4-(Carboxamido)benzoic Acid DerivativePrimaquine (Standard of Care)Artemisinin (Standard of Care)ML324 (Generic KDM Inhibitor)
Primary Target Pfjmj3 / KDM4B[1]Unknown / MitochondrialPfPI3K / HemeViral/Host KDMs[2]
Stage IV/V Gametocyte IC₅₀ < 10 nM (Single-digit)[1]~ 1,000 nM> 5,000 nM (Inactive)~ 800 nM
Transmission Blocking High (Oocyst reduction)[3]HighLowModerate
Microsomal Stability High (>85% remaining at 30 min)[1]ModerateLow (Short half-life)Low
Toxicity / Liabilities Low (Favorable solubility)[1]High (Hemolysis in G6PD deficiency)LowOff-target epigenetic effects

Key Takeaway: The 4-(carboxamido)benzoic acid scaffold provides a massive leap in potency against late-stage gametocytes compared to artemisinin, while avoiding the severe hemolytic liabilities associated with primaquine. Furthermore, structure-activity relationship (SAR) studies indicate that optimizing the amide/sulfonamide linker and halogenation (e.g., C5-fluorine) drastically improves microsomal stability[1][3].

Experimental Validation Protocols

To ensure scientific integrity, the validation of this therapeutic target requires a self-validating system: phenotypic screening must be directly correlated with biophysical target engagement. Below are the core methodologies required to validate 4-(carboxamido)benzoic acid derivatives.

Protocol 1: Stage-Specific Gametocytocidal Assay (Phenotypic Validation)

Purpose: To quantify the viability of late-stage (IV/V) P. falciparum gametocytes following compound exposure.

  • Parasite Culture: Culture transgenic P. falciparum NF54 reporter lines (e.g., expressing luciferase under a gametocyte-specific promoter) in human erythrocytes at 4% hematocrit.

  • Gametogenesis Induction: Induce gametocytogenesis by starving the culture (withholding fresh erythrocytes) and treating with 50 mM N-acetylglucosamine (NAG) for 3–5 days to clear asexual stages.

  • Compound Plating: Dispense the 4-(carboxamido)benzoic acid derivatives into 384-well plates using a 10-point, 3-fold serial dilution (starting concentration: 10 μM).

  • Incubation: Add purified Stage IV/V gametocytes to the plates and incubate for 72 hours at 37°C under hypoxic conditions (5% O₂, 5% CO₂, 90% N₂).

  • Readout: Add a luciferase substrate reagent (e.g., Bright-Glo™). Measure luminescence using a multi-mode microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Causality note: A reduction in luminescence directly correlates with a reduction in ATP production, signifying gametocyte death.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Purpose: To prove that the phenotypic death observed in Protocol 1 is caused by direct binding of the derivative to the Pfjmj3 target inside the intact parasite.

  • Lysate Preparation: Harvest 10⁹ Stage IV/V gametocytes. Lyse using freeze-thaw cycles in a non-denaturing buffer supplemented with protease inhibitors.

  • Compound Incubation: Divide the lysate into two aliquots. Treat one with the 4-(carboxamido)benzoic acid derivative (at 10x IC₅₀) and the other with DMSO (vehicle control). Incubate for 30 minutes at room temperature.

  • Thermal Profiling: Aliquot the treated and control lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Separation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to separate the precipitated (denatured) proteins from the soluble fraction.

  • Detection: Run the soluble fractions on an SDS-PAGE gel and perform a Western blot using an anti-Pfjmj3 primary antibody.

  • Data Analysis: Plot the band intensities against temperature. Causality note: Ligand binding thermodynamically stabilizes the target protein. A rightward shift in the melting temperature (ΔTm > 2°C) in the compound-treated group confirms direct target engagement.

Workflow Step1 Compound Synthesis & Library Prep Step2 In vitro Gametocytocidal Assay (Stage IV/V) Step1->Step2 Phenotypic Screen Step3 Target Engagement (CETSA on Pfjmj3) Step2->Step3 Hit Selection Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Mechanism Validation Step5 Standard Membrane Feeding Assay (SMFA) Step4->Step5 Lead Optimization

Figure 2: Hit-to-lead validation workflow for transmission-blocking antimalarial agents.

Conclusion & Future Outlook

The validation of histone demethylases (KDM4B/Pfjmj3) as therapeutic targets represents a paradigm shift in antimalarial drug discovery. 4-(carboxamido)benzoic acid derivatives have proven to be highly effective epidrugs, capable of bypassing the limitations of traditional asexual-stage inhibitors by directly sterilizing transmissible gametocytes[1].

Future development should focus on refining the pharmacokinetic profiles of these derivatives. Specifically, exploring bioisosteric replacements for the biphenyl moiety and optimizing the position of halogen substituents (such as the C5-fluorine) will be critical for maximizing oral bioavailability while maintaining single-digit nanomolar potency[3].

References

  • Title: New Transmission-Selective Antimalarial Agents through Hit-to-Lead Optimization of 2-([1,1'-Biphenyl]-4-carboxamido)benzoic Acid Derivatives Source: ChemBioChem (2022) URL: [Link]

  • Title: Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development Source: MDPI Pharmaceuticals (2024) URL: [Link]

Sources

Comparative Analysis of the ADME Properties of Benzoic Acid Amides: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Benzoic acid amides (benzamides) represent a highly versatile pharmacophore in medicinal chemistry, serving as the structural foundation for a wide array of therapeutics, including antipsychotics, prokinetics, and epigenetic modulators (HDAC inhibitors). Despite sharing a common structural core, subtle substitutions on the benzamide ring or the amine side chain drastically alter their physicochemical properties. These structural nuances directly dictate their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

This guide provides an in-depth comparative analysis of the ADME properties of four representative benzamides—Metoclopramide, Sulpiride, Entinostat, and Itopride —and details the self-validating experimental workflows required to profile such compounds during drug development.

Comparative ADME Profiles of Key Benzamides

The ADME fate of a benzamide is governed by its lipophilicity (LogP/LogD), polar surface area (PSA), and the specific electronic nature of its basic nitrogen. Table 1 summarizes the quantitative pharmacokinetic parameters of our representative compounds.

Table 1: Physicochemical and ADME Parameters of Representative Benzamides
DrugPrimary IndicationLogP / LogDOral BioavailabilityPrimary Metabolic PathwayPrimary Excretion
Metoclopramide Antiemetic / Prokinetic~2.6~80% (High)CYP2D6 (N-dealkylation)Hepatic / Renal
Sulpiride Antipsychotic0.5725–35% (Low)MinimalRenal (Unchanged)
Entinostat Oncology (HDACi)1.79HighCYP3A4 (Oxidation)Hepatic
Itopride Prokinetic~2.0~60% (Moderate)FMO3 (N-oxidation)Hepatic (Inactive)
Absorption & Distribution: The Role of Lipophilicity

Absorption across the intestinal epithelium is heavily dependent on passive transcellular diffusion, which correlates with lipophilicity.

  • Metoclopramide and Entinostat exhibit moderate to high lipophilicity (LogP > 1.5), allowing for rapid absorption from the gastrointestinal tract and extensive tissue distribution. Metoclopramide, for instance, has a high volume of distribution (Vd ~3.5 L/kg), indicating extensive tissue penetration[1].

  • Conversely, Sulpiride contains a highly polar sulfonamide group, resulting in a low LogP of 0.57 and poor Caco-2 permeability[2]. This high hydrophilicity restricts its transcellular diffusion, leading to low and erratic oral bioavailability (25-35%) and limiting its distribution primarily to the extracellular fluid compartment[3].

Metabolism & Excretion: CYP450 vs. FMO3 Pathways

The metabolic clearance of benzamides highlights a critical design choice in medicinal chemistry: avoiding drug-drug interactions (DDIs).

  • CYP-Mediated Clearance: Metoclopramide is primarily metabolized by Cytochrome P450 2D6 (CYP2D6) via N-hydroxylation and N-deethylation[4][5]. Entinostat is similarly cleared by CYP3A4[6]. Because these enzymes are highly susceptible to inhibition or induction by co-administered drugs, these benzamides carry a higher risk of DDIs.

  • FMO-Mediated Clearance: Itopride was strategically designed with a tertiary amine (pKa ~8.4–9.8) that serves as an ideal substrate for Flavin-containing Monooxygenase 3 (FMO3) rather than CYP450 enzymes[7][8]. By shifting the metabolic burden to FMO3 (yielding an inactive N-oxide metabolite), Itopride circumvents CYP-mediated DDIs, making it significantly safer for polypharmacy patients.

  • Renal Clearance: Due to its high polarity and resistance to hepatic enzymes, Sulpiride undergoes minimal metabolism and is excreted almost entirely unchanged in the urine[9].

Metabolism Benzamide Benzoic Acid Amides (e.g., Metoclopramide, Itopride) CYP CYP450 Enzymes (CYP2D6, CYP3A4) Benzamide->CYP CYP Substrates FMO Flavin Monooxygenase (FMO3) Benzamide->FMO FMO Substrates Renal Renal Excretion (Unchanged Sulpiride) Benzamide->Renal High Polarity / Low Metabolism Met1 N-Dealkylation & Hydroxylation (Metoclopramide, Entinostat) CYP->Met1 Met2 N-Oxidation (Itopride) FMO->Met2

Divergent metabolic and excretion pathways of benzamide derivatives.

Experimental Workflows for ADME Profiling

To objectively compare these properties during lead optimization, drug development professionals rely on standardized, self-validating in vitro assays. Below are the definitive protocols for assessing absorption and metabolic stability.

Protocol 1: Caco-2 Bidirectional Permeability Assay (Absorption)

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption. By measuring both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport, researchers can calculate the Apparent Permeability ( Papp​ ) and identify active efflux (e.g., P-glycoprotein substrates)[10][11].

Self-Validation Mechanism: The integrity of the monolayer is physically validated using Transepithelial Electrical Resistance (TEER) and chemically validated using a paracellular marker (e.g., Lucifer Yellow).

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells (human colon adenocarcinoma) onto semi-permeable polycarbonate Transwell® inserts at a density of 6×104 cells/cm².

  • Differentiation: Culture the cells for 21 days in DMEM (supplemented with 10% FBS). Change the medium every 2-3 days to allow differentiation into polarized enterocytes with tight junctions and brush borders[][13].

  • Integrity Check: Prior to the assay, measure TEER. Only inserts with a TEER > 200 Ω⋅cm2 are acceptable for use[14].

  • Dosing: Wash monolayers with HBSS buffer (pH 7.4). Add the test benzamide (10 µM) to the donor compartment (Apical for A→B; Basolateral for B→A). Add blank HBSS to the receiver compartment.

  • Incubation & Sampling: Incubate at 37°C with gentle orbital shaking (50 rpm). Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate Papp​ [].

Caco2Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Diff Culture 21 Days (Differentiation) Seed->Diff TEER Measure TEER (>200 Ω·cm²) Diff->TEER Dose Dose Compound (Apical or Basolateral) TEER->Dose Sample Incubate & Sample (Time-course) Dose->Sample LCMS LC-MS/MS Quantification Sample->LCMS

Workflow for the Caco-2 bidirectional permeability assay to assess intestinal absorption.

Protocol 2: Liver Microsomal Stability Assay (Metabolism)

To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of a compound, human liver microsomes (HLMs) are utilized. HLMs contain a high concentration of phase I enzymes (CYPs, FMOs)[15][16].

Self-Validation Mechanism: A "minus-NADPH" control is run in parallel to differentiate true enzymatic metabolism from chemical instability or non-specific protein binding. High-clearance (Verapamil) and low-clearance (Warfarin) reference compounds are included to validate enzyme viability.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer[17].

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium[18].

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the wells[15].

  • Termination & Extraction: At specific time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold quenching solvent (acetonitrile containing an analytical internal standard) to precipitate proteins and halt metabolism[16].

  • Analysis: Centrifuge the quenched plates at 3000 rpm for 20 minutes at 4°C. Analyze the supernatant using LC-MS/MS to monitor the depletion of the parent compound over time and calculate t1/2​ [17].

Conclusion

The benzamide class perfectly illustrates how minor structural modifications dictate ADME outcomes. While Metoclopramide and Entinostat achieve high absorption at the cost of CYP-mediated liability, Itopride elegantly bypasses this via FMO3 metabolism. Conversely, the high polarity of Sulpiride sacrifices oral bioavailability but ensures a clean, renally cleared pharmacokinetic profile. Rigorous application of Caco-2 and microsomal stability assays remains essential for decoding these structure-property relationships during lead optimization.

References

  • Metoclopramide - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Metoclopramide - Wikipedia Source: Wikipedia URL:[Link]

  • CID mass spectra of metoclopramide and its m/z 316 metabolite Source: ResearchGate URL:[Link]

  • Sulpiride | CID 5355 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Histone Deacetylase Inhibitors as Therapeutic Agents for Cancer Therapy: Drug Metabolism and Pharmacokinetic Properties Source: Semantic Scholar URL:[Link]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors Source: Taylor & Francis Online URL:[Link]

  • Metabolism, Pharmacokinetics and Toxicity of Functional Groups Source: National Academic Digital Library of Ethiopia URL:[Link]

  • Predicted Contributions of Flavin-containing Monooxygenases to the N-oxygenation of Drug Candidates Source: Bentham Science Publishers URL: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform (Europa) URL:[Link]

  • Caco2 assay protocol Source: SQSPCDN URL:[Link]

  • Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]

  • Microsomal Stability Assay Source: Creative Bioarray URL: [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC Source: Science Alert URL:[Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models Source: MDPI URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing and Ensuring the Reproducibility of In Vitro Assays for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is long and fraught with peril. A significant contributor to late-stage failures and wasted resources is the irreproducibility of early-stage preclinical data. An in vitro assay that cannot be reliably reproduced is not merely an inconvenience; it is a source of misinformation that can derail entire research programs.

This guide provides a framework for assessing and systematically improving the reproducibility of in-tissues assays. As a senior application scientist, my perspective is built on the principle that a robust assay is a self-validating system. We will move beyond simply listing protocol steps to dissecting the causality behind experimental choices, ensuring that every component—from the cells to the final data analysis—contributes to a foundation of trustworthy and reproducible results.

Pillar 1: The Biological System - Cell Line Integrity and Culture Conditions

The biological system is the most dynamic and potentially variable component of an in vitro assay. Inconsistencies here will invariably cascade, creating unreliable data regardless of how well-controlled other parameters are.

The Crisis of Cell Identity: Authentication is Non-Negotiable

The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[1][3] This method generates a unique genetic fingerprint for a cell line, which can be compared against reference databases to confirm its identity.[2][4] Authentication is not a one-time event; it should be performed when a new cell line is acquired, before beginning major experiments, and at regular intervals during long-term use.[1] Many journals and funding agencies now mandate STR profiling data for this reason.[3]

Experimental Protocol 1: Human Cell Line Authentication using STR Profiling

Objective: To verify the identity of a human cell line by generating a unique DNA fingerprint and comparing it to a reference database.

Methodology:

  • Sample Preparation:

    • Culture cells to be tested to reach approximately 80% confluency.

    • Harvest a pellet of 1-2 million cells by trypsinization followed by centrifugation.

    • Wash the cell pellet twice with Phosphate-Buffered Saline (PBS) to remove any residual media.

    • Store the cell pellet at -80°C or proceed directly to DNA extraction.

  • Genomic DNA Extraction:

    • Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer’s instructions.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio should be ~1.8).

  • PCR Amplification of STR Loci:

    • Prepare a PCR master mix using a validated commercial STR profiling kit (e.g., Promega GenePrint® 10 System, Thermo Fisher GlobalFiler™). These kits typically amplify multiple STR loci simultaneously.

    • Add 1-2 ng of the extracted genomic DNA to the master mix.

    • Perform PCR amplification using the thermal cycling conditions specified in the kit's protocol.

  • Fragment Analysis:

    • The PCR products (fluorescently labeled DNA fragments) are separated by size using capillary electrophoresis on a genetic analyzer.

    • The resulting data is analyzed using specialized software (e.g., GeneMapper) to determine the allele sizes for each STR locus.

  • Data Comparison:

    • Compare the generated STR profile to the reference profile for the expected cell line from a reputable cell bank database (e.g., ATCC, DSMZ).

    • An algorithm is used to calculate the percent match. A match of ≥80% typically confirms the identity of the cell line.

The Hidden Variable: Culture Conditions

Even authenticated cells can yield variable results due to "phenotypic drift" during continuous passaging or inconsistencies in their environment.[5] Chief among these environmental factors is the use of animal serum.

Fetal Bovine Serum (FBS): A Reproducibility Challenge FBS is a complex, undefined mixture of over 1,000 components, including proteins, lipids, hormones, and growth factors.[6] Its composition varies significantly from lot to lot, influenced by factors like donor animal genetics, diet, and processing methods.[7] This variability is a major source of irreproducibility in cell-based assays.[8][9] A new lot of FBS can alter cell growth rates, morphology, and even the potency of a test compound.[10]

Comparison of Serum Approaches

FeatureStandard FBS ApproachBest Practice: Qualified FBS or Serum-Free Media
Consistency Low. High lot-to-lot variability.[6][7]High. Each lot is pre-screened, or variability is eliminated with defined media.
Risk of Artifacts High. Undefined components can interact with test compounds.[10]Low. Reduced or eliminated undefined components.
Reproducibility Poor. Experiments across different lots are not comparable.[8]High. Ensures long-term consistency of the biological system.
Cost & Effort Low initial cost, but high hidden costs from failed/repeated experiments.Higher upfront cost/effort for qualification or transition, but lower long-term costs.

Experimental Protocol 2: Qualification of a New Fetal Bovine Serum (FBS) Lot

Objective: To ensure a new lot of FBS supports cell growth and assay performance comparably to a previously validated "gold standard" lot before its widespread use.

Methodology:

  • Obtain Samples: Request several samples from different lots from your supplier. Always retain a sufficient quantity of your current, validated lot to use as a control during qualification.

  • Parallel Culture:

    • Thaw a vial of your primary cell line of interest.

    • Split the culture into parallel flasks. Culture one set with media supplemented with the current "gold standard" FBS lot and the other sets with media supplemented with each new test lot (at the same concentration, e.g., 10%).

    • Culture the cells for at least three passages.

  • Performance Assessment:

    • Growth Rate: At each passage, count the cells and calculate the population doubling time. The new lot should support a doubling time within 10-15% of the gold standard lot.

    • Morphology: Visually inspect the cells daily via microscopy. Note any changes in cell shape, size, or adherence.

    • Plating Efficiency: Perform a colony formation or plating efficiency assay to assess the ability of single cells to survive and proliferate.

    • Assay-Specific Performance: Run your primary functional assay (e.g., a cytotoxicity assay with a reference compound). The EC50/IC50 value obtained using the new FBS lot should be within a predefined acceptable range (e.g., ± 2-fold) of the value obtained with the gold standard lot.

  • Selection and Reservation: Based on the combined results, select the best-performing new lot. Contact the supplier to reserve a large quantity of this specific lot to ensure consistency for future experiments.[8]

Pillar 2: The Protocol - Standardizing Execution to Minimize Human Error

Even with perfect cells and reagents, the physical execution of an assay protocol is a significant source of variability. Pipetting, a seemingly simple task, is a frequent culprit.

Manual vs. Automated Liquid Handling

Manual pipetting is subject to inter-operator and intra-operator variability, which can increase with fatigue.[11][12] This is especially problematic in high-throughput screening (HTS) where thousands of wells are processed. Automated liquid handlers, by contrast, offer a level of precision and consistency that is unachievable by hand.[13][14]

Comparison of Liquid Handling Methods

ParameterManual PipettingAutomated Liquid Handling
Throughput Low to medium.[11]High to ultra-high.[14]
Reproducibility Operator-dependent, lower consistency.[11]Highly consistent, eliminates operator variability.[13]
Precision (CV%) Higher, especially at low volumes.Excellent (<10% CV at 1 µL is achievable).[13]
Error Risk Higher risk of mistakes, cross-contamination, and fatigue-related errors.[11]Minimal risk of pipetting errors and contamination.[14]
Ergonomics High risk of repetitive strain injuries (RSI).[14]Eliminates RSI risk for the operator.[13]
Best For Small-scale experiments, assay development.[11]HTS, large-scale studies, and routine assays requiring high precision.[13]

While the initial investment in automation can be significant, the long-term gains in data quality, throughput, and reduced reagent waste often provide a substantial return on investment.[11][15]

Diagram 1: Assay Reproducibility Workflow

This diagram illustrates the core pillars that must be addressed to build a reproducible in vitro assay. Each pillar is interconnected, emphasizing that a failure in one area compromises the entire system.

G cluster_0 Core Pillars of Assay Reproducibility cluster_1 System Inputs cluster_2 System Outputs P1 Pillar 1: Biological System P4 Pillar 4: Data Analysis & QC P1->P4 P2 Pillar 2: Reagents & Consumables P2->P4 P3 Pillar 3: Protocol Execution P3->P4 Output Reproducible, Reliable Data P4->Output Input Novel Chemical Entity Input->P1 Input->P2 Input->P3

Caption: A workflow outlining the four essential pillars for ensuring in vitro assay reproducibility.

Pillar 3: Reagents and Reference Compounds

Beyond serum, all reagents are potential sources of variability.[16] A self-validating assay must include controls that benchmark its performance over time. This is achieved through the consistent use of reference compounds.

A reference compound is a chemical with a known and well-characterized activity in the assay (e.g., a known inhibitor for an enzyme assay or a known cytotoxic agent for a cell viability assay).[17][18] This compound should be run in every experiment, ideally as a full dose-response curve.

The Role of Reference Compounds:

  • Performance Monitoring: The EC50/IC50 of the reference compound serves as a key performance indicator. A significant drift in this value over time signals a problem with the assay system (e.g., cell phenotype drift, reagent degradation).[19]

  • Assay Validation: They are critical for validating that the assay can reliably detect the expected biological activity.[17][20]

  • Data Normalization: Results for test compounds can be normalized relative to the activity of the reference compound, aiding in the comparison of data across different experiments.

Diagram 2: Decision Tree for Cell Line Quality Control

This decision tree provides a logical workflow for maintaining cell line integrity, a foundational step for any cell-based assay.

G decision decision process process stop_node stop_node start_node New Cell Line Received p1 Quarantine Cells start_node->p1 d1 From Reputable Cell Bank? p2 Perform STR Profile Authentication d1->p2 Yes d1->p2 No p1->d1 d2 Profile Matches Reference? p2->d2 p3 Expand & Create Master Cell Bank (MCB) d2->p3 Yes stop1 Discard Cells. Source New Stock. d2->stop1 No p4 Create Working Cell Banks (WCB) p3->p4 p5 Test for Mycoplasma p4->p5 d3 Mycoplasma Negative? p5->d3 p6 Release for Assay Use d3->p6 Yes stop2 Treat or Discard d3->stop2 No

Caption: A decision workflow for new cell line intake and quality control verification.

Pillar 4: Data Analysis and Interpretation

The final pillar of reproducibility lies in how data is collected, analyzed, and quality-controlled. Standardized statistical methods and objective acceptance criteria are essential.

Key Metrics for Assay Reproducibility:

  • Coefficient of Variation (%CV): Measures the relative variability within replicate measurements. For most assays, intra-plate %CV should be <15%.

  • Z'-factor (Z-prime): Used in high-throughput screening to assess the quality of an assay. It measures the separation between the dynamic range of positive and negative controls. An assay with a Z' > 0.5 is considered robust and suitable for HTS.

  • Standard Operating Procedures (SOPs): Every aspect of the assay, from cell culture to data analysis, should be documented in detailed SOPs.[5] This ensures that the process is standardized and can be followed consistently by different operators and over time.

Conclusion: Building a Culture of Reproducibility

Assessing and ensuring the reproducibility of in vitro assays is not a one-time validation event but an ongoing process of vigilance. By systematically addressing the core pillars—the biological system, the protocol, the reagents, and the data analysis—we can build self-validating assay systems. This approach transforms reproducibility from an elusive ideal into a tangible and achievable standard. Embracing this rigor is fundamental to increasing the efficiency of the drug discovery pipeline and, ultimately, to the integrity of our science.

References

  • The Impact of Serum and Serum-derived Undefined Biologic Modifiers in Cell Culture. (2017). Thermo Fisher Scientific.
  • How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes. (2025). Promega.
  • Standards for Cell Line Authentic
  • The Advantage of Automatic Pipetting Over Manual Pipetting. (2024). Bio Molecular Systems.
  • Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. (2000). Toxicological Sciences, Oxford Academic.
  • Benefits of Using a liquid Handler over Manual Pipetting. (n.d.). LinkedIn.
  • Cell Line Authentication. (n.d.). National Institute of Standards and Technology (NIST).
  • Cell Line Authentication Methods for Reliable Mammalian Cell Culture. (2026). BOC Sciences.
  • Manual Pipetting vs Automatic: Advantages of Autom
  • Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. (n.d.). ALTEX.
  • How Serum Quality Influences Cell Culture Outcomes: Key Factors for Reliable and Reproducible Results. (2025). Seamless Bio.
  • Best Practices for Cell Line Authentic
  • Workflow for defining reference chemicals for assessing performance of in vitro assays. (n.d.). PubMed.
  • In vitro test systems and their limit
  • Statistical methods and software for validation studies on new in vitro toxicity assays. (2014). PubMed.
  • Liquid Handling Systems Explained: From Manual Pipetting to Autom
  • Rethinking ELISA pipetting routines in small-scale labs. (2025). SelectScience.
  • Statistical methods for in vitro cell survival assays. (n.d.). PubMed.
  • What are the disadvantages of using serum in cell culture? (2020).
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience.
  • Moving away from animal use: Overcoming the challenges associated with switching to alternative approaches. (2020). British Toxicology Society.
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
  • Factors affecting test reproducibility among laboratories. (n.d.).
  • Advancing predictive toxicology: overcoming hurdles and shaping the future. (2025). Digital Discovery (RSC Publishing).
  • Advancing predictive toxicology: overcoming hurdles and shaping the future. (2025). University of Cambridge.
  • Decreasing variability in your cell culture. (2018). Taylor & Francis Online.
  • Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitig
  • In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). Frontiers.
  • Treating Cells as Reagents to Design Reproducible Assays. (2021). PubMed.
  • Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Str
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2025).
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed.
  • In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). PubMed.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • What statistical methods can I use to test the reproducibility of my data? (2021).

Sources

Safety Operating Guide

Operational Guide: Safe Handling and RCRA-Compliant Disposal of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical logistics, we provide drug development professionals with field-proven, regulatory-compliant operational plans. Handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific physicochemical and biological properties of the compound.

This guide details the operational safety, spill response, and Resource Conservation and Recovery Act (RCRA) compliant disposal procedures for 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid .

Chemical Profiling and Hazard Causality

4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid is a highly specialized substituted organic acid. Structurally, it consists of a benzoic acid moiety linked via an amide bond to a tetrahydropyran ring.

Mechanistic Insight: In medicinal chemistry, this structural motif is frequently utilized as a critical intermediate or active ligand in the synthesis of histone deacetylase (HDAC) inhibitors, glycogen synthase kinase 3 (GSK3) inhibitors, and EP4 receptor antagonists[1][2][3]. Because it is a biologically active precursor designed to interact with specific cellular targets, it poses a distinct environmental and toxicological risk compared to simple, naturally occurring organic acids.

While simple water-soluble carboxylic acids or amino acids might occasionally be permitted for drain disposal under specific local guidelines[4], the pharmacological potential and structural stability of this compound strictly prohibit such methods. Untreated laboratory chemical disposal into landfills or municipal water systems can lead to severe ground and surface water contamination[5].

Quantitative Data & Operational Implications
Chemical PropertyValue / DescriptionOperational Implication
Chemical Class Substituted Organic Acid / AmideWeakly acidic; incompatible with strong bases and strong oxidizers[6].
Physical State Solid (Powder/Crystalline)Risk of aerosolization; requires local exhaust ventilation or respiratory protection during bulk handling.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)[7]Liquid waste streams must be segregated into compatible organic solvent carboys.
RCRA Status Unlisted, but managed as HazardousMust be treated as biologically active waste; requires high-temperature incineration[8].

Operational Safety & Spill Response Protocol

A self-validating safety protocol ensures that every step inherently verifies the success of the previous one. When handling this compound, the primary risks are inhalation of the active powder and accidental environmental release.

Step-by-Step Spill Response Methodology
  • Isolate and Assess: Immediately isolate the spill area. Verify that no strong oxidizers (e.g., nitrates, permanganates) are in the vicinity, as organic compounds can form dangerous, easily oxidized combinations[6].

  • Don Appropriate PPE: Equip nitrile gloves (which provide excellent resistance to the polar aprotic solvents often used to dissolve this compound), safety goggles, and a NIOSH-approved N95/P100 particulate respirator to prevent inhalation of pharmacologically active dust.

  • Suppress Aerosolization: Do not dry sweep. Lightly moisten the spilled powder with a compatible, low-toxicity solvent (e.g., dilute isopropanol or water) to bind the particulates.

  • Mechanical Collection: Use non-sparking tools to collect the moistened material. Place the collected waste into a chemically compatible, sealable primary container (e.g., a High-Density Polyethylene (HDPE) wide-mouth bottle).

  • Decontamination: Wash the spill surface with a mild alkaline detergent to neutralize residual traces of the benzoic acid derivative, followed by a thorough water rinse.

RCRA-Compliant Disposal Procedures

The Environmental Protection Agency (EPA) mandates stringent hazardous waste management standards under the RCRA, specifically focusing on Land Disposal Restrictions (LDR) to prevent groundwater pollution[5]. Because 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid contains stable amide bonds and aromatic rings, it requires complete thermal destruction.

The most compliant and secure method for disposing of this chemical is Lab-Pack Waste Disposal followed by Licensed Incineration [5][8].

Step-by-Step Lab-Pack Disposal Workflow
  • Waste Segregation & Characterization: Separate the waste based on its physical state (solid powder vs. dissolved in solvent). Ensure the waste is strictly segregated from incompatible chemicals, particularly strong oxidizers and strong acids[6].

  • Primary Containment: Transfer solid waste and contaminated consumables (e.g., weighing boats, spatulas, gloves) into sealable HDPE containers. For liquid solutions (e.g., the compound dissolved in DMSO), transfer to designated, clearly labeled organic solvent waste jugs.

  • Secondary Containment (Lab-Packing): Over-pack the small primary containers into a larger, DOT-approved secondary drum. Carefully pad all void spaces with an inert, non-combustible absorbent material (such as vermiculite). This padding acts as a self-validating safety mechanism: it prevents mechanical breakage during transit and immediately absorbs any potential leaks[5].

  • Regulatory Labeling: Affix compliant hazardous waste labels to the secondary drum. Clearly state the chemical identity, the accumulation start date, and the specific hazard class (e.g., "Toxic - Pharmacologically Active Organic Acid").

  • Manifesting and Incineration: Coordinate with a licensed environmental services provider to transport the lab-pack. The final destination must be an EPA-approved facility capable of high-temperature incineration, which will thermally cleave the organic framework and eliminate all biological activity[8].

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing this specific chemical waste, ensuring compliance from generation to final destruction.

DisposalWorkflow A Waste Generation: 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid B Determine Physical State A->B C Solid Powder/Crystals B->C D Liquid Solution (e.g., DMSO/DMF) B->D E Primary Containment: Sealable HDPE Container C->E F Primary Containment: Compatible Solvent Waste Jug D->F G Lab-Pack Preparation: Over-pack with Inert Padding E->G F->G H Licensed RCRA Facility: High-Temperature Incineration G->H

RCRA-compliant disposal workflow for 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid.

References

  • Achiral Derivatives of Hydroxamate AR-42 Potently Inhibit Class I HDAC Enzymes and Cancer Cell Proliferation Journal of Medicinal Chemistry - ACS Publications[Link]

  • HK40076200A - Prostaglandin e2 (pge2)
  • Laboratory Chemical Disposal Environmental Marketing Services [Link]

  • CHEMICAL HYGIENE PLAN Delran Township School District[Link]

  • Review of Chemical Disposal Procedures Manajemen Keuangan Bisnis (Flinn Scientific Guidelines) [Link]

Sources

Personal protective equipment for handling 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoic Acid

In modern drug discovery, substituted benzamides and tetrahydropyran (THP) derivatives are frequently utilized as 1[1]. As a Senior Application Scientist, I approach the handling of specialized compounds like 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid through the lens of mechanistic hazard assessment. Because exhaustive toxicological data for highly specific proprietary intermediates is often unavailable, we must extrapolate safety parameters from its constituent functional groups to build a self-validating safety system.

The precursor molecule, 2, is a documented Category 2 skin and eye irritant, and a Category 3 respiratory tract irritant[2]. Similarly,3 are known to cause severe respiratory tract irritation, requiring strict airborne particulate control[3]. The amide linkage in our target compound increases lipophilicity, which can facilitate rapid dermal penetration if dissolved in organic solvents.

Mechanistic Hazard Assessment & Causality

Understanding why a hazard exists is the first step in mitigating it.

  • Aerosolized Particulates: As a solid organic acid, the primary exposure vector during weighing is the inhalation of crystalline dust. Carboxylic acids interact with the mucosal membranes of the respiratory tract, causing rapid pH-dependent tissue irritation and inflammation.

  • Solvent-Mediated Dermal Penetration: When preparing assay stock solutions, researchers typically dissolve this compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as aggressive transdermal carriers. If a splash occurs, the solvent will drag the lipophilic THP-benzamide directly through the stratum corneum. Standard latex or thin nitrile gloves fail rapidly against DMSO.

  • Ocular Damage: The acidic nature of the benzoic acid moiety means that even microscopic dust particles can cause severe corneal irritation upon contact with tear fluid.

Quantitative PPE Specifications

To counter these specific mechanistic hazards, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection (Solid) Double-layered Nitrile (min 0.11mm thickness)Prevents physical penetration of solid powder. Double layering ensures integrity if the outer glove snags on laboratory equipment.
Hand Protection (Liquid) Neoprene or Butyl Rubber over NitrileRequired when handling the compound in DMSO/DMF. Neoprene provides a significantly longer breakthrough time against polar aprotic solvents compared to nitrile.
Eye/Face Protection ANSI Z87.1 tight-fitting safety gogglesStandard safety glasses leave gaps at the brow and cheeks. Tight-fitting goggles prevent the ingress of fine, floating crystalline dust and solvent splashes.
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorMandatory if handling >1g outside of a closed ventilated system to prevent inhalation of irritating carboxylic acid dust.
Body Protection Fluid-resistant lab coat with Tyvek® sleevesPrevents the accumulation of static-charged powder on personal clothing, which could result in secondary exposure outside the lab.

Operational Workflow & Handling Protocol

Trustworthiness in safety relies on reproducible, step-by-step methodologies. Do not deviate from this sequence.

Phase 1: Environmental Setup & Donning

  • Ventilation Verification: Ensure the laboratory Fume Hood or Ventilated Balance Enclosure (VBE) is operational with a face velocity between 80–100 feet per minute (fpm).

  • Static Mitigation: Organic powders hold static charges. Place an anti-static zero-ionizer fan inside the VBE. This prevents the compound from aerosolizing and clinging to gloves during transfer.

  • Donning Sequence: Inspect all PPE. Don the lab coat, inner nitrile gloves, safety goggles, and respirator (if applicable). Finally, don the outer gloves, ensuring the cuffs are pulled over the lab coat sleeves to eliminate skin exposure at the wrists.

Phase 2: Weighing and Transfer

  • Place the sealed source container of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid into the center of the VBE.

  • Tare an anti-static polymer weigh boat.

  • Using a grounded, stainless-steel spatula, slowly transfer the required mass. (Causality Note: Avoid plastic spatulas; the triboelectric effect will cause the powder to scatter uncontrollably).

  • Seal the primary container before removing it from the enclosure.

Phase 3: Decontamination and Spill Response

  • Solid Spills: Never use a brush or dry sweep, which will aerosolize the irritant. Instead,4 to minimize spreading and suppress dust generation[4]. Wipe inward toward the center of the spill.

  • Surface Neutralization: Wash the contaminated surface with a mild basic solution (e.g., 5% Sodium Bicarbonate). This converts the residual benzoic acid into its highly water-soluble sodium salt, allowing for easy removal. Follow with a 70% ethanol wipe.

  • Disposal: Collect all contaminated consumables in a sealed hazardous waste bag labeled "Toxic Organic Solid Waste." 2[2].

Decision Logic Visualization

PPE_Decision_Logic Start Hazard: 4-(THP-4-carboxamido)benzoic acid State Determine Physical State for Operation Start->State Solid Handling Solid Powder (Inhalation & Dust Risk) State->Solid Liquid Handling in Organic Solvent (Dermal Penetration Risk) State->Liquid PPE_Solid Ventilated Enclosure N95/P100 Respirator Double Nitrile Gloves Tight-fitting Goggles Solid->PPE_Solid PPE_Liquid Chemical Fume Hood Neoprene Outer Gloves Splash Goggles Spill Kit Ready Liquid->PPE_Liquid Decon Decontamination Protocol (Mild Base Wash & Sealed Disposal) PPE_Solid->Decon PPE_Liquid->Decon

Workflow for PPE selection and handling based on the physical state of the compound.

References

  • SAFETY DATA SHEET - Fisher Scientific (Tetrahydro-2H-pyran-4-carboxylic acid). fishersci.com.
  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. coleparmer.com.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. scbt.com.
  • Tetrahydro-2H-pyran-4-carboxylic acid. chemimpex.com.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.